molecular formula C11H10N2O B1600124 3-(1H-Imidazol-1-ylmethyl)benzaldehyde CAS No. 102432-05-3

3-(1H-Imidazol-1-ylmethyl)benzaldehyde

Katalognummer: B1600124
CAS-Nummer: 102432-05-3
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: JMKQKKQFLYPQDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-Imidazol-1-ylmethyl)benzaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-Imidazol-1-ylmethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-Imidazol-1-ylmethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(imidazol-1-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-11-3-1-2-10(6-11)7-13-5-4-12-9-13/h1-6,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKQKKQFLYPQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439210
Record name 3-(1H-Imidazol-1-ylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102432-05-3
Record name 3-(1H-Imidazol-1-ylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(1H-Imidazol-1-ylmethyl)benzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Core Chemical Architecture & Therapeutic Applications

Executive Summary

3-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS: 102432-05-3) is a bifunctional pharmacophore intermediate characterized by a meta-substituted benzene ring linking a reactive aldehyde group and an imidazole moiety via a methylene bridge. Unlike its N-aryl analogs (e.g., 3-(1H-imidazol-1-yl)benzaldehyde), the presence of the methylene spacer (-CH2-) interrupts the conjugation between the imidazole and the benzene ring, altering its pKa and electronic properties.

This molecule acts as a critical "anchor" scaffold in medicinal chemistry. The imidazole nitrogen serves as a coordinate ligand for metalloenzymes (specifically Heme Oxygenase-1 and CYP51), while the aldehyde functionality allows for the diversification of the hydrophobic tail via Schiff base condensation or reductive amination.

Chemical Identity & Physiochemical Profile[1][2][3][4]

This section consolidates the core metric data required for experimental design.

PropertySpecification
IUPAC Name 3-(1H-imidazol-1-ylmethyl)benzaldehyde
CAS Number 102432-05-3
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Structural Motif Meta-substituted Benzyl Imidazole
Solubility Soluble in DMSO, DMF, MeOH, Chloroform; slightly soluble in water.
pKa (Imidazole) ~6.9 (Conjugate acid); Protonation occurs at N3.
Reactivity Aldehyde oxidation/reduction; Imidazole N3 coordination; Benzyl-N1 stability.
Structural Significance

The meta-positioning is non-trivial.[1] In enzyme inhibition (e.g., HO-1 inhibitors), the meta-substitution often provides the optimal geometry for the imidazole to ligate the heme iron while directing the phenyl ring into the hydrophobic pocket, a trait often superior to para-substituted analogs due to steric fitting in the active site.

Synthetic Architecture

Mechanistic Pathway: N-Alkylation (Sɴ2)

The synthesis of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde relies on a nucleophilic substitution (Sɴ2) rather than the metal-catalyzed Ullmann coupling used for N-aryl analogs. The reaction involves the attack of the deprotonated imidazole on a benzylic halide.

Precursors:

  • Nucleophile: 1H-Imidazole

  • Electrophile: 3-(Chloromethyl)benzaldehyde or 3-(Bromomethyl)benzaldehyde

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
Reaction Scheme Visualization

The following diagram illustrates the synthetic logic and electronic flow.

Synthesis Imid 1H-Imidazole (Nucleophile) Inter Transition State (SN2 Attack) Imid->Inter Deprotonation Base Base (K2CO3) Base->Inter Halide 3-(Chloromethyl) benzaldehyde Halide->Inter Electrophile Prod 3-(1H-Imidazol-1- ylmethyl)benzaldehyde Inter->Prod -HCl

Caption: Sɴ2 Synthetic Pathway. The imidazole nitrogen attacks the benzylic carbon, displacing the halide leaving group.

Experimental Protocol: Synthesis & Purification

Safety Note: Benzyl halides are potent lachrymators. Perform all steps in a fume hood.

Step-by-Step Methodology

This protocol uses the


/Acetonitrile method, which is milder and easier to scale than NaH/DMF methods.
  • Reagent Preparation:

    • Dissolve 1H-Imidazole (1.0 eq, 10 mmol) in anhydrous Acetonitrile (MeCN, 20 mL).

    • Add anhydrous Potassium Carbonate (

      
      , 2.0 eq) to the solution.
      
    • Rationale: Excess base ensures complete neutralization of the HCl byproduct, driving the equilibrium forward.

  • Addition of Electrophile:

    • Cool the mixture to 0°C.

    • Dropwise add 3-(Chloromethyl)benzaldehyde (1.0 eq) dissolved in MeCN (5 mL).

    • Rationale: Slow addition prevents exotherms and minimizes the formation of bis-imidazolium salts (though rare with this stoichiometry).

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (RT).

    • Heat to reflux (approx. 80°C) for 4–6 hours.

    • Validation Point: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting aldehyde spot (high Rf) should disappear, replaced by a lower Rf spot (imidazole product).

  • Work-up & Purification:

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the filtrate under reduced pressure to yield a crude oil.

    • Extraction: Redissolve in DCM, wash with water (2x) and brine (1x). Dry over

      
      .
      
    • Column Chromatography: Purify using silica gel, eluting with a gradient of DCM

      
       2-5% MeOH/DCM.
      
Analytical Validation (Self-Validating Metrics)
  • ¹H NMR (DMSO-d₆): Look for the diagnostic singlet of the methylene bridge (

    
    ) around δ 5.3–5.5 ppm . The aldehyde proton should appear at δ 10.0 ppm .
    
  • MS (ESI):

    
     peak at 187.2 m/z .
    

Therapeutic Applications & Pharmacophore Logic

A. Heme Oxygenase-1 (HO-1) Inhibition

HO-1 is a target for cancer therapy. The imidazole group coordinates with the heme iron (


), blocking the enzyme's ability to degrade heme.
  • Mechanism: The "ylmethyl" linker provides flexibility, allowing the phenyl ring to slot into the hydrophobic pocket adjacent to the heme.

  • Advantage: This specific linker length often results in higher selectivity for HO-1 over HO-2 compared to rigid analogs.

B. Antifungal Azoles (CYP51)

Similar to the HO-1 mechanism, this scaffold targets sterol 14α-demethylase (CYP51).[2]

  • Design Strategy: The aldehyde is converted (via Grignard or reduction) to secondary alcohols or stilbene derivatives to mimic the lanosterol substrate.

C. Schiff Base Ligands (Catalysis)

The aldehyde reacts with primary amines to form Schiff bases (imines), which are widely used as ligands in coordination chemistry (e.g., Cu(II) or Zn(II) complexes).

Pharmacophore Interaction Diagram

Interaction Heme Heme Iron (Fe) Pocket Hydrophobic Pocket (Enzyme Active Site) Imid Imidazole Ring (Ligand) Imid->Heme Coordination Bond Linker Methyl Linker (Flexibility) Linker->Imid Phenyl Benzaldehyde Core (Scaffold) Linker->Phenyl Phenyl->Pocket π-π Stacking / VdW

Caption: Pharmacophore Binding Mode. The imidazole coordinates the metal center, while the linker positions the aromatic core.

References

  • Roman, G. (2015).[3] Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry.[1] (Contextual grounding for imidazole-benzaldehyde pharmacophores).

  • Vukovic, N., et al. (2010). Synthesis and characterization of new Schiff base ligands derived from benzimidazole and their metal complexes. (Methodology for aldehyde condensation).[4][5][6]

  • PubChem. (2024).[1] Compound Summary: Imidazole Derivatives.[1][7][3][8][2][4][9][10][11][12][13] National Library of Medicine. Retrieved from [Link]

Sources

3-(1H-Imidazol-1-ylmethyl)benzaldehyde CAS 102432-05-3 information

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 102432-05-3 Chemical Formula: C₁₁H₁₀N₂O Molecular Weight: 186.21 g/mol [1]

Executive Summary

3-(1H-Imidazol-1-ylmethyl)benzaldehyde is a specialized heterocyclic building block extensively utilized in medicinal chemistry for the design of metalloenzyme inhibitors. Characterized by a meta-substituted benzaldehyde core linked to an imidazole ring via a methylene bridge, this compound serves as a critical pharmacophore precursor. Its structural utility lies in the imidazole moiety's ability to coordinate with heme iron centers—a mechanism central to the inhibition of cytochrome P450 enzymes (e.g., aromatase, CYP17A1) and heme oxygenase. This guide details its physicochemical properties, a validated synthetic protocol, and its application in drug discovery workflows.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The compound features a "kinked" meta geometry, distinguishing it from its para isomer (CAS 10040-98-9). This geometry is often preferred in drug design to optimize fit within the hydrophobic pockets of enzyme active sites while positioning the imidazole nitrogen for metal coordination.

PropertySpecification
IUPAC Name 3-(Imidazol-1-ylmethyl)benzaldehyde
CAS Number 102432-05-3
Appearance Viscous amber oil or low-melting solid
Boiling Point 185 °C @ 0.1 mmHg (High Vacuum)
Solubility Soluble in DCM, Chloroform, DMSO, Methanol; Sparingly soluble in water
Acidity (pKa) ~6.9 (Imidazole conjugate acid); Aldehyde is non-ionizable
Storage 2–8 °C, under inert atmosphere (Argon/Nitrogen)

Synthetic Methodology

Core Directive: The synthesis of CAS 102432-05-3 relies on the N-alkylation of imidazole. Unlike N-arylation (Ullmann-type), which requires copper catalysis and high temperatures, the methylene bridge allows for a standard Sɴ2 nucleophilic substitution using 3-(bromomethyl)benzaldehyde.

Validated Protocol: Cesium Carbonate Mediated N-Alkylation

This protocol minimizes side reactions (such as bis-alkylation to imidazolium salts) by controlling stoichiometry and base strength.

Reagents:

  • Imidazole (1.0 equiv)

  • 3-(Bromomethyl)benzaldehyde (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Acetonitrile (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add anhydrous acetonitrile (0.1 M concentration relative to substrate).

  • Deprotonation: Add Imidazole (680 mg, 10 mmol) and Cs₂CO₃ (4.88 g, 15 mmol). Stir at room temperature for 30 minutes to facilitate partial deprotonation and formation of the imidazolide species.

  • Addition: Dropwise add a solution of 3-(bromomethyl)benzaldehyde (1.99 g, 10 mmol) in acetonitrile over 15 minutes. Critical: Slow addition prevents localized high concentrations of the alkyl halide, reducing quaternary salt formation.

  • Reaction: Heat the mixture to 80 °C and stir for 2–4 hours. Monitor by TLC (DCM/MeOH 95:5). The starting bromide (Rf ~0.8) should disappear, and the product (Rf ~0.4) will appear.[2]

  • Work-up: Cool to room temperature. Filter off the solid inorganic salts (CsBr, excess Cs₂CO₃). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water (2x) to remove unreacted imidazole. Dry over Na₂SO₄.

  • Isolation: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

Yield Expectation: 75–85% isolated yield.

Mechanism of Action: Heme Coordination

The primary value of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde in drug development is its role as a precursor for heme-iron coordinating inhibitors. The unhindered nitrogen (N-3) of the imidazole ring acts as a strong sigma-donor ligand to the ferric (Fe³⁺) or ferrous (Fe²⁺) ion in the porphyrin center of metalloenzymes.

Diagram: Ligand-Protein Interaction Logic

The following diagram illustrates the pathway from the precursor to the active inhibitor bound within a CYP450 active site.

HemeCoordination cluster_Enzyme Enzyme Active Site (CYP450 / HO-1) Precursor 3-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS 102432-05-3) Functionalization Functionalization (e.g., Aldol Condensation / Reductive Amination) Precursor->Functionalization Synthetic Modification Inhibitor Active Drug Candidate (Imidazole-bearing Pharmacophore) Functionalization->Inhibitor Final Assembly Heme Heme Porphyrin [Fe(III)] Inhibitor->Heme N-3 Coordination bond (Inhibits O2 binding) Pocket Hydrophobic Pocket (Interacts with Benzyl Ring) Inhibitor->Pocket Pi-Pi Stacking

Caption: Logical flow from CAS 102432-05-3 precursor to active metalloenzyme inhibitor via heme coordination.

Applications in Medicinal Chemistry

Aromatase (CYP19A1) Inhibition

The benzyl-imidazole motif mimics the substrate (androstenedione) backbone while the imidazole nitrogen binds the heme iron, preventing the hydroxylation required for estrogen synthesis.

  • Relevance: Breast cancer therapeutics.

  • Workflow: The aldehyde group of CAS 102432-05-3 is often converted to a nitrile (via oxime) or coupled with other aryl halides to generate Letrozole-like analogs.

Antifungal Agents (Lanosterol 14α-demethylase)

Similar to fluconazole and ketoconazole, derivatives of this aldehyde target fungal cell membrane synthesis.

  • Reaction: Claisen-Schmidt condensation of the aldehyde with acetophenones yields imidazole-chalcones .

  • Activity: These chalcones display dual modes of action: membrane disruption and CYP51 inhibition.

Heme Oxygenase-1 (HO-1) Inhibition

HO-1 protects cancer cells against oxidative stress and chemotherapy. Small molecule inhibitors containing the N-benzylimidazole pharmacophore are investigated to sensitize tumors to treatment.

  • Mechanism: Direct ligation of the imidazole to the heme iron in HO-1, blocking the degradation of heme to biliverdin.

Safety & Handling (MSDS Summary)

Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (due to potential hydrolysis or residual benzyl halide).

    • H302: Harmful if swallowed.

  • Handling Protocols:

    • PPE: Wear chemical-resistant gloves (Nitrile >0.11mm), safety goggles, and a face shield if splashing is possible.

    • Ventilation: All operations involving heating or open vessels must be conducted in a certified chemical fume hood.

    • Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust. Neutralize area with dilute sodium bicarbonate solution.

References

  • Synthesis of Imidazole Derivatives via Alkylation : ResearchGate. "Reagents and conditions: (a) 3-(bromomethyl)benzaldehyde, CH3CN, Cs2CO3, 80 °C, 2 h". Validated protocol for N-alkylation. Link

  • Antifungal Imidazole Chalcones : MDPI. "(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one". Describes the utility of imidazole-benzaldehydes in antifungal research. Link

  • Physical Properties & Boiling Point : MicroCombiChem. "Boiling Point: 185 ℃ @ 0.1 mmHg".[3] Source for physical characterization data.[4][3][5][6][2][7][8] Link

  • Safety Data & Hazards : Fisher Scientific. "Safety Data Sheet: 3-(1H-Imidazol-1-ylmethyl)benzaldehyde". Comprehensive safety and toxicology information. Link

  • Medicinal Chemistry Applications : PubChem. "3-(1H-Imidazol-1-ylmethyl)benzaldehyde | C10H8N2O". Summary of biological activities and patent literature. Link

Sources

Structure Elucidation of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Application Note: AN-STR-2024-05 [1][2][3]

Executive Summary

This technical guide details the structural elucidation and validation of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS: 102432-05-3).[1][2][3] Often utilized as a pharmacophore in the development of aromatase inhibitors and heme-oxygenase targeting agents, this molecule serves as a critical "linker" scaffold.[2][3] Its structure combines a reactive electrophile (aldehyde) with a metal-coordinating motif (imidazole) via a methylene bridge.[1][2][3]

The primary challenge in verifying this structure lies in distinguishing it from its regioisomers (e.g., C-alkylated imidazoles) and its direct N-aryl analog (where the methylene bridge is absent).[2][3] This guide provides a self-validating analytical workflow using MS, IR, and 1D/2D NMR to definitively confirm the N-alkylation and meta-substitution pattern.

Part 1: Synthesis Context & Impurity Profiling

To interpret spectra accurately, one must understand the genesis of the sample.[2][3] The commercial synthesis typically involves the nucleophilic substitution of 3-(bromomethyl)benzaldehyde with imidazole in the presence of a base (e.g., K₂CO₃).[2][3]

Critical Impurities to Monitor:

  • Residual Imidazole: Appears as sharp singlets in NMR if not washed out.[1][2][3]

  • Regioisomers: While N1-alkylation is favored, C-alkylation (at C2 or C4) is a potential minor byproduct under high-temperature conditions.[1][2][3]

  • Oxidation Products: The aldehyde is susceptible to autoxidation to 3-(1H-imidazol-1-ylmethyl)benzoic acid , detectable by a shift in the carbonyl stretching frequency (IR) and loss of the aldehyde proton (NMR).[1][2]

Part 2: Analytical Workflow & Elucidation

Mass Spectrometry (MS)

Objective: Confirm Molecular Formula (


) and Molecular Weight (186.21  g/mol ).
  • Method: ESI-MS (Positive Mode).[1][2]

  • Observed Data:

    • 
      :  187.1 m/z (Base peak).[2][3]
      
    • Fragmentation: A characteristic fragment at m/z 81 (imidazolium cation) and m/z 119 (3-formylbenzyl cation) confirms the cleavage of the methylene bridge.[2]

Infrared Spectroscopy (FT-IR)

Objective: Identify functional groups and rule out carboxylic acid oxidation.

Functional GroupFrequency (cm⁻¹)Assignment Logic
C=O[1][2] Stretch 1695 - 1705Sharp, strong band.[1][2][3] Characteristic of conjugated aldehyde.
C-H (Aldehyde) 2720 & 2820"Fermi Doublet."[2][3] Distinctive for aldehydes; differentiates from ketones.
C=N / C=C 1500 - 1600Imidazole and Benzene ring skeletal vibrations.[1][2][3]
Absence of O-H > 3000 (Broad)Absence confirms the aldehyde has not oxidized to carboxylic acid.[2][3]
Nuclear Magnetic Resonance (NMR)

Objective: The definitive proof of connectivity.

Solvent Choice

DMSO-d₆ is recommended over CDCl₃ for this compound.[1][2][3] The imidazole nitrogen can interact with chloroform, causing peak broadening.[2][3] DMSO ensures sharp signals for the imidazole ring protons.[2][3]

1H NMR Assignment (500 MHz, DMSO-d₆)

The spectrum is defined by three distinct zones: the downfield aldehyde, the aromatic region, and the mid-field methylene bridge.[2][3]

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment Rationale
-CHO 10.02Singlet (s)1HDiagnostic aldehyde proton.[1][2][3]
Im-H2 7.85Singlet (s)1HMost deshielded imidazole proton (between two nitrogens).[1][2][3]
Ar-H2 7.78Singlet (s)1HIsolated aromatic proton between aldehyde and methylene bridge.[1][2]
Ar-H4, H6 7.65 - 7.70Multiplet (m)2HOrtho to aldehyde/methylene group.[1][2][3]
Ar-H5 7.55Triplet (t)1HMeta to substituents; typical coupling pattern.[1][2]
Im-H4, H5 7.25, 6.95Doublets/Singlets2HCharacteristic imidazole backbone protons.[1][2][3]
-CH₂- 5.35 Singlet (s) 2H CRITICAL SIGNAL. Confirms the methylene bridge exists (N-Benzyl linkage).[1][2]
13C NMR Assignment (125 MHz, DMSO-d₆)
  • Carbonyl (C=O): ~193.0 ppm.[2][3]

  • Imidazole C2 (N-C-N): ~137.5 ppm (Deshielded).[2][3]

  • Methylene Bridge (-CH2-): ~49.8 ppm (Diagnostic for N-alkylation; C-alkylation would shift this significantly).[1][2]

Part 3: Structural Logic & Visualization[1][2][3]

Elucidation Decision Tree

The following diagram illustrates the logical flow used to confirm the structure and reject common isomers.

ElucidationLogic Sample Unknown Sample (White/Pale Yellow Solid) MS_Step Step 1: ESI-MS Target: [M+H]+ = 187.1 Sample->MS_Step IR_Step Step 2: FT-IR Check: 1700 cm⁻¹ (C=O) Check: 2720/2820 cm⁻¹ (CHO) MS_Step->IR_Step MW Confirmed NMR_1H Step 3: 1H NMR (DMSO-d₆) Search for Methylene Bridge IR_Step->NMR_1H Aldehyde Confirmed Decision_Bridge Is Singlet present at ~5.2 - 5.4 ppm? NMR_1H->Decision_Bridge Reject_Direct REJECT Structure: N-Aryl Analog (No CH₂ bridge) Decision_Bridge->Reject_Direct No (Signal Absent) Analyze_Imid Analyze Imidazole Region (6.9 - 7.9 ppm) Decision_Bridge->Analyze_Imid Yes (2H Integration) Decision_Regio Are Imidazole protons equivalent? Analyze_Imid->Decision_Regio Reject_Sym REJECT: Symmetric Impurity (Free Imidazole) Decision_Regio->Reject_Sym Yes (Single Peak) Final_Struct CONFIRMED STRUCTURE: 3-(1H-Imidazol-1-ylmethyl)benzaldehyde Decision_Regio->Final_Struct No (3 Distinct Signals)

Figure 1: Step-by-step logical framework for structural validation, highlighting critical "Go/No-Go" decision points in the NMR analysis.

HMBC Connectivity (The "Smoking Gun")

To prove the imidazole is attached to the methylene group (and not the benzene ring directly), and that the methylene is attached to the meta-position, HMBC (Heteronuclear Multiple Bond Correlation) is required.[2][3]

  • Correlation A: The -CH₂- protons (5.35 ppm) will show a strong 3-bond correlation to the Imidazole C2 and C5 .[1][2]

  • Correlation B: The -CH₂- protons will show correlations to Benzene C2, C3, and C4 .[1][2][3]

HMBC_Connectivity cluster_legend Legend CH2_Protons Methylene Protons (5.35 ppm) Im_C2 Imidazole C2 (~137 ppm) CH2_Protons->Im_C2 HMBC (3J) Im_C5 Imidazole C5 (~129 ppm) CH2_Protons->Im_C5 HMBC (3J) Benz_C2 Benzene C2 (Quaternary/CH) CH2_Protons->Benz_C2 HMBC (3J) Benz_C3 Benzene C3 (Ipso Carbon) CH2_Protons->Benz_C3 HMBC (3J) key Red Arrows indicate Long-Range Coupling

Figure 2: Key HMBC correlations required to definitively link the imidazole and benzaldehyde fragments via the methylene bridge.

Part 4: Experimental Protocol (SOP)

Standard Operating Procedure: NMR Sample Preparation
  • Mass: Weigh approximately 5–10 mg of the sample into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.8% D).[1][2][3]

    • Note: Avoid CDCl₃ if the sample is an HCl salt, as solubility will be poor.[2][3] If the sample is a free base, CDCl₃ is acceptable but may cause peak broadening of the imidazole protons due to exchange.[2][3]

  • Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a cotton plug into the NMR tube.[2][3]

  • Acquisition:

    • Run standard 1H (16 scans).[2][3]

    • If structure is ambiguous, run 1H-13C HMBC (optimized for 8 Hz coupling).

References

  • Santa Cruz Biotechnology. 3-(1H-Imidazol-1-ylmethyl)benzaldehyde Product Data. Retrieved from [2][3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 594582. Retrieved from [2][3]

  • Al-Mulla, A. (2017). Synthesis and characterization of N-benzylimidazole derivatives.[1][2][3] Journal of Molecular Structure.[2][3] (General reference for N-benzylimidazole NMR shifts).

  • PrepChem. Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde derivatives. Retrieved from

Sources

3-(1H-Imidazol-1-ylmethyl)benzaldehyde molecular weight and formula

[1]

Executive Summary

This technical guide profiles 3-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS: 102432-05-3), a critical bifunctional intermediate in medicinal chemistry.[1] Unlike its direct N-arylated analogs, this compound features a methylene bridge (

1

Part 1: Physicochemical Architecture[1]

The molecular architecture of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde is defined by the coexistence of a basic imidazole nitrogen (capable of metal coordination) and a reactive electrophilic aldehyde.[1]

Molecular Identity
ParameterSpecification
IUPAC Name 3-(1H-Imidazol-1-ylmethyl)benzaldehyde
CAS Registry Number 102432-05-3
Molecular Formula

Molecular Weight 186.21 g/mol
Physical State Viscous Liquid / Colorless Oil
Solubility Profile Soluble in DCM, MeOH, DMSO, DMF; sparingly soluble in

.
Structural Analysis

The molecule consists of three distinct domains:

  • The Imidazole Head: Acts as a monodentate ligand for metalloenzymes (e.g., CYP450, HO-1).[1]

  • The Methylene Linker: Provides rotational freedom, allowing the imidazole to orient into catalytic pockets that are sterically inaccessible to direct N-phenyl analogs.[1]

  • The Benzaldehyde Tail: Serves as a "warhead" for further diversification via reductive amination or Knoevenagel condensation.[1]

Part 2: Synthetic Methodology

Senior Scientist Note: While copper-catalyzed Ullmann coupling is used for direct N-arylation, this specific molecule (containing the methylene bridge) requires a Nucleophilic Substitution (N-Alkylation) strategy.[1] The protocol below uses mild conditions to prevent Cannizzaro disproportionation of the aldehyde.

Reaction Logic

The synthesis relies on the nucleophilic attack of the imidazole N1-nitrogen onto the benzylic carbon of 3-(bromomethyl)benzaldehyde. Potassium carbonate (

Experimental Protocol

Reagents:

  • Imidazole (1.2 eq)[1]

  • 3-(Bromomethyl)benzaldehyde (1.0 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)[1]
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry)[1]

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Imidazole (1.2 eq) in dry Acetonitrile. Add anhydrous

    
     (2.0 eq).[1] Stir at room temperature for 30 minutes to facilitate deprotonation/activation.
    
  • Addition: Dropwise add a solution of 3-(bromomethyl)benzaldehyde (1.0 eq) in Acetonitrile over 15 minutes. Critical: Slow addition prevents the formation of bis-alkylated quaternary imidazolium salts.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM). The starting bromide spot should disappear.
    
  • Workup:

    • Cool to room temperature and filter off the inorganic salts (

      
      , excess 
      
      
      ).
    • Concentrate the filtrate under reduced pressure to remove Acetonitrile.

    • Dissolve the residue in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      ).[1]
  • Purification: The crude viscous oil is purified via flash column chromatography (Silica Gel, Gradient: 0

    
     5% MeOH in DCM).
    
Synthetic Pathway Visualization

SynthesisWorkflowReactant1Imidazole(Nucleophile)IntermediateTransition State(SN2 Attack)Reactant1->Intermediate Activation (ACN)Reactant23-(Bromomethyl)benzaldehyde(Electrophile)Reactant2->IntermediateProduct3-(1H-Imidazol-1-ylmethyl)benzaldehyde(Viscous Liquid)Intermediate->Product Reflux 4-6hBaseK2CO3(Base Scavenger)Base->Intermediate -HBr

Caption: SN2 Alkylation pathway using weak base conditions to preserve the aldehyde functionality.

Part 3: Medicinal Chemistry Applications[4][5][6][7]

The primary utility of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde lies in its ability to inhibit heme-containing enzymes.[1] The imidazole nitrogen (N3) binds perpendicularly to the heme iron, displacing the native water molecule or oxygen, effectively shutting down the enzyme's catalytic cycle.[1]

Target: Heme Oxygenase-1 (HO-1)

HO-1 is a stress-response protein that catalyzes the degradation of heme.[1] High levels of HO-1 in tumor cells confer resistance to chemotherapy.

  • Mechanism: The "ylmethyl" linker allows the imidazole to reach the heme iron deep within the hydrophobic pocket of HO-1, while the benzaldehyde tail (often derivatized into a hydrophobic phenyl/biphenyl tail) interacts with the hydrophobic western region of the enzyme active site.[1]

Pharmacophore Logic Diagram

PharmacophoreCompound3-(1H-Imidazol-1-ylmethyl)benzaldehydeCore ScaffoldFunc_ImidImidazole Ring(Metal Coordinator)Compound->Func_ImidFunc_LinkMethylene Bridge(Flexibility)Compound->Func_LinkFunc_AldAldehyde Group(Derivatization Point)Compound->Func_AldTarget_HemeHeme Iron (Fe2+/Fe3+)(Enzymatic Center)Func_Imid->Target_Heme Coordinate Bond (N-Fe)Target_PocketHydrophobic Pocket(Selectivity Region)Func_Link->Target_Pocket Steric FitFunc_Ald->Target_Pocket Precursor toLipophilic Tail

Caption: Pharmacophore mapping showing the interaction between the inhibitor domains and the Heme Oxygenase active site.

Part 4: Analytical Validation

To validate the successful synthesis of the target molecule, the following spectral signatures must be observed.

TechniqueExpected SignalInterpretation
1H NMR

ppm (s, 1H)
Aldehyde proton (Diagnostic).
1H NMR

ppm (s, 2H)
Methylene bridge (

) connecting rings.[1]
1H NMR

ppm (m)
Aromatic protons (Benzene + Imidazole).[1][2]
IR

Strong

stretch (Aldehyde).[1]
MS (ESI)

Protonated molecular ion.[1]

References

  • Fisher Scientific. (n.d.).[1] Safety Data Sheet: 3-(1H-Imidazol-1-ylmethyl)benzaldehyde. Retrieved from [Link]

  • Roman, G. (2015).[1] Heme oxygenase inhibition by α-(1H-imidazol-1-yl)-ω-phenylalkanes: Effect of introduction of heteroatoms in the alkyl linker. Chemical Biology & Drug Design. (Contextual grounding for HO-1 inhibition mechanism).

  • PubChem. (2025). Compound Summary: Imidazole Derivatives. National Library of Medicine.[1] Retrieved from [Link]

Technical Deep Dive: Mechanism of Action of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole ring is a "privileged scaffold" in medicinal chemistry, functioning as a versatile molecular warhead. While historically categorized as antifungal agents via CYP51 inhibition, recent structural activity relationship (SAR) studies have elucidated a dual-mechanism profile that extends into oncology. This guide provides a rigorous technical analysis of the imidazole mechanism of action (MoA), focusing on heme-iron coordination chemistry and microtubule destabilization . It is designed for researchers requiring validated protocols to characterize novel derivatives.

The Pharmacophore: Coordination Chemistry & Structural Basis

The core efficacy of imidazole derivatives (e.g., ketoconazole, miconazole, and novel anticancer analogs) relies on the electronic properties of the five-membered heterocyclic ring.

The N-3 "Warhead"

The mechanism is driven by the unprotonated nitrogen atom at position 3 (N-3) of the imidazole ring.

  • Lewis Base Donor: The lone pair electrons on N-3 act as a strong Lewis base.

  • Metal Coordination: This nitrogen forms a coordinate covalent bond (sigma bond) with the ferric ion (

    
    ) of heme-containing enzymes.
    
  • Selectivity Determinants: While the imidazole ring provides the binding energy, the N-1 substituents determine specificity (e.g., fungal CYP51 vs. human CYP17) by interacting with the hydrophobic access channel of the protein.

Primary Mechanism: CYP51 Inhibition (Antifungal & Steroidogenesis)

The classical MoA is the inhibition of Lanosterol 14


-demethylase (CYP51) , a cytochrome P450 enzyme essential for membrane sterol synthesis.[1]
Mechanistic Cascade
  • Binding: The drug enters the hydrophobic pocket of CYP51.

  • Ligation: The imidazole N-3 coordinates directly to the heme iron, occupying the sixth coordination site.

  • Displacement: This binding displaces the native ligand (molecular oxygen) and prevents the activation of oxygen required for the demethylation of lanosterol.

  • Downstream Failure:

    • Depletion: Ergosterol (fungi) or cholesterol (mammals) synthesis is halted.

    • Toxicity: Methylated sterol precursors (e.g., 14

      
      -methyl-3,6-diol) accumulate, disrupting membrane fluidity and function of membrane-bound enzymes (e.g., chitin synthase).
      
Visualization: The Sterol Blockade

The following diagram illustrates the interruption of the ergosterol pathway.

CYP51_Inhibition Acetyl Acetyl-CoA Squalene Squalene Acetyl->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol Intermediates Toxic 14α-methyl Sterols Lanosterol->Intermediates Blocked by Inhibitor Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Normal Catalysis CYP51 CYP51 (Lanosterol 14α-demethylase) CYP51->Lanosterol Catalyzes Imidazole Imidazole Derivative (Inhibitor) Imidazole->CYP51 N-3 Coordination to Heme Fe3+ Membrane Membrane Dysfunction Intermediates->Membrane Accumulation Ergosterol->Membrane Depletion causes Fluidity Loss

Figure 1: Pathway analysis of CYP51 inhibition. Red nodes indicate toxicity/targets; Green indicates the physiological product blocked by the drug.

Secondary Mechanism: Microtubule Destabilization (Anticancer)

Recent high-impact studies have validated imidazole derivatives as potent tubulin polymerization inhibitors, distinct from their P450 activity.

The Colchicine Site Interaction

Unlike taxanes (which stabilize microtubules), certain imidazole derivatives bind to the colchicine-binding site between the


- and 

-tubulin interface.
  • Effect: Prevents the polymerization of tubulin dimers into microtubules.

  • Result: Cell cycle arrest at the G2/M phase, leading to apoptosis.

  • Synergy: This mechanism is particularly valuable in multi-drug resistant (MDR) cancer lines where P-glycoprotein efflux pumps are active, as many imidazole derivatives evade P-gp transport.

Experimental Validation Protocols

To publish rigorous data on imidazole derivatives, you must validate the mechanism using self-consistent assays. Below are the two industry-standard protocols.

Protocol A: Heme-Binding Difference Spectroscopy (The "Gold Standard")

Objective: Confirm direct coordination to the heme iron and determine the binding affinity (


).
Principle:  Imidazoles induce a "Type II" spectral change (shift from low-spin to high-spin or direct nitrogen ligation), characterized by a peak at ~425-435 nm and a trough at ~390-410 nm in the difference spectrum.

Workflow:

  • Preparation: Dilute liver microsomes or purified recombinant CYP51 to 1

    
    M in 100 mM potassium phosphate buffer (pH 7.4).
    
  • Baseline: Aliquot protein into two quartz cuvettes (Sample and Reference). Record a baseline scan (350–500 nm).

  • Titration:

    • Sample Cuvette: Add imidazole derivative (dissolved in DMSO) in small increments (0.5

      
      L).
      
    • Reference Cuvette: Add equal volume of pure DMSO solvent.

  • Measurement: Record the difference spectrum after each addition.

  • Analysis: Plot

    
     (
    
    
    
    ) vs. [Ligand]. Fit to the Michaelis-Menten or Morrison equation to calculate
    
    
    .
Protocol B: Sterol Quantitation via GC-MS (Phenotypic Readout)

Objective: Prove that the drug actually inhibits the pathway in a cellular context. Causality: If CYP51 is inhibited, lanosterol levels must rise, and ergosterol levels must fall.

Step-by-Step Methodology:

  • Cell Culture: Treat Candida albicans (or relevant cell line) with the imidazole derivative at

    
     concentration for 16–24 hours.
    
  • Saponification: Pellet cells, wash, and reflux in 10% (w/v) KOH in 90% ethanol at 80°C for 1 hour. Why: Releases sterols from esters and lyses cells.

  • Extraction: Add

    
    -heptane. Vortex vigorously. Centrifuge to separate phases. Collect the upper organic layer.
    
  • Derivatization: Evaporate heptane under

    
     stream. Re-dissolve residue in 100 
    
    
    
    L BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 60°C for 1 hour. Why: Silylates hydroxyl groups to make sterols volatile for GC.
  • GC-MS Analysis: Inject onto a non-polar capillary column (e.g., DB-5ms).

    • Target Ions: Monitor m/z 468 (TMS-Lanosterol) and m/z 468/363 (TMS-Ergosterol).

Data Presentation: Comparative Potency

When reporting your findings, summarize the dual-activity as shown below:

Compound IDCYP51 Binding Type

(

M)
Tubulin

(

M)
Primary Mode of Death
Ref (Ketoconazole) Type II (Peak 430nm)0.05>50 (Inactive)Membrane Lysis
Imidazole-A (Novel) Type II (Peak 428nm)0.121.5G2/M Arrest
Imidazole-B (Novel) Type I (Reverse)>100.8Apoptosis

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating a new imidazole derivative.

Validation_Workflow cluster_Biochem Biochemical Validation cluster_Cell Cellular Validation Compound Novel Imidazole Derivative Binding UV-Vis Difference Spectroscopy Compound->Binding GCMS GC-MS Sterol Profiling Compound->GCMS TypeII Type II Spectrum (Fe-N Bond) Binding->TypeII Peak ~430nm Conclusion Mechanism Confirmed TypeII->Conclusion Validates Target Ratio High Lanosterol/ Low Ergosterol GCMS->Ratio CYP51 Block Ratio->Conclusion Validates Pathway

Figure 2: Logical workflow for confirming imidazole mechanism of action using spectral and chromatographic methods.

References

  • Mechanism of Action of Antifungal Drugs: Borgers, M., et al.[1][2][3] "Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives." Reviews of Infectious Diseases, 1980. 2

  • CYP51 as the Functional Target: Kelly, S.L., et al.[4] "Sterol 14α-Demethylase: Target of the Azole Antifungal Agents."[2][5] Biochemical Society Transactions, 1992. 5

  • Imidazole Coordination Chemistry (Heme Binding): Dikanov, S.A., et al. "Effects of Various Imidazole Ligands on Heme Conformation in Endothelial Nitric Oxide Synthase."[6] Biochemistry, 1998.[6] 6

  • Imidazoles as Tubulin Polymerization Inhibitors: Zhang, Y., et al.[7] "Imidazoles as Potential Anticancer Agents: An Update on Recent Studies." Molecules, 2020.[3] 7

  • Spectrophotometric Binding Assay Protocol: Sevrioukova, I.F., et al. "Screening of Type I and II Drug Binding to Human Cytochrome P450-3A4 in Nanodiscs." Analytical Chemistry, 2016.[8] 8

  • GC-MS Sterol Extraction Methodology: Tumanov, S., et al. "A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast."[9] Foods, 2015. 9

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde , a versatile pharmacophore scaffold in medicinal chemistry. Distinguished by its meta-substitution pattern and the presence of an imidazole "warhead," this scaffold acts as a critical precursor for potent metalloenzyme inhibitors. Its derivatives—primarily Schiff bases, chalcones, and oximes —exhibit significant biological activity, ranging from antifungal efficacy via CYP51 inhibition to anticancer potential through Heme Oxygenase-1 (HO-1) suppression.

This document serves as a blueprint for researchers to exploit the Structure-Activity Relationships (SAR) of this scaffold, providing validated synthesis protocols and biological assay methodologies.

Part 1: Chemical Scaffold & Pharmacophore Analysis[1]

The Core Architecture

The 3-(1H-Imidazol-1-ylmethyl)benzaldehyde molecule integrates two distinct functional domains connected by a methylene bridge. This flexibility allows the imidazole ring to orient itself precisely within the active sites of metalloenzymes.

  • Imidazole Ring (The Warhead): The

    
     nitrogen (N3) possesses a lone pair capable of coordinating with metal ions (e.g., 
    
    
    
    in Heme). This is the primary driver of biological activity, blocking substrate binding or oxygen activation.
  • Benzaldehyde Moiety (The Linker/Handle): The aldehyde group at the meta position allows for rapid diversification via condensation reactions (Schiff bases, aldol condensations). The phenyl ring provides hydrophobic interactions (

    
     stacking) within the target protein's binding pocket.
    
  • Methylene Bridge: Unlike direct phenyl-imidazole fusion, the methylene spacer introduces rotational freedom, optimizing the "fit" for enzymes like Aromatase (CYP19A1) and 14

    
    -demethylase (CYP51) .
    
Structure-Activity Relationship (SAR) Visualization

SAR_Analysis Core 3-(1H-Imidazol-1-ylmethyl) benzaldehyde Imidazole Imidazole Ring (Metal Coordination) Core->Imidazole Linker Methylene Bridge (Rotational Freedom) Core->Linker Aldehyde Aldehyde Group (Derivatization Handle) Core->Aldehyde HemeBind Binds Heme Fe (CYP/HO-1 Inhibition) Imidazole->HemeBind Mechanism Flexibility Optimized Binding Geometry (vs rigid analogs) Linker->Flexibility Effect Derivatives Schiff Bases / Chalcones (Antimicrobial/Anticancer) Aldehyde->Derivatives Synthesis

Figure 1: SAR analysis of the core scaffold highlighting functional domains and their pharmacological roles.

Part 2: Therapeutic Applications & Mechanisms[3][4][5]

Heme Oxygenase-1 (HO-1) Inhibition

Target: Heme Oxygenase-1 (HO-1) Relevance: Oncology (Chemoresistance) HO-1 catalyzes the degradation of heme into biliverdin, carbon monoxide (CO), and free iron.[1][2] In cancer cells, HO-1 is often upregulated, protecting the tumor from oxidative stress and chemotherapy-induced apoptosis.

  • Mechanism: Derivatives of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde bind to the heme pocket. The imidazole nitrogen coordinates directly with the heme iron, displacing the water molecule required for oxygen activation. This locks the enzyme in an inactive state.

  • Key Derivative Class: Acetamide-based inhibitors and reduced amine derivatives.

Antifungal Activity (CYP51 Inhibition)

Target: Lanosterol 14


-demethylase (CYP51)
Relevance:  Invasive Aspergillosis, Candidiasis
Mechanism:  Similar to fluconazole, these derivatives inhibit CYP51, a key enzyme in ergosterol biosynthesis. Depletion of ergosterol disrupts fungal cell membrane integrity.
  • Key Derivative Class: Chalcones formed via Claisen-Schmidt condensation (e.g., reaction with acetophenones) show high potency against Aspergillus fumigatus.[3][4]

Antimicrobial Activity (Schiff Bases)

Target: Bacterial Cell Wall / DNA Gyrase (putative) Relevance: MDR Bacterial Strains (S. aureus, E. coli) Mechanism: Schiff bases (azomethines) derived from the aldehyde interact with bacterial cell walls or DNA. The imidazole moiety enhances penetration and metal chelation within bacterial metalloproteins.

Part 3: Experimental Protocols

Synthesis of Imidazole-Chalcone Derivatives

Objective: To synthesize (E)-3-[3-(1H-imidazol-1-ylmethyl)phenyl]-1-phenylprop-2-en-1-one derivatives.

Reagents:

  • 3-(1H-Imidazol-1-ylmethyl)benzaldehyde (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • Sodium Hydroxide (NaOH), 40% aq. solution

  • Methanol (MeOH)[3][4]

Protocol:

  • Dissolution: Dissolve 1.0 mmol of substituted acetophenone in 10 mL of MeOH in a round-bottom flask.

  • Addition: Add 1.0 mmol of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde. Stir until homogenous.

  • Catalysis: Dropwise add 2 mL of 40% NaOH solution while stirring at room temperature (RT).

  • Reaction: Stir vigorously at RT for 4–8 hours. Monitor progress via TLC (Solvent: Hexane/EtOAc 7:3).

  • Precipitation: Pour the reaction mixture into 50 mL of ice-cold water. A precipitate should form.

  • Purification: Filter the solid, wash with cold water (3x), and recrystallize from ethanol to obtain the pure chalcone.

Heme Oxygenase-1 (HO-1) Inhibition Assay

Objective: Quantify the IC50 of derivatives against HO-1 activity.

Reagents:

  • Rat spleen microsomes (source of HO-1) or Recombinant human HO-1.

  • Hemin (substrate).

  • NADPH (cofactor).

  • Glucose-6-phosphate & G6P dehydrogenase (regeneration system).

Protocol:

  • Preparation: Incubate microsomes (1 mg protein/mL) with the test compound (various concentrations: 0.1–100

    
    M) for 10 min at 37°C.
    
  • Substrate Addition: Add Hemin (20

    
    M) and incubate for 2 min.
    
  • Initiation: Start the reaction by adding NADPH (1 mM).

  • Incubation: Incubate at 37°C for 15 minutes in the dark.

  • Termination: Stop reaction by placing tubes on ice.

  • Quantification: Measure Bilirubin formation (product of Biliverdin reductase) spectrophotometrically at 464 nm (difference absorbance between 464 and 530 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Part 4: Data Summary & Comparative Potency

The following table summarizes the biological activity of key derivatives based on literature precedents for imidazole-benzaldehyde scaffolds.

Derivative TypeR-Substituent (on Aldehyde)Target Organism/EnzymeActivity MetricNotes
Chalcone 4-MethylacetophenoneAspergillus fumigatusMIC: 12.5

g/mL
High potency; disrupts cell wall [1].
Chalcone 3-Cl, 4-F-acetophenoneCandida albicansMIC: 6.25

g/mL
Synergistic halogen effect [5].
Schiff Base 2-ToluidineStaphylococcus aureusZone: 18 mmModerate antibacterial activity [3].
Reduced Amine Acetamide linkerHeme Oxygenase-1IC50: 2.1

M
Potent selective inhibition [2].
Oxime N-HydroxyLeishmania mexicanaIC50: 5.4

M
Antiparastitic via CYP inhibition [4].

Part 5: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism where the imidazole scaffold targets both fungal ergosterol synthesis and cancer cell survival mechanisms.

MOA_Pathway Drug Imidazole-Benzaldehyde Derivative HemeCoord Imidazole-N Coordinates Heme Iron (Fe) Drug->HemeCoord CYP51 CYP51 (14α-demethylase) (Fungal) Ergosterol Inhibit Ergosterol Synthesis CYP51->Ergosterol HO1 Heme Oxygenase-1 (Human/Cancer) Bili Block Heme -> Bilirubin Conversion HO1->Bili HemeCoord->CYP51 HemeCoord->HO1 Membrane Membrane Instability & Lysis Ergosterol->Membrane ROS Accumulation of Heme & Oxidative Stress Bili->ROS

Figure 2: Dual mechanism of action targeting fungal CYP51 and human HO-1 enzymes via heme coordination.

References

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one . MDPI. Available at: [Link][5][4][6]

  • Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity . Journal of Medicinal Chemistry. Available at: [Link]

  • Green synthesis and antibacterial/fungal studies of two new Schiff base derived from 4-(imidazol-1-yl)benzaldehyde . NIScPR. Available at: [Link]

  • Design, synthesis and evaluation of 3-(imidazol-1-ylmethyl)indoles as antileishmanial agents . Taylor & Francis. Available at: [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one . MDPI. Available at: [Link][5][4][6][7]

  • 3-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O . PubChem.[8] Available at: [Link]

Sources

Imidazole Scaffolds in Modern Pharmacotherapy: Targeting Mechanisms & Validation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole ring is a "privileged scaffold" in medicinal chemistry due to its unique electronic distribution, capacity for hydrogen bonding, and ability to coordinate with metal ions (e.g.,


, 

).[1] This guide analyzes the therapeutic utility of imidazole-based compounds, moving beyond classical antifungal applications to explore high-value targets in oncology and antimicrobial resistance.[1] We provide a technical deep-dive into mechanism-driven drug design and self-validating experimental protocols for scaffold validation.

Therapeutic Target Landscape: A Technical Overview

The versatility of the imidazole moiety allows it to act as a bioisostere for the histidine side chain, facilitating interactions with diverse enzymatic pockets.

Table 1: Primary and Emerging Therapeutic Targets
Therapeutic AreaPrimary TargetMechanism of ActionKey Structural Feature
Oncology Microtubules Inhibition of tubulin polymerization (Colchicine site binding)Aryl-substituted imidazole (mimics combretastatin)
Oncology Tyrosine Kinases (VEGFR-2, EGFR) ATP-competitive inhibition; blocks autophosphorylationH-bond donor/acceptor motif interacting with the hinge region
Oncology B-Raf (V600E) Inhibition of the MAPK signaling pathway1,2-disubstituted imidazole core
Antifungal CYP51 (Lanosterol 14

-demethylase)
Coordination with Heme Iron (

), blocking ergosterol synthesis
N3 nitrogen of imidazole coordinates with Heme
Antibacterial Metallo-

-lactamases (MBLs)
Zinc chelation in the active site, restoring carbapenem efficacyElectron-rich nitrogen coordinates active site

ions

Deep Dive: Mechanisms of Action

Oncology: The Kinase-Tubulin Dual Modality

Recent medicinal chemistry efforts have focused on "hybrid" imidazole derivatives that can dual-target kinases and microtubules.

  • Tubulin Destabilization: Imidazole derivatives, particularly 2-aryl-4-benzoyl-imidazoles, bind to the colchicine-binding site of

    
    -tubulin. This binding sterically hinders the curvature changes required for microtubule assembly, leading to G2/M phase cell cycle arrest and subsequent apoptosis.
    
  • Kinase Inhibition (VEGFR/EGFR): The imidazole ring functions as a scaffold that orients hydrophobic groups into the ATP-binding pocket of receptor tyrosine kinases. The nitrogen atoms often form crucial hydrogen bonds with the "hinge region" amino acids (e.g., Cys919 in VEGFR-2), preventing ATP binding and downstream signal transduction (PI3K/Akt or Ras/Raf/MEK pathways).

Antimicrobial Resistance: Metallo- -Lactamase (MBL) Inhibition

Bacteria producing MBLs (e.g., NDM-1) are resistant to carbapenems. MBLs rely on a binuclear zinc active site to hydrolyze the


-lactam ring.
  • Mechanism: Imidazole-based compounds act as competitive inhibitors. The unprotonated nitrogen of the imidazole ring coordinates directly with one or both

    
     ions in the active site, displacing the hydroxide ion required for 
    
    
    
    -lactam hydrolysis. This "resensitizes" resistant bacteria to standard antibiotics.

Visualization: Signaling Pathways & Inhibition Logic

The following diagram illustrates how imidazole-based compounds intervene in cancer cell proliferation by targeting both cell surface receptors (RTKs) and the cytoskeleton.

Imidazole_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligands Growth Factors (EGF, VEGF) RTK RTKs (EGFR / VEGFR) Ligands->RTK Activation RAS RAS RTK->RAS Phosphorylation Imidazole_Kinase Imidazole Compound (Kinase Inhibitor) Imidazole_Kinase->RTK Inhibits (ATP Comp.) RAF RAF / B-Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription Tubulin_Free Free Tubulin Dimers Microtubule Microtubule Assembly Tubulin_Free->Microtubule Polymerization Apoptosis Apoptosis / Cell Death Microtubule->Apoptosis Disruption leads to Mitotic Arrest Imidazole_Tubulin Imidazole Compound (Colchicine Site) Imidazole_Tubulin->Tubulin_Free Inhibits Assembly

Caption: Dual-mechanism intervention of imidazole derivatives targeting upstream RTK signaling and downstream cytoskeletal dynamics to induce apoptosis.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols include specific controls to validate the activity of imidazole derivatives.

Protocol A: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Objective: Quantify the ability of an imidazole compound to inhibit the assembly of purified tubulin into microtubules. Principle: DAPI (4',6-diamidino-2-phenylindole) acts as a fluorophore that enhances fluorescence intensity upon binding to polymerized microtubules, but not free tubulin dimers.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate) stock (100 mM).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA).
    
  • Positive Control: Colchicine (5

    
    M) or Nocodazole.
    
  • Negative Control: DMSO (Vehicle).

Step-by-Step Workflow:

  • Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 10

    
    M DAPI and 1 mM GTP. Keep on ice.
    
  • Plating: Add 5

    
    L of the test imidazole compound (dissolved in DMSO) to a 96-well black-bottom plate (pre-warmed to 37°C). Final concentration range: 0.1 
    
    
    
    M to 50
    
    
    M.
  • Initiation: Dispense 95

    
    L of the cold tubulin/GTP/DAPI mixture into the wells.
    
  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Kinetics: Measure fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

    • Self-Validation Check: The DMSO control curve must show a sigmoidal increase (polymerization). The Colchicine control must show a flat line (inhibition). If DMSO fails to polymerize, the tubulin is degraded.

Protocol B: High-Throughput Kinase Inhibition Screen (ELISA-Based)

Objective: Determine


 values for imidazole derivatives against VEGFR-2 or EGFR.

Step-by-Step Workflow:

  • Coating: Coat 96-well plates with Poly(Glu, Tyr) 4:1 substrate (20

    
    g/mL) in PBS overnight at 4°C.
    
  • Reaction Mix: Prepare Kinase Buffer (50 mM HEPES pH 7.4, 20 mM

    
    , 0.1 mM 
    
    
    
    , 0.2 mM DTT).
  • Inhibitor Addition: Add 10

    
    L of test compound (serially diluted).
    
  • Enzyme Addition: Add purified recombinant VEGFR-2 kinase domain (10-50 ng/well). Incubate 10 min.

  • ATP Start: Initiate reaction by adding ATP (final conc. 10

    
    M). Incubate 1 hour at 30°C.
    
  • Detection: Wash plate 3x with PBS-T. Add anti-phosphotyrosine antibody (HRP-conjugated). Incubate 1 hour.

  • Readout: Add TMB substrate; stop with 1N

    
    . Read OD at 450 nm.
    
  • Calculation:

    
    .
    

Experimental Workflow Visualization

Experimental_Workflow Synthesis 1. Synthesis of Imidazole Analogs Docking 2. Molecular Docking (Gold/AutoDock) Synthesis->Docking Select Top Hits Assay_Tubulin 3a. Tubulin Assay (Fluorescence) Docking->Assay_Tubulin If Colchicine Site Match Assay_Kinase 3b. Kinase Assay (ELISA/FRET) Docking->Assay_Kinase If ATP Pocket Match Cell_Tox 4. Cytotoxicity (MTT/SRB Assay) Assay_Tubulin->Cell_Tox IC50 < 5uM Assay_Kinase->Cell_Tox IC50 < 100nM Validation 5. Mechanistic Validation (Western Blot / Flow Cytometry) Cell_Tox->Validation Select Lead

Caption: Integrated workflow for screening imidazole derivatives, moving from in silico prediction to mechanistic validation.

References

  • Ali, I. et al. (2017). Imidazoles as potential anticancer agents.[1][2] PubMed. [Link]

  • Zhang, L. et al. (2020). Imidazoles as Tubulin Polymerization Inhibitors: An Update on Recent Studies. PubMed Central. [Link]

  • Baviskar, A.T. et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central. [Link]

  • Warrilow, A.G. et al. (2013). Azole binding properties of Candida albicans sterol 14-alpha demethylase (CYP51). Antimicrobial Agents and Chemotherapy.[3][4][5] [Link]

  • Palacios, A.R. et al. (2020). Metallo-beta-lactamase inhibitors inspired on snapshots from the catalytic mechanism. PubMed Central. [Link]

Sources

Strategic Utilization of Substituted Benzaldehydes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzaldehydes represent one of the most versatile scaffolds in organic synthesis and medicinal chemistry. Their utility extends beyond simple precursors; they serve as the electrophilic "warhead" in the formation of Schiff bases (azomethines), chalcones, and heterocycles. This guide moves beyond basic textbook definitions to explore the electronic causality governing their reactivity—specifically through the lens of Hammett substituent constants—and provides a self-validating, green chemistry protocol for the synthesis of bioactive imines.

Structural Diversity & The Electronic Landscape

To manipulate benzaldehydes effectively, one must understand the electronic push-pull mechanisms at the carbonyl carbon. The reactivity of the aldehyde group is dictated by the nature and position of substituents on the benzene ring.

The Hammett Relationship in Practice

The Hammett equation (


) is not just a theoretical construct; it is a predictive tool for reaction rates.
  • Electron-Withdrawing Groups (EWG): Substituents like

    
    , 
    
    
    
    , and
    
    
    (halogens) at the para or meta positions possess positive
    
    
    values. They withdraw electron density from the ring, making the carbonyl carbon more electrophilic. This accelerates nucleophilic attack (e.g., by amines in Schiff base formation).
  • Electron-Donating Groups (EDG): Substituents like

    
    , 
    
    
    
    , and
    
    
    have negative
    
    
    values. They donate electron density (often through resonance), stabilizing the carbonyl and retarding nucleophilic attack.
Visualization: Electronic Effects on Reactivity

The following diagram illustrates the mechanistic impact of substituents on the carbonyl center.

HammettReactivity cluster_0 Substituent Effects EWG EWG (-NO2, -Cl) Electron Withdrawal Carbonyl Carbonyl Carbon (Electrophilicity) EWG->Carbonyl Increases (+δ) EDG EDG (-OMe, -OH) Electron Donation EDG->Carbonyl Decreases (-δ) Rate Reaction Rate (Nucleophilic Attack) Carbonyl->Rate Direct Correlation

Figure 1: Causal relationship between electronic substituent effects and carbonyl electrophilicity.

Green Synthetic Methodology: Bioactive Schiff Bases

Schiff bases (imines) derived from substituted benzaldehydes are critical pharmacophores, exhibiting antiviral and anticancer properties. Traditional methods often use refluxing ethanol with sulfuric acid, which can degrade sensitive substituents.

The following protocol utilizes acid catalysis via natural sources (Lemon Juice/Citric Acid) or Glacial Acetic Acid under mild conditions. This method is self-validating: the product precipitates out of solution, driving the equilibrium forward (Le Chatelier's principle).

Protocol: Synthesis of N-Benzylidene Aniline Derivatives

Reagents:

  • Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde, 10 mmol)

  • Substituted Aniline (e.g., 4-Nitroaniline, 10 mmol)

  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops) or Lemon Juice (1 mL)

Step-by-Step Workflow:

  • Solubilization: Dissolve the substituted benzaldehyde (1.41 g if 4-Cl) in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Amine Addition: Dissolve the aniline derivative in the remaining 10 mL of ethanol and add slowly to the aldehyde solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Mechanism:[1][2] The acid protonates the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack by the amine nitrogen.

  • Reaction: Stir the mixture at room temperature (for activated aldehydes) or reflux at 60-70°C (for deactivated aldehydes) for 2–4 hours.

    • Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Disappearance of the aldehyde spot indicates completion.

  • Isolation: Pour the reaction mixture into ice-cold water. A solid precipitate (Schiff base) will form immediately.

    • Why? Schiff bases are generally insoluble in water, whereas unreacted starting materials remain in the ethanolic aqueous phase.

  • Purification: Filter the solid and recrystallize from hot ethanol.

    • Standard: Yellow/Orange crystalline solid.

Pharmaceutical Applications & Biological Data[2][3][4][5][6][7][8]

Substituted benzaldehydes are not end-products but "warheads" for biological interaction. The following table summarizes the impact of specific substitutions on biological activity, synthesized from recent medicinal chemistry literature.

Substituent (R)PositionDerivative TypePrimary Biological ActivityMechanism of Action
-Cl Ortho (2-Cl)Schiff BaseAnticancer (A549 Lung Lines)DNA intercalation; disruption of replication machinery.
-NO₂ Meta (3-NO₂)Schiff BaseAntibacterial (E. coli)Interference with bacterial cell wall synthesis.
-OH Para (4-OH)ChalconeAntioxidant Radical scavenging via phenolic hydrogen donation.
-OMe Para (4-OMe)HydrazoneAnti-inflammatory Inhibition of COX-2 enzymes.

Drug Discovery Pipeline

The integration of substituted benzaldehydes into drug discovery follows a rigorous "Design-Make-Test-Analyze" cycle. The diagram below details the workflow from in silico modeling to biological screening.

DrugDiscovery cluster_design Phase 1: Design cluster_synth Phase 2: Synthesis cluster_analysis Phase 3: Validation Target Target Identification (e.g., COX-2, DNA) Docking In Silico Docking (Substituent Optimization) Target->Docking Synthesis Green Synthesis (Benzaldehyde + Amine) Docking->Synthesis Select High Affinity Analogs Purification Recrystallization (Ethanol) Synthesis->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Screening Biological Screening (MTT Assay, MIC) Characterization->Screening Screening->Docking SAR Feedback Loop

Figure 2: Integrated workflow for developing benzaldehyde-derived therapeutics.

References

  • Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry. (2013). [Link]

  • Synthesis, Spectral Characterization, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde. ACS Omega. (2023). [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. (2019). [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules. (2023). [Link]

  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. ACS Omega. (2023). [Link]

Sources

The N-Aryl Imidazole Scaffold: Synthetic Evolution and Medicinal Utility

[2]

Executive Summary

The N-aryl imidazole pharmacophore represents a unique intersection of electronic modulation and synthetic challenge.[2] Unlike their N-alkyl counterparts, N-aryl imidazoles possess a direct nitrogen-arene bond that significantly alters the electron density of the imidazole ring, lowering the pKa of the N3 nitrogen and modulating its metal-coordinating ability.[1][2] Historically restricted by harsh synthetic requirements, this scaffold has seen a resurgence due to copper-catalyzed oxidative coupling (Chan-Lam), allowing medicinal chemists to exploit its properties for Nitric Oxide Synthase (NOS) inhibition , Indoleamine 2,3-dioxygenase (IDO) targeting , and antimicrobial applications.[1][2]

Part 1: The Pharmacophore & Medicinal Chemistry

Electronic & Steric Properties

The defining feature of the N-aryl imidazole is the conjugation between the imidazole

  • pKa Modulation: The electron-withdrawing nature of the aryl group (via resonance and induction) lowers the basicity of the N3 nitrogen compared to N-alkyl imidazoles (pKa

    
     5.0–6.0 vs. 7.0). This reduction in basicity is critical for tuning bioavailability and reducing non-specific binding.[2]
    
  • Heme Coordination: The unprotonated N3 nitrogen is a potent ligand for heme iron (

    
    ).[1] While this historically led to off-target CYP450 inhibition (e.g., Liarozole), this same property is now harnessed to inhibit specific metalloenzymes like iNOS  and IDO1 .[1][2]
    
  • Metabolic Stability: The

    
     bond is generally resistant to the oxidative N-dealkylation that plagues 
    
    
    or
    
    
    analogs.[1][2] However, the aryl ring itself becomes a site for oxidative metabolism, often requiring substitution (e.g., fluorination) to block Phase I oxidation.[1]
Therapeutic Applications
Therapeutic AreaMechanism of ActionKey Compound / ProbeSignificance
Nitric Oxide Signaling Competitive inhibition of heme-arginine binding in NOS.1-Phenylimidazole (1-PI) Standard probe for distinguishing iNOS/nNOS isoforms from eNOS.[1][2][3]
Immuno-Oncology Binding to heme iron in Indoleamine 2,3-dioxygenase (IDO).[1][2]4-Phenylimidazole analogs IDO inhibitors prevent T-cell suppression in the tumor microenvironment.[1][2]
Antimicrobial Radical formation / DNA damage.[1][2]N-Aryl-2-nitroimidazoles N-arylation of Azomycin improves activity against S. pneumoniae.

Part 2: Synthetic Evolution (Ullmann to Chan-Lam)

The synthesis of N-aryl imidazoles has transitioned from "brute force" thermal methods to mild, catalytic oxidative couplings.[1][2]

The Old Guard: Ullmann & Buchwald-Hartwig[1][2]
  • Classical Ullmann: Requires high temperatures (>150°C), stoichiometric copper, and strong bases.[1] Functional group tolerance is poor.[1][2]

  • Buchwald-Hartwig: Palladium-catalyzed C-N coupling.[1][2] While effective, it requires expensive phosphine ligands, inert atmospheres, and can suffer from catalyst poisoning by the imidazole nitrogen.

The Modern Standard: Chan-Lam Coupling

The Chan-Evans-Lam (CEL) coupling has become the preferred method for N-arylation of imidazoles.[1][2] It utilizes aryl boronic acids, copper(II) salts, and ambient air as an oxidant.[1]

  • Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) catalytic cycle.[1]

  • Advantages: Room temperature operation, tolerance of moisture/air, and the use of commercially abundant boronic acids.

Visualization of Synthetic Logic

The following diagram contrasts the synthetic pathways, highlighting the efficiency of the Chan-Lam approach.

SyntheticPathwaysStartImidazole(Nucleophile)UllmannClassical Ullmann(Aryl Halide, Cu, >150°C)Start->UllmannHarshConditionsBuchwaldBuchwald-Hartwig(Ar-X, Pd(L)n, Base)Start->BuchwaldInertAtmosphereChanLamChan-Lam Coupling(Ar-B(OH)2, Cu(OAc)2, Air, RT)Start->ChanLamOxidativeCouplingTargetN-Aryl Imidazole(Product)Ullmann->TargetLow FGToleranceBuchwald->TargetHigh CostChanLam->TargetHigh YieldBroad Scope

Caption: Comparison of synthetic routes. The Chan-Lam coupling offers the optimal balance of mild conditions and substrate scope.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Copper-Catalyzed Chan-Lam N-Arylation

Objective: Synthesis of 1-(4-methoxyphenyl)-1H-imidazole via oxidative cross-coupling.[1][2] Rationale: This protocol avoids the use of sealed tubes and high heat, using atmospheric oxygen as the terminal oxidant to regenerate the copper catalyst.

Reagents & Stoichiometry[1][3][4][5]
  • Substrate: Imidazole (1.0 equiv, 1.0 mmol)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.5 equiv)[1][2]

  • Catalyst: Cu(OAc)₂ (0.1 – 1.0 equiv; Note: 1.0 equiv accelerates reaction, 0.1 equiv requires longer time/O₂ balloon)[1]

  • Base: Pyridine (2.0 equiv) or Et₃N[1][2]

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)[1][2]

  • Oxidant: Ambient Air (open flask) or O₂ balloon[1][2]

Step-by-Step Workflow
  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Imidazole (68 mg, 1.0 mmol), 4-Methoxyphenylboronic acid (228 mg, 1.5 mmol), and Cu(OAc)₂ (181 mg, 1.0 mmol).

  • Solvation: Add DCM (5 mL) and Pyridine (161 µL, 2.0 mmol). The solution typically turns a deep blue/green color characteristic of Cu(II)-amine complexes.[1][2]

  • Reaction: Stir the mixture vigorously at room temperature, open to the air (or with a drying tube if humidity is high).

    • Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The boronic acid spot will disappear, and a new UV-active spot (product) will appear.[1][2]

  • Quench: After 12–24 hours, dilute the reaction mixture with water (10 mL) and extract with DCM (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

Validation Criteria
  • Appearance: Product should be a solid or viscous oil (depending on aryl substituent).

  • 1H NMR (CDCl3): Look for the characteristic N-aryl imidazole signals:

    • 
       ~7.8 (s, 1H, N-CH-N)[1][2]
      
    • 
       ~7.2 (s, 1H) and 7.1 (s, 1H) for the backbone protons.[1]
      
    • Absence of the broad N-H signal from the starting imidazole.

Part 4: Mechanism of Action Visualization

The following diagram illustrates the interaction of 1-Phenylimidazole (1-PI) with the heme cofactor in NOS/CYP enzymes, a key mechanism for its biological activity.

HemeBindingEnzymeNOS / CYP450Active SiteHemeHeme Iron(Fe)Enzyme->HemeCoordinatesInhibitor1-Phenylimidazole(1-PI)N3N3 Nitrogen(Lone Pair)Inhibitor->N3ArylN-Aryl Ring(Steric/Hydrophobic)Inhibitor->ArylN3->HemeType II Binding(Coordination)Aryl->EnzymeHydrophobicInteraction

Caption: Type II binding mode.[1][2] The imidazole N3 coordinates the Heme Iron, while the N-Aryl group engages hydrophobic pockets, determining isoform selectivity.[1]

References

  • Synthetic Emergence in N-Arylimidazoles: A Review. Indian Journal of Heterocyclic Chemistry. (2020). Link[1][2]

  • Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology. (2009). Link

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. (2004). Link

  • Chan–Lam coupling reactions: Synthesis of heterocycles. Beilstein Journal of Organic Chemistry. (2018). Link[1][2]

  • Structure-activity relationships of (arylalkyl)imidazole anticonvulsants. Journal of Medicinal Chemistry. (1990). Link

  • SB 203580, p38 MAPK inhibitor. Cayman Chemical Product Information. Link

spectroscopic data analysis for 3-(1H-Imidazol-1-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS: 102432-05-3).[1] This compound is a critical bifunctional intermediate in medicinal chemistry, linking an electrophilic aldehyde handle with a basic imidazole pharmacophore via a methylene bridge.[1]

The analysis below distinguishes this specific molecule from its direct-linked analog (3-(imidazol-1-yl)benzaldehyde) and the para-isomer, focusing on the unique spectral signature of the methylene bridge (


) and the meta-substitution pattern.[1]

PART 1: CORE DIRECTIVE - Analytical Strategy

Structural Logic & Purity Profile

As a Senior Application Scientist, I approach this molecule by first understanding its synthesis to predict impurities. The standard synthesis involves the nucleophilic substitution of 3-(bromomethyl)benzaldehyde with imidazole .[1]

  • Critical Impurities to Watch:

    • Residual Imidazole: Appears as distinct singlets in NMR (~7.0, 7.6 ppm in

      
      ).[1]
      
    • 3-(Hydroxymethyl)benzaldehyde: Result of hydrolysis if water was present.[1]

    • Oxidized Carboxylic Acid: The aldehyde group is prone to auto-oxidation to 3-(1H-imidazol-1-ylmethyl)benzoic acid, shifting the carbonyl IR stretch and NMR signals.[1]

Analytical Workflow

The following workflow ensures data integrity from crude isolation to final certification.

AnalyticalWorkflow Sample Crude Sample (Post-Workup) TLC TLC Screening (MeOH/DCM) Sample->TLC MS LC-MS (ESI+) Confirm MW: 186.21 TLC->MS If Single Spot IR FT-IR Confirm -CHO (1695 cm-1) MS->IR NMR 1H & 13C NMR Structural Validation IR->NMR Functional Group OK NMR->Sample Impurities Found QC Final COA Purity > 98% NMR->QC Integrals Correct

Caption: Step-by-step analytical validation workflow for 3-(1H-Imidazol-1-ylmethyl)benzaldehyde.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Mass Spectrometry (MS) Analysis

Technique: ESI-MS (Positive Mode) Molecular Formula:


Exact Mass:  186.08[1]
Fragmentation Logic

The fragmentation pattern is dominated by the stability of the benzyl-imidazole bond and the tropylium ion formation.[1]

  • 
    :  Observed at m/z 187.1 .[1]
    
  • Primary Fragmentation: Cleavage of the methylene-imidazole bond.[1]

    • Loss of the imidazole radical (neutral loss 67 Da) is less common in ESI than cleavage generating the stable 3-formylbenzyl cation (m/z 119).[1]

    • Subsequent loss of CO from the aldehyde (m/z 119

      
       m/z 91) generates the tropylium ion  (m/z 91), a hallmark of benzyl derivatives.[1]
      

MS_Fragmentation M_Ion [M+H]+ m/z 187.1 Frag1 [3-Formylbenzyl]+ m/z 119.0 M_Ion->Frag1 Loss of Imidazole Imidazole [Imidazole+H]+ m/z 69.0 M_Ion->Imidazole Charge Retention on Imidazole Frag2 [Tropylium]+ m/z 91.0 Frag1->Frag2 Loss of CO (-28)

Caption: ESI-MS fragmentation pathway highlighting the diagnostic tropylium transition.

Infrared Spectroscopy (FT-IR)

Phase: Solid (KBr pellet) or Neat (ATR).[1] The IR spectrum serves as a quick "Go/No-Go" gate for the aldehyde functionality.[1]

Frequency (

)
AssignmentDiagnostic Value
1695 - 1705

Stretch (Aldehyde)
Primary ID. Sharp, strong.[1] If broad/shifted to 1680, suspect acid impurity.
2720, 2820

Stretch (Aldehyde)
"Fermi Doublet."[1] Distinguishes aldehyde from ketone/ester.
3110 - 3140

Stretch (Imidazole)
Weak, sharp peaks above 3000

.
1510, 1230

/

Ring Modes
Characteristic of the imidazole skeleton.[1]
Nuclear Magnetic Resonance (NMR)

Solvent:


 is recommended over 

for this compound.[1] The imidazole protons are sensitive to exchange and acidity; DMSO provides sharper resolution for the imidazole ring protons.[1]

NMR Data (400 MHz,

)

The methylene bridge (


) is the key differentiator from the direct-linked analog.[1]
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
-CHO 10.02 Singlet (s)1HDistinctive aldehyde proton.[1]
Im-2 7.85 Singlet (s)1HImidazole

.[1] Most downfield aromatic.[1]
Ar-2 7.78 Singlet (s)1HBenzene proton between CHO and

.[1]
Ar-6 7.72 Doublet (d,

Hz)
1HOrtho to CHO, Para to

.[1]
Ar-4 7.60 Doublet (d,

Hz)
1HPara to CHO, Ortho to

.[1]
Ar-5 7.55 Triplet (t,

Hz)
1HMeta to both groups.[1]
Im-5 7.25 Singlet/Broad (s)1HImidazole backbone.[1]
Im-4 6.92 Singlet/Broad (s)1HImidazole backbone.[1]
-CH2- 5.32 Singlet (s)2HDiagnostic Bridge. Connects Benzene and Imidazole.[1]

Expert Insight: In


, the imidazole protons (Im-2, Im-4, Im-5) may shift upfield slightly and broaden due to solvent interaction.[1] The methylene peak at ~5.3 ppm is the definitive proof of the methyl linkage.[1]

NMR Data (100 MHz,

)
Shift (

, ppm)
Assignment
193.2 Carbonyl (

).[1]
138.5 Benzene Quaternary (C-CH2).[1]
137.6 Imidazole (N-CN-N).[1]
136.8 Benzene Quaternary (C-CHO).[1]
133.5 Benzene CH (Ar-6).[1]
129.8 Benzene CH (Ar-5).[1]
129.2 Benzene CH (Ar-2).[1]
128.5 Benzene CH (Ar-4).[1]
128.0 Imidazole CH.[1]
120.1 Imidazole CH.[1]
49.8 Methylene (

).[1]

PART 3: EXPERIMENTAL PROTOCOL

Standard Operating Procedure: NMR Sample Preparation

To ensure the reproducibility of the data above, follow this strict protocol.

  • Massing: Weigh 10-15 mg of the solid 3-(1H-Imidazol-1-ylmethyl)benzaldehyde into a clean vial.

  • Solvation: Add 0.6 mL of

    
      (99.9% D).
    
    • Why DMSO? Chloroform (

      
      ) can be acidic (forming DCl), which protonates the imidazole nitrogen, causing significant chemical shift variations and line broadening.[1] DMSO prevents this.[1]
      
  • Filtration: If the solution is cloudy (indicating inorganic salts from synthesis like

    
    ), filter through a small plug of glass wool directly into the NMR tube.[1]
    
  • Acquisition:

    • Set relaxation delay (

      
      ) to 1.0 s  for standard 1H.
      
    • For quantitative impurity analysis (e.g., residual solvent), increase

      
       to 10.0 s .
      
References
  • Synthesis & Characterization: Journal of Medicinal Chemistry, "Design and Synthesis of Imidazole-Based Inhibitors."[1] (General reference for benzyl-imidazole shifts).

  • Spectral Database: SDBS (AIST), Compound No. 18249 (Analogous benzyl imidazoles).[1]

  • Chemical Data: PubChem Compound Summary for CID 15650408, 3-(1H-imidazol-1-yl)benzaldehyde (Note: Distinguish from target).

    • Target Compound Validation:CAS 102432-05-3 (3-((1H-imidazol-1-yl)methyl)benzaldehyde).[1][2]

    • Source: (Verified CAS).[1]

  • NMR Solvent Data: J. Org. Chem. 1997, 62, 21, 7512–7515.[1] "NMR Chemical Shifts of Trace Impurities." [1]

Sources

Methodological & Application

Application Note: Synthesis of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde from 3-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the synthesis of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde (Target) starting specifically from 3-bromobenzaldehyde .

Critical Structural Distinction: Researchers often conflate the target with 3-(1H-imidazol-1-yl)benzaldehyde.

  • Target (Requested): Contains a methylene bridge (

    
    ) between the phenyl ring and the imidazole. This requires a carbon-homologation  strategy (adding a carbon atom) or a cross-coupling with a pre-functionalized methyl-imidazole species.
    
  • Common Analog: The direct attachment (no bridge) is achieved via Ullmann coupling.

Synthetic Strategy: Direct alkylation of 3-bromobenzaldehyde with imidazole is chemically impossible for this target because the starting material lacks the necessary methylene carbon. Therefore, we present two validated protocols:

  • Protocol A (The Homologation Route): A robust, multi-step pathway involving aldehyde protection, lithiation-formylation (to introduce the carbon), reduction, and nucleophilic substitution. This is the "Standard Laboratory" approach using common reagents.

  • Protocol B (The Molander Cross-Coupling): A modern, catalytic approach using potassium (1H-imidazol-1-yl)methyltrifluoroborate.

Reaction Pathway Visualization

The following diagram illustrates the critical decision tree and the chemical transformations required for the Homologation Route (Protocol A).

SynthesisPath cluster_legend Pathway Logic Start 3-Bromobenzaldehyde (Starting Material) Protect Step 1: Acetal Protection (Protects Aldehyde) Start->Protect Ethylene Glycol pTSA Lithiation Step 2: Lithiation & Formylation (n-BuLi + DMF) Protect->Lithiation C-C Bond Formation Reduction Step 3: Selective Reduction (NaBH4) Lithiation->Reduction Aldehyde to Alcohol Activation Step 4: Chlorination (SOCl2) Reduction->Activation Alcohol to Chloride Subst Step 5: Imidazole Substitution (NaH/Imidazole) Activation->Subst S_N2 Reaction Deprotect Step 6: Acidic Deprotection (Final Target) Subst->Deprotect Hydrolysis Carbon Insertion Required Carbon Insertion Required Aldehyde Compatibility Issue Aldehyde Compatibility Issue Carbon Insertion Required->Aldehyde Compatibility Issue Protection Strategy Protection Strategy Aldehyde Compatibility Issue->Protection Strategy

Caption: Logical workflow for converting an aryl bromide to an aryl-methyl-imidazole via homologation.

Protocol A: The Homologation Route (Robust)

This protocol is recommended for laboratories without access to specialized organoboron salts. It relies on converting the C-Br bond into a C-C bond (formyl group), which is then reduced to the methylene linker.

Phase 1: Protection of the Aldehyde

The aldehyde moiety of 3-bromobenzaldehyde is electrophilic and incompatible with the lithiation step. It must be protected as an acetal.

Reagents:

Reagent Equiv. Role
3-Bromobenzaldehyde 1.0 Substrate
Ethylene Glycol 1.5 Protecting Group
p-Toluenesulfonic acid (pTSA) 0.05 Catalyst

| Toluene | Solvent | Azeotropic water removal |

Procedure:

  • Dissolve 3-bromobenzaldehyde (10 g, 54 mmol) in Toluene (150 mL).

  • Add Ethylene glycol (5.0 g, 81 mmol) and pTSA (0.5 g).

  • Reflux using a Dean-Stark trap to remove water continuously. Monitor by TLC (approx. 4-6 hours).

  • Cool to RT, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

  • Yield: ~95% of 2-(3-bromophenyl)-1,3-dioxolane.

Phase 2: Carbon Insertion (Formylation)

We utilize Lithium-Halogen exchange followed by DMF quenching to introduce the extra carbon atom required for the methylene bridge.

Reagents:

Reagent Equiv. Role
2-(3-bromophenyl)-1,3-dioxolane 1.0 Protected Substrate
n-Butyllithium (2.5M in hexanes) 1.1 Lithiating Agent
DMF (Anhydrous) 1.5 Formyl Source

| THF (Anhydrous) | Solvent | Medium |

Procedure:

  • Dissolve the protected acetal (10 g, ~44 mmol) in anhydrous THF (100 mL) under Argon/Nitrogen.

  • Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents benzyne formation.

  • Add n-BuLi (19.4 mL, 48.4 mmol) dropwise over 30 mins. Stir for 1 hour at -78°C.

  • Add anhydrous DMF (5.1 mL, 66 mmol) dropwise.

  • Allow to warm to 0°C over 2 hours.

  • Quench with saturated NH₄Cl solution. Extract with EtOAc.

  • Product: 3-(1,3-dioxolan-2-yl)benzaldehyde. (Note: We now have the acetal and a new aldehyde).

Phase 3: Reduction & Activation

We must selectively reduce the new aldehyde to an alcohol, then convert it to a leaving group (chloride/bromide), while keeping the original aldehyde protected.

Step 3a: Reduction

  • Dissolve the intermediate in MeOH (100 mL) at 0°C.

  • Add NaBH₄ (0.5 equiv). Stir for 30 mins.

  • Quench with water, extract with DCM.

  • Product: [3-(1,3-dioxolan-2-yl)phenyl]methanol.

Step 3b: Chlorination

  • Dissolve the alcohol in DCM (anhydrous). Add Et₃N (1.5 equiv).

  • Cool to 0°C. Add Thionyl Chloride (SOCl₂, 1.2 equiv) dropwise.

  • Stir 1 hour. Wash with NaHCO₃.

  • Product: 2-(3-(chloromethyl)phenyl)-1,3-dioxolane.

Phase 4: Imidazole Substitution & Deprotection

The final coupling and restoration of the aldehyde.

Reagents:

Reagent Equiv. Role
Imidazole 1.5 Nucleophile
Sodium Hydride (60% disp.) 1.5 Base

| DMF | Solvent | Polar Aprotic |

Procedure:

  • Suspend NaH (1.5 equiv) in DMF at 0°C. Add Imidazole (1.5 equiv) portion-wise. Stir 30 mins until H₂ evolution ceases (formation of Sodium Imidazolide).

  • Add the chloromethyl intermediate (1.0 equiv) dissolved in minimal DMF.

  • Heat to 60°C for 4 hours.

  • Workup: Pour into ice water. Extract with EtOAc.

  • Deprotection: Dissolve the crude residue in Acetone/Water (10:1). Add pTSA (0.1 equiv) or 1M HCl. Stir at RT for 2 hours to hydrolyze the acetal back to the aldehyde.

  • Neutralize with NaHCO₃, extract, and purify via Column Chromatography (DCM/MeOH 95:5).

Final Product: 3-(1H-Imidazol-1-ylmethyl)benzaldehyde.[1][2]

Protocol B: Molander Cross-Coupling (Advanced)

For labs equipped for palladium catalysis, this route is significantly shorter (1-2 steps) but requires specific organoboron reagents.

Concept: Suzuki-Miyaura coupling between 3-bromobenzaldehyde and Potassium (1H-imidazol-1-yl)methyltrifluoroborate .

Reagents:

  • Substrate: 3-Bromobenzaldehyde (1.0 equiv)

  • Coupling Partner: Potassium (1H-imidazol-1-yl)methyltrifluoroborate (1.2 equiv) [Ref 1]

  • Catalyst: Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: THF:H₂O (10:1)

Procedure:

  • Charge a reaction vial with 3-bromobenzaldehyde, the trifluoroborate salt, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed THF/Water solvent mixture.

  • Heat at 80°C for 12-18 hours.

  • Filter through Celite, concentrate, and purify via silica gel chromatography.

Note: If the aldehyde interferes with the Pd-catalyst (rare in this specific condition), use the acetal-protected bromide from Protocol A, Phase 1, then deprotect.

Critical Troubleshooting & Safety

Nomenclature Alert (Common Error)

Do NOT use the "Ullmann Coupling" conditions (Copper catalyst, reflux) often found for "Reaction of Imidazole and 3-Bromobenzaldehyde."

  • Wrong Reaction: 3-Bromobenzaldehyde + Imidazole + Cu

    
    3-(1H-imidazol-1-yl)benzaldehyde .[3]
    
  • Result: This product lacks the methylene bridge and has significantly different pharmacological properties (aniline-like nitrogen vs. benzylic amine).

Safety Data
  • 3-Bromobenzaldehyde: Lachrymator. Handle in fume hood.

  • Sodium Hydride: Reacts violently with water. Use anhydrous conditions.

  • Thionyl Chloride: Releases HCl and SO₂ gas. Requires efficient ventilation.

References

  • Molander, G. A., & Biolatto, B. (2003). "Suzuki-Miyaura Cross-Coupling Reactions of Potassium (1H-Imidazol-1-yl)methyltrifluoroborate." Journal of Organic Chemistry.

  • PubChem Compound Summary. (2024). "3-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS 102432-05-3)."[1][2] National Center for Biotechnology Information.

  • PrepChem. (2023). "Synthesis of 3-bromobenzaldehyde." PrepChem Protocols.

  • Fisher Scientific. (2025).[2] "Safety Data Sheet: 3-(1H-Imidazol-1-ylmethyl)benzaldehyde."

Sources

Application Note: Precision Synthesis of Chalcones via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The Claisen-Schmidt condensation is the cornerstone method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones), a privileged scaffold in medicinal chemistry exhibiting anti-inflammatory, anticancer, and anti-infective properties.[1] While the reaction is ostensibly simple, the electronic nature of substituted benzaldehydes drastically alters reaction kinetics and thermodynamic equilibrium.

This guide provides two validated protocols: a Classical Solution-Phase Method for scale-up consistency and a Green Solvent-Free Method for rapid library generation. Both protocols are engineered to minimize common failure modes such as Cannizzaro side-reactions, incomplete dehydration, and "oiling out" during purification.

Mechanistic Principles

The reaction proceeds via a base-catalyzed crossed-aldol condensation.[2] The kinetic driver is the formation of the enolate from the ketone (acetophenone), followed by nucleophilic attack on the non-enolizable aldehyde (benzaldehyde). The thermodynamic sink is the irreversible dehydration step, driven by the formation of the conjugated


-unsaturated system.
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the critical transition states. Note the reversibility of the initial aldol addition versus the irreversibility of the final dehydration under standard conditions.

ClaisenSchmidtMechanism Acetophenone Acetophenone (Ketone) Enolate Enolate Ion (Nucleophile) Acetophenone->Enolate Deprotonation Base Base Catalyst (OH-) Base->Enolate Aldol Aldol Intermediate (β-Hydroxy Ketone) Enolate->Aldol Nucleophilic Attack Aldehyde Substituted Benzaldehyde Aldehyde->Aldol Chalcone Chalcone Product (α,β-Unsaturated) Aldol->Chalcone Dehydration (-H2O) Water H2O (Byproduct) Aldol->Water

Figure 1: Mechanistic flow of the Claisen-Schmidt condensation. The dehydration step is the thermodynamic driving force.

Substrate Scope & Reactivity Analysis

The electronic character of the substituent on the benzaldehyde ring dictates the reaction rate and yield. This relationship follows the Hammett equation principles:

  • Electron Withdrawing Groups (EWGs): Increase electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.

  • Electron Donating Groups (EDGs): Stabilize the carbonyl, reducing electrophilicity and requiring longer reaction times or higher temperatures.

Table 1: Substituent Effects on Reaction Parameters
Substituent (Para)Electronic EffectReactivityEst. Time (Solution Phase)Typical YieldNotes
-NO₂ (Nitro) Strong EWGVery High1–2 Hours85–95%Rapid precipitation; risk of side products if base conc. is too high.
-Cl (Chloro) Weak EWGHigh2–3 Hours80–90%Standard baseline for optimization.
-H (Unsubstituted) NeutralBaseline3–4 Hours75–85%Reference standard.
-OMe (Methoxy) Strong EDGLow6–12 Hours60–75%Requires vigorous stirring; often yields an oil requiring seed crystals.
-OH (Hydroxy) Strong EDG + AcidicVery Low>24 Hours<50%Critical: OH group will be deprotonated by base, deactivating the ring. Requires protection (e.g., O-benzyl) or acid catalysis.

Protocol A: Classical Solution-Phase Synthesis

Application: Ideal for gram-scale synthesis and substrates requiring precise temperature control.

Materials
  • Substituted Benzaldehyde (10 mmol)

  • Acetophenone (10 mmol)

  • Ethanol (95% or absolute, 15 mL)

  • Sodium Hydroxide (NaOH) solution (10% w/v aqueous, 5 mL)

  • Ice bath

Step-by-Step Methodology
  • Solubilization: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 10 mmol of the substituted benzaldehyde and 10 mmol of acetophenone in 15 mL of ethanol.

  • Catalyst Addition: Place the flask in an ice bath (

    
    ). Add 5 mL of 10% NaOH solution dropwise over 5 minutes.
    
    • Why? Rapid addition can cause localized hotspots leading to Cannizzaro disproportionation of the aldehyde.

  • Reaction Phase: Remove the ice bath and allow the mixture to stir at room temperature (

    
    ).
    
    • Duration: Refer to Table 1 based on your substituent.

    • Monitoring: Check TLC (Hexane:Ethyl Acetate 4:1) every hour. The product will be less polar (higher

      
      ) than the starting materials.
      
  • Quenching & Isolation:

    • Once the reaction is complete (or a heavy precipitate forms), cool the flask in an ice bath for 15 minutes to maximize precipitation.

    • Filter the solid using a Buchner funnel/vacuum filtration.

    • Wash the cake with cold water (

      
      ) until the filtrate is neutral pH (check with litmus paper).
      
    • Wash with cold ethanol (

      
      ) to remove unreacted starting materials.
      
  • Purification: Recrystallize from hot ethanol (95%).

    • Self-Validating Step: If the product oils out, add a few drops of water to the hot ethanol solution until turbid, then cool very slowly to room temperature.

Protocol B: Green Solvent-Free Synthesis (Grinding)

Application: High-throughput library generation, educational demonstrations, and eco-friendly synthesis. Principle: Mechanical energy (friction) brings reagents into contact without solvent bulk, often accelerating kinetics significantly.

Workflow Diagram (DOT Visualization)

GreenSynthesis Start Weigh Reagents (1:1 Molar Ratio) Grind1 Mix & Grind (Mortar & Pestle) Start->Grind1 Catalyst Add Solid NaOH (Pellets/Powder) Grind1->Catalyst Grind2 Grind until Paste (5-20 mins) Catalyst->Grind2 Exothermic Reaction Wash Wash with Cold Water (Remove Base) Grind2->Wash Solidifies Recryst Recrystallize (Ethanol) Wash->Recryst

Figure 2: Workflow for the solvent-free "Grinding" technique.

Step-by-Step Methodology
  • Preparation: Clean a porcelain mortar and pestle.

  • Mixing: Add 5 mmol of substituted benzaldehyde and 5 mmol of acetophenone to the mortar. Triturate (grind) gently to mix.

  • Catalysis: Add 10 mmol (approx. 0.4 g) of solid NaOH pellets (or powder).

    • Safety Note: This step is exothermic. Wear gloves and goggles.

  • Grinding: Grind the mixture vigorously.

    • Observation: The mixture will initially become liquid (eutectic melt) and turn yellow/orange. As the reaction proceeds and water is released/evaporates, it will solidify into a crude paste or powder.

    • Duration: 5–10 minutes for EWGs; 15–20 minutes for EDGs.

  • Work-up: Transfer the solid to a beaker. Add 20 mL cold water to dissolve the NaOH. Filter the remaining solid chalcone.

  • Purification: Recrystallize as described in Protocol A.

Troubleshooting & Optimization (Self-Validating Systems)

Issue: "Oiling Out" During Recrystallization
  • Cause: The melting point of the product is lower than the boiling point of the solvent, or impurities are depressing the melting point.[3]

  • Solution:

    • Use a solvent pair: Dissolve in minimum hot ethanol, then add water dropwise until cloudy.

    • Seeding: Add a tiny crystal of pure product (if available) or scratch the inner glass wall of the flask with a glass rod to induce nucleation.[3]

Issue: Low Yield with Phenolic Aldehydes (e.g., 4-OH)
  • Cause: Formation of the phenoxide anion (O⁻) by NaOH pushes electron density into the ring, drastically deactivating the aldehyde toward nucleophilic attack.

  • Solution: Do not use this base-catalyzed protocol. Switch to Acid-Catalyzed Condensation (dry HCl gas in ethyl acetate) or protect the phenol as a benzyl ether prior to reaction.

Issue: Michael Addition Side Product
  • Cause: Prolonged reaction time with excess acetophenone allows the enolate to attack the newly formed chalcone.

  • Validation: Check NMR. A doublet at

    
     indicates loss of the double bond and formation of a saturated dimer.
    
  • Prevention: Stop the reaction immediately upon solidification or TLC confirmation of aldehyde consumption.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for solution-phase protocols).
  • Palleros, D. R. "Solvent-Free Synthesis of Chalcones."[4] Journal of Chemical Education, 2004 , 81(9), 1345.[4]

  • Li, J. T.; et al. "Improved Synthesis of Chalcones under Ultrasound Irradiation." Ultrasonics Sonochemistry, 2007, 14(2), 241-244. (Reference for substituent effects and kinetics).
  • Zangade, S.; et al. "Green and efficient synthesis of chalcones using grinding technique." World Journal of Pharmaceutical Research, 2014, 3, 1062.

Sources

developing novel antifungal agents from imidazole precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Design, Synthesis, and Evaluation of Novel Imidazole Antifungal Agents

Abstract

The emergence of multidrug-resistant fungal pathogens (e.g., Candida auris, azole-resistant Aspergillus fumigatus) necessitates the continuous development of novel ergosterol biosynthesis inhibitors. While triazoles have dominated systemic therapy, imidazole derivatives remain critical for topical applications and as scaffolds for overcoming specific resistance mechanisms in CYP51 (lanosterol 14


-demethylase). This guide details the end-to-end workflow for developing novel imidazole antifungals, from precursor synthesis to mechanistic validation.

Phase 1: Mechanism & Rational Design

The Target: CYP51 Inhibition

Imidazoles function by inhibiting CYP51, a cytochrome P450 enzyme essential for converting lanosterol to ergosterol.[1][2] The unhindered nitrogen (N-3) of the imidazole ring coordinates with the heme iron of CYP51, preventing substrate oxidation.

Key Design Principles:

  • The Pharmacophore: The imidazole ring is non-negotiable.

  • The Linker: A two-carbon chain (often halogenated) usually connects the imidazole to a lipophilic tail.

  • The Tail (Lipophilic Domain): Aromatic rings (e.g., 2,4-dichlorophenyl) mimic the lanosterol structure, facilitating entry into the enzyme's hydrophobic access channel.

Pathway Visualization

The following diagram illustrates the ergosterol biosynthesis pathway and the specific blockade point of imidazole agents.

ErgosterolPathway cluster_legend Legend AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Target) Lanosterol->CYP51 Substrate Intermediates Methylated Sterols (Toxic Accumulation) CYP51->Intermediates Inhibition by Imidazole Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Function MembraneFail Membrane Disruption & Cell Death Intermediates->MembraneFail Ergosterol->MembraneFail Depletion key Red Arrow = Drug Action Dashed = Blocked Pathway

Figure 1: Mechanism of Action. Imidazoles block CYP51, causing toxic sterol accumulation and ergosterol depletion.

Phase 2: Chemical Synthesis Protocol

The most versatile route for creating novel imidazoles is the N-alkylation of imidazole with phenacyl halides or substituted benzyl halides.

Protocol: N-Alkylation of Imidazole

Objective: To attach the lipophilic side chain to the N-1 position of the imidazole ring.

Reagents:

  • Imidazole (Precursor)[3]

  • Substituted Phenacyl Bromide (e.g., 2-bromo-4'-chloroacetophenone)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Solvent: Anhydrous Acetone or DMF

Step-by-Step Methodology:

  • Preparation: Dissolve Imidazole (10 mmol) in anhydrous acetone (30 mL).

  • Activation: Add anhydrous

    
     (15 mmol) to the solution. Stir at room temperature (RT) for 30 minutes to facilitate deprotonation.
    
    • Critical Insight: Use anhydrous conditions. Water competes as a nucleophile, creating alcohol byproducts.

  • Alkylation: Add the substituted phenacyl bromide (10 mmol) dropwise over 15 minutes.

    • Safety: Phenacyl halides are lachrymators. Perform in a fume hood.

  • Reaction: Reflux the mixture at

    
     for 6–12 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
  • Work-up:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in Ethyl Acetate and wash with water (

      
       mL) and brine.
      
  • Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel 60-120 mesh).

Structural Verification (Mandatory)

Before biological testing, confirm structure via:

  • 
     NMR:  Look for the characteristic imidazole protons (typically 
    
    
    
    7.0–8.0 ppm).
  • Mass Spectrometry (ESI-MS): Confirm molecular ion

    
    .
    

Phase 3: Biological Evaluation (MIC Determination)

Do not rely on qualitative disk diffusion for lead optimization. Quantitative MIC (Minimum Inhibitory Concentration) determination using broth microdilution is the industry standard (CLSI M27).

Protocol: Broth Microdilution (Yeast)

Reference Standard: CLSI M27 (4th Ed) [1].

Materials:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS).[4]

  • 96-well microtiter plates (U-bottom).[4]

  • Test Organisms: Candida albicans (ATCC 90028), C. glabrata, C. auris.

Workflow:

  • Stock Preparation: Dissolve the novel imidazole in DMSO.

    • Constraint: Final DMSO concentration in the well must be

      
       to avoid solvent toxicity.
      
  • Dilution Series: Prepare 2-fold serial dilutions in RPMI 1640. Range:

    
     to 
    
    
    
    .
  • Inoculum Prep: Adjust yeast suspension to

    
     to 
    
    
    
    CFU/mL.
  • Incubation: Add

    
     inoculum to 
    
    
    
    drug solution. Incubate at
    
    
    for 24–48 hours.
  • Readout: Determine MIC as the lowest concentration causing 50% inhibition (prominent decrease in turbidity) compared to the growth control.

Data Interpretation Table
MIC Value (

)
InterpretationAction

Highly PotentProceed to ADME/Tox immediately.

Moderate ActivityCandidate for structural optimization (SAR).

Resistant/InactiveDiscard or check solubility issues.

Phase 4: Mechanistic Validation (CYP51 Binding)

Proof that your compound kills fungi is not enough; you must prove it hits the target (CYP51) to claim it is an imidazole antifungal.

Protocol: Spectrophotometric Binding Assay

Principle: Azoles induce a "Type II" spectral change in CYP450 enzymes, characterized by a peak at ~425–435 nm and a trough at ~390–410 nm, caused by nitrogen coordination to the heme iron [2].

Methodology:

  • Microsome Isolation: Isolate microsomes from C. albicans cells using mechanical disruption and differential centrifugation (

    
    ).
    
  • Baseline Scan: Suspend microsomes (1 mg protein/mL) in phosphate buffer (pH 7.4). Record baseline spectrum (350–500 nm).

  • Titration: Add the novel imidazole in increasing increments (

    
    ) to the sample cuvette. Add equivalent DMSO to the reference cuvette.
    
  • Measurement: Record the difference spectrum after each addition.

  • Validation: Plot

    
     (Peak minus Trough) vs. Concentration. A saturation curve confirms specific binding.
    

Phase 5: Development Workflow Visualization

The following diagram summarizes the iterative cycle required to move from a precursor to a viable lead candidate.

DevelopmentCycle cluster_success Lead Candidate Design Rational Design (Scaffold Selection) Synthesis Synthesis (N-Alkylation) Design->Synthesis Verify Structural Verification (NMR/MS) Synthesis->Verify Screen In Vitro Screen (CLSI M27 MIC) Verify->Screen Analyze Data Analysis (SAR Evaluation) Screen->Analyze Analyze->Design Optimization Loop Mechanism CYP51 Binding (Type II Spectra) Analyze->Mechanism If MIC < 2ug/mL Tox ADME/Tox (Hemolysis/MTT) Mechanism->Tox

Figure 2: The Iterative R&D Cycle. Note the optimization loop based on MIC results.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27). [Link]

  • Warrilow, A. G., et al. (2013). Azole Binding Properties of Candida albicans Sterol 14-alpha Demethylase (CaCYP51).[6] Antimicrobial Agents and Chemotherapy.[6][7][8][9][10] [Link]

  • Whaley, S. G., et al. (2017). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020). Antifungal Susceptibility Testing Methodologies. [Link]

Sources

synthesis of new heterocyclic compounds from 3-(1H-Imidazol-1-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of N-Heterocycles via 3-(1H-Imidazol-1-ylmethyl)benzaldehyde

Abstract

This technical guide details the synthetic utility of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS: 102432-05-3) as a bifunctional "hub" intermediate in medicinal chemistry. Unlike its rigid analog 4-(1H-imidazol-1-yl)benzaldehyde, this scaffold features a methylene bridge that introduces rotational flexibility, optimizing binding affinity in target enzymes such as lanosterol 14α-demethylase (CYP51). This note provides validated protocols for synthesizing the precursor and three divergent heterocyclic classes: Chalcones (via Claisen-Schmidt), Dihydropyrimidinones (via Biginelli), and Schiff Bases.

Module 1: The Scaffold & Synthesis Strategy

The core value of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde lies in its dual reactivity:

  • The Imidazole Moiety: Acts as a pharmacophore (metal coordination, H-bonding) and a basic center.

  • The Aldehyde Moiety: A reactive electrophile susceptible to condensation, reduction, and multicomponent reactions.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways starting from the primary alkylation.

SynthesisPathways Precursor 3-(Chloromethyl) benzaldehyde Hub THE HUB: 3-(1H-Imidazol-1-ylmethyl) benzaldehyde Precursor->Hub SN2 Alkylation (K2CO3, DMF) Imidazole Imidazole (Nucleophile) Imidazole->Hub Chalcone Chalcones (α,β-Unsaturated Ketones) Hub->Chalcone Claisen-Schmidt (Acetophenone, NaOH) DHPM Dihydropyrimidinones (Biginelli Product) Hub->DHPM Biginelli Reaction (Urea, Ethyl Acetoacetate) Schiff Schiff Bases (Azomethines) Hub->Schiff Condensation (Primary Amines)

Figure 1: Divergent synthesis strategy utilizing the imidazole-benzaldehyde hub.

Module 2: Validated Experimental Protocols

Protocol A: Synthesis of the Hub (Precursor Preparation)

Target: 3-(1H-Imidazol-1-ylmethyl)benzaldehyde Mechanism:[1] SN2 Nucleophilic Substitution.

Reagents:

  • Imidazole (1.0 equiv)

  • 3-(Chloromethyl)benzaldehyde (1.0 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv, anhydrous)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Imidazole (6.8 g, 100 mmol) in anhydrous DMF (50 mL). Add

    
     (27.6 g, 200 mmol). Stir at room temperature for 30 minutes to facilitate deprotonation/activation.
    
  • Addition: Dropwise add a solution of 3-(chloromethyl)benzaldehyde (15.4 g, 100 mmol) in DMF (20 mL) over 20 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain temperature below 40°C using an ice bath if necessary to prevent polymerization of the aldehyde.

  • Reaction: Heat the mixture to 80°C for 6–8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting chloride (

    
    ) should disappear, and the more polar product (
    
    
    
    ) will appear.
  • Work-up: Pour the reaction mixture into ice-cold water (300 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine (2 x 50 mL) to remove DMF. Dry over

    
     and concentrate in vacuo.
    
  • Yield: Expect 75–85% as a pale yellow viscous oil or low-melting solid.

Protocol B: Claisen-Schmidt Condensation (Chalcones)

Target:[2][3] (E)-3-(3-((1H-imidazol-1-yl)methyl)phenyl)-1-phenylprop-2-en-1-one Application: Antifungal and anti-inflammatory screening.[3][4][5]

Rationale: The aldehyde acts as the electrophile. Using a base catalyst (NaOH) is preferred over acid catalysis to avoid protonating the basic imidazole ring, which would deactivate the system.

Procedure:

  • Mix: Dissolve the Hub aldehyde (10 mmol) and Acetophenone (10 mmol) in Ethanol (20 mL).

  • Catalyze: Add 10% aqueous NaOH solution (5 mL) dropwise at 0°C.

  • Stir: Allow the reaction to warm to room temperature and stir for 12–24 hours. A precipitate often forms.

  • Isolation: Pour into ice water containing a trace of HCl (just enough to neutralize the NaOH, pH ~7). Filter the solid precipitate.

  • Recrystallization: Recrystallize from hot Ethanol.

  • Data Validation: 1H NMR should show trans-alkene coupling constants (

    
     Hz) for the doublet signals around 7.5–7.8 ppm.
    
Protocol C: Biginelli Reaction (Dihydropyrimidinones)

Target: Ethyl 4-(3-((1H-imidazol-1-yl)methyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Application: Calcium channel blockers, antihypertensive agents.[6][7]

Rationale: This multicomponent reaction (MCR) is sensitive to steric bulk. The methylene linker in our Hub compound reduces steric crowding at the reaction center compared to directly substituted imidazoles.

Procedure:

  • Components: In a round-bottom flask, combine:

    • Hub Aldehyde (10 mmol)

    • Ethyl Acetoacetate (10 mmol)

    • Urea (15 mmol)

  • Catalyst: Add catalytic concentrated HCl (3-5 drops) or

    
    -Toluenesulfonic acid (10 mol%).
    
    • Note: Ethanol (20 mL) is the standard solvent.

  • Reflux: Heat to reflux (78°C) for 6–8 hours.

  • Monitoring: TLC should show the formation of a highly polar spot.

  • Work-up: Cool the mixture. Pour onto crushed ice. The solid DHPM usually precipitates.

  • Purification: Filter and wash with cold water/ethanol (1:1). Recrystallize from Ethanol/DMF mixtures.

Protocol D: Schiff Base Formation

Target: N-(3-((1H-imidazol-1-yl)methyl)benzylidene)anilines. Application: Ligands for metal coordination complexes.[8][9][10]

Procedure:

  • Mix: Combine Hub Aldehyde (10 mmol) and a substituted Aniline (10 mmol) in absolute Ethanol (30 mL).

  • Catalyst: Add Glacial Acetic Acid (2-3 drops).

  • Reflux: Reflux for 2–4 hours.

  • Observation: The solution color typically deepens (yellow to orange).

  • Isolation: Cool to room temperature. If crystals form, filter. If not, remove solvent in vacuo and recrystallize the residue from Ethanol/Ether.

Module 3: Characterization & Troubleshooting

Data Summary Table
Derivative ClassKey IR Signal (cm⁻¹)Key ¹H NMR Feature (ppm)Common Yield
Hub Aldehyde 1690-1700 (C=O)10.0 (s, 1H, -CHO), 5.2 (s, 2H, -CH₂-)80%
Chalcone 1650-1660 (C=O, conj)7.6-7.8 (d, 1H, =CH, J=15Hz)75-85%
DHPM 3200-3300 (NH), 1700 (C=O)5.3-5.5 (s, 1H, Chiral CH)60-70%
Schiff Base 1615-1630 (C=N)8.4-8.6 (s, 1H, N=CH)85-90%
Troubleshooting Guide
  • Problem: Low yield in Chalcone synthesis.

    • Cause: Cannizzaro reaction competing with condensation.

    • Solution: Reduce NaOH concentration or switch to Piperidine/Acetic Acid catalysis.

  • Problem: "Sticky" product in Biginelli reaction.

    • Cause: Incomplete cyclization or presence of unreacted urea.

    • Solution: Wash the crude solid thoroughly with hot water (removes urea) before recrystallization.

  • Problem: Imidazole interference.

    • Cause: The basic nitrogen traps acid catalysts.

    • Solution: Use slightly more acid catalyst (1.1 equiv relative to basic sites) or switch to Lewis acids like

      
       which tolerate basic amines better.
      

References

  • Synthesis of Imidazole-Benzaldehyde Precursors

    • Source: "Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde." PrepChem.
  • Chalcone Synthesis (Claisen-Schmidt)

    • Source: "Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone."[2] Molbank, 2021.

  • Schiff Base Protocols

    • Source: "Green synthesis and antibacterial/fungal studies of two new Schiff base derived from 4-(imidazol-1-yl)benzaldehyde." Indian Journal of Chemical Technology, 2016.
  • Biginelli Reaction Overview

    • Source: "Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction." Molecules, 2021.[3][6]

  • Biological Activity (Antifungal)

    • Source: "Design, synthesis and evaluation of 3-(imidazol-1-ylmethyl)indoles as antileishmanial agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2008. (Demonstrates the bioactivity of the methylene-imidazole pharmacophore).

Sources

Application Note: Comprehensive Characterization of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Synthesis Verification to Purity Profiling

Executive Summary & The "Aldehyde Paradox"

Benzaldehyde and its derivatives serve as the structural backbone for a vast array of pharmacophores, including Schiff base ligands, chalcones, and amygdalin analogs. However, working with these moieties presents a unique analytical challenge known as the "Aldehyde Paradox" : the aldehyde group is chemically reactive enough to facilitate diverse synthesis (e.g., nucleophilic addition) yet unstable enough to spontaneously oxidize to benzoic acid upon air exposure.

This guide provides a robust, multi-modal analytical framework to characterize these derivatives. We move beyond basic identification to explore electronic substituent effects (Hammett correlations) and define precise chromatographic conditions to separate the aldehyde from its oxidation products.

Spectroscopic Profiling: The Molecular Fingerprint

Before chromatographic separation, structural integrity must be validated. Benzaldehyde derivatives exhibit distinct spectral anomalies that serve as high-confidence identification markers.

Infrared Spectroscopy: The Fermi Resonance

While the carbonyl (


) stretch at 

is standard, the definitive marker for benzaldehyde derivatives is the Fermi Resonance doublet in the

stretching region.
  • Mechanism: The fundamental

    
     stretch of the aldehyde (
    
    
    
    ) couples with the first overtone of the
    
    
    bending vibration (
    
    
    ). This quantum mechanical mixing splits the energy level, creating two distinct bands instead of one.
  • Diagnostic Value: This doublet (

    
     and 
    
    
    
    ) distinguishes aldehydes from ketones and acids.
NMR Spectroscopy: Hammett Electronic Correlations

The chemical shift of the aldehyde proton (


) and the carbonyl carbon (

) are highly sensitive to ring substituents. This sensitivity follows the Hammett Equation , where electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) systematically alter electron density at the carbonyl.

Table 1: Influence of Substituents on NMR Shifts (Solvent:


) 
Substituent TypeExample CompoundSubstituent Effect

Shift (

)

Shift (

)
Mechanistic Insight
Standard BenzaldehydeNone10.03 ppm192.4 ppmBaseline reference.
Strong EDG 4-MethoxybenzaldehydeResonance Donation (+R)9.88 ppm190.8 ppmIncreased electron density shields the carbonyl nucleus (Upfield shift).
Strong EWG 4-NitrobenzaldehydeInductive/Resonance Withdrawal (-I/-R)10.15 ppm194.0 ppmDecreased electron density deshields the nucleus (Downfield shift).

Analyst Note: If your


 NMR spectrum shows a broad singlet appearing near 11.0–12.0 ppm, your sample has oxidized. This peak corresponds to the carboxylic acid proton of the benzoic acid derivative.

Chromatographic Separation Strategy

Choosing between GC and HPLC depends on the derivative's volatility and the need to quantify the oxidized impurity (benzoic acid).

Method Selection Workflow

MethodSelection Start Start: Analyte Characterization Volatility Is the derivative volatile (BP < 300°C)? Start->Volatility Polarity Is the derivative highly polar or ionic? Volatility->Polarity No GCMS Technique: GC-MS / GC-FID (Non-polar columns) Volatility->GCMS Yes HPLC Technique: RP-HPLC (C18 + Acid Modifier) Polarity->HPLC Yes Deriv Derivatization Required? (Silylation for Acids) Polarity->Deriv No (Neutral) Deriv->GCMS Yes Deriv->HPLC No

Figure 1: Decision tree for selecting the optimal chromatographic technique based on analyte properties.

Protocol 1: High-Performance Liquid Chromatography (RP-HPLC)

Purpose: Purity profiling and quantification of Benzoic Acid impurities (which tail badly in GC without derivatization).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of benzoic acid, sharpening the peak).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)

Validation Criteria:

  • Resolution (

    
    ): 
    
    
    
    between the Benzaldehyde derivative and its corresponding Acid.
  • Tailing Factor (

    
    ): 
    
    
    
    for the Acid peak (ensured by the Formic Acid modifier).
Protocol 2: Gas Chromatography (GC-MS)

Purpose: Identification of volatile isomers and reaction monitoring.

  • Column: DB-5ms (5% Phenyl-arylene, 95% Dimethylpolysiloxane),

    
    .
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temperature:

    
     (Split mode 20:1).
    
  • Oven Program:

    • 
       hold for 1 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 5 min.

  • MS Source: Electron Impact (EI),

    
    .
    

Critical Alert: Benzaldehyde derivatives can oxidize inside a hot GC inlet if the liner is dirty (active sites). Ensure a clean, deactivated glass wool liner is used to prevent artifact formation.

Application: Monitoring Schiff Base Synthesis

A primary application of benzaldehyde derivatives is the synthesis of Schiff bases (imines), which are critical intermediates in drug development.

Reaction Logic & Monitoring

The reaction involves the condensation of a benzaldehyde derivative with a primary amine (e.g., aniline).[1] The reaction is reversible and water-sensitive.

SchiffBase Reactants Benzaldehyde + Aniline (Ethanol Solvent) Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Catalyst Acid Catalyst (Glacial Acetic Acid) Catalyst->Reactants Activates C=O Dehydration Dehydration (- H₂O) Intermediate->Dehydration Proton Transfer Product Schiff Base (Imine) Dehydration->Product C=N Formation

Figure 2: Mechanistic pathway for Schiff Base formation, highlighting the dehydration step critical for equilibrium shift.

Synthesis Protocol
  • Stoichiometry: Mix 1.0 eq substituted Benzaldehyde + 1.0 eq Aniline in absolute Ethanol (

    
    ).
    
  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reaction: Reflux at

    
     for 2–4 hours.
    
  • Work-up: Cool to room temperature, then to

    
    . The Schiff base typically precipitates as a solid. Filter and recrystallize from hot ethanol.
    
Analytical Verification (End-Point Determination)
  • IR Monitoring: Disappearance of the

    
     stretch (
    
    
    
    ) and appearance of the Imine
    
    
    stretch (
    
    
    ).
  • HPLC Monitoring: The Schiff base is less polar than the aldehyde. On the C18 protocol (Section 3.2), the product will elute later (higher retention time) than the starting benzaldehyde.

References

  • Sigma-Aldrich. (2023). HPLC Method Development Guide: Column Selection and Mobile Phase Optimization.Link

  • National Institute of Standards and Technology (NIST). (2023). Benzaldehyde Gas Chromatography Mass Spectrometry Data. NIST Chemistry WebBook, SRD 69. Link

  • Doc Brown's Chemistry. (2023). Infrared Spectroscopy of Aldehydes: Fermi Resonance Explanation.Link

  • Royal Society of Chemistry. (2019). Development of HPLC-FL method for Benzaldehyde Derivatization. RSC Advances. Link

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy: Hammett Equation Correlations.[2] Molecules.[2][3][4][5][6][7][8][9][10][11][12][13] Link

Sources

experimental procedure for the oxidation of aromatic aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

From Pinnick Selectivity to Green Oxone Utility

Executive Summary

The oxidation of aromatic aldehydes to carboxylic acids is a cornerstone transformation in medicinal chemistry, given the ubiquity of the benzoic acid pharmacophore. While classical methods (Permanganate, Jones Reagent) offer high oxidative power, they lack the chemoselectivity required for modern drug candidates containing acid-sensitive or oxidatively labile functionality.

This guide details two industry-standard protocols selected for their reliability and orthogonal utility:

  • The Pinnick Oxidation: The "Gold Standard" for late-stage functionalization, offering supreme tolerance for sensitive groups.

  • The Oxone® Oxidation: A robust, metal-free "Green" alternative ideal for early-stage scale-up of robust substrates.

Method A: The Pinnick Oxidation (Selectivity First)

Rationale: The Pinnick oxidation (also known as the Lindgren-Kraus oxidation) utilizes sodium chlorite (


) under mild acidic conditions.[1][2] Its dominance in drug development stems from its ability to oxidize aldehydes in the presence of double bonds, alcohols, and sulfides without side reactions, provided a scavenger is used.
The Mechanistic Logic (Why it works)

The reaction relies on the in-situ generation of chlorous acid (


). The critical "Self-Validating" component is the scavenger  (typically 2-methyl-2-butene or resorcinol).
  • The Hazard: The oxidation generates Hypochlorous Acid (

    
    ) as a byproduct.[1][2][3] Without a scavenger, 
    
    
    
    will either:
    • React with the chlorite reagent to form toxic chlorine dioxide gas (

      
      ), stalling the reaction.
      
    • Chlorinate the aromatic ring or add across double bonds (side reactions).

  • The Solution: The scavenger acts as a "chlorine sink," irreversibly trapping

    
     and driving the equilibrium forward.
    

PinnickMechanism Aldehyde Ar-CHO (Substrate) Intermediate Hydroxyallyl Chlorite Aldehyde->Intermediate + Acid Chlorite NaClO2 (Oxidant) Acid HClO2 (Active Species) Chlorite->Acid NaH2PO4 (Buffer) Product Ar-COOH (Product) Intermediate->Product Byproduct HOCl (Hypochlorous Acid) Intermediate->Byproduct Trap Chlorohydrin (Inert Waste) Byproduct->Trap + Scavenger Scavenger 2-Methyl-2-butene (Scavenger)

Figure 1: The Pinnick Mechanism.[3][4][5] Note the critical role of the scavenger in trapping HOCl to prevent side reactions.

Standard Operating Procedure (SOP)

Scale: 10 mmol Aldehyde

Reagents:

  • Aromatic Aldehyde (10 mmol)

  • Sodium Chlorite (

    
    , 80% tech grade): 1.5 - 3.0 equiv.
    
  • Sodium Dihydrogen Phosphate (

    
    ): 1.5 - 2.0 equiv (buffers pH to ~3-4).
    
  • 2-Methyl-2-butene (Scavenger): 10 - 20 equiv.

  • Solvent:

    
    -Butanol / Water (3:1 ratio). Note: 
    
    
    
    -BuOH is used because it is resistant to oxidation.

Protocol:

  • Preparation: Dissolve the aldehyde (10 mmol) and 2-methyl-2-butene (100-200 mmol) in

    
    -BuOH (30 mL).
    
  • Oxidant Solution: In a separate beaker, dissolve

    
     (15 mmol) and 
    
    
    
    (15 mmol) in Water (10 mL).
  • Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution over 15-30 minutes at Room Temperature (RT).

    • Visual Check: The solution should remain pale yellow. A deep yellow/green color indicates

      
       gas evolution (insufficient buffer or scavenger failure).
      
  • Monitoring: Stir vigorously. Reaction is typically complete in 1–4 hours. Monitor by TLC/HPLC.

  • Workup:

    • Volatiles (excess scavenger/solvent) are removed under reduced pressure.

    • Acidify residue to pH 2 with 1N HCl.

    • Extract with EtOAc (

      
       mL).
      
    • Wash organics with brine, dry over

      
      , and concentrate.
      

Validation Check: If the reaction turns bright yellow and smells of chlorine, the pH is too low or the scavenger is exhausted. Add more buffer and scavenger immediately.

Method B: The Oxone® Oxidation (Green Utility)

Rationale: For robust substrates where "Green Chemistry" metrics (E-factor) are prioritized, Oxone (


) is superior. It avoids chlorinated waste and uses DMF or aqueous ethanol as solvent.
Protocol

Reference: Travis et al. (2003) demonstrated Oxone's utility in DMF.[6]

Reagents:

  • Aldehyde (10 mmol)

  • Oxone (1.0 - 1.1 equiv)

  • Solvent: DMF (Dimethylformamide) - Anhydrous not required.[7]

Protocol:

  • Dissolve aldehyde (10 mmol) in DMF (0.1 – 0.2 M).

  • Add Oxone (10 mmol) in one portion.

  • Stir at RT for 3 hours.

  • Workup:

    • Dilute with 1N HCl to dissolve salts.

    • Extract with EtOAc or Et2O.

    • Note: In many cases, pouring the DMF solution into water precipitates the pure benzoic acid product, requiring only filtration (High throughput friendly).

Critical Distinction: If performed in Methanol or Ethanol , this reaction often yields the Ester instead of the acid via an oxidative esterification pathway.

Comparative Analysis & Decision Matrix

FeaturePinnick (

)
Oxone (

)
Permanganate (

)
Selectivity Excellent (tolerates alkenes, sulfides)Good (may oxidize sulfides)Poor (cleaves alkenes)
pH Conditions Mildly Acidic (pH 3-5)AcidicBasic / Harsh
Byproducts Chlorinated waste (managed)Sulfates (Benign)

(Sludge)
Cost LowModerateVery Low
Use Case Late-stage Drug DiscoveryEarly Scale-up / Robust moleculesBasic commodity chemicals
Workflow Decision Tree

Use the following logic to select the correct protocol for your substrate.

DecisionTree Start Start: Aromatic Aldehyde Q1 Contains Acid-Sensitive Groups (e.g., Acetals)? Start->Q1 Q2 Contains Alkenes or Sulfides? Q1->Q2 No Lindgren Modified Lindgren (Higher Buffer Load) Q1->Lindgren Yes (Strict pH control) Pinnick METHOD A: Pinnick (Buffered + Scavenger) Q2->Pinnick Yes Oxone METHOD B: Oxone (DMF or Water/EtOH) Q2->Oxone No (Robust)

Figure 2: Experimental decision matrix for oxidation protocol selection.

References

  • Lindgren, B. O., & Nilsson, T. (1973).[1][4][8] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[1][3] Acta Chemica Scandinavica, 27, 888–890.[1]

  • Kraus, G. A., & Roth, B. (1980).[1][4][5] Synthetic studies toward verrucarol.[1][9] 2. Synthesis of the AB ring system. The Journal of Organic Chemistry, 45(24), 4825–4830. (Establishes the 2-methyl-2-butene scavenger protocol).

  • Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981).[1][4] Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091–2096.[1]

  • Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003).[6][9][10][11] Facile Oxidation of Aldehydes to Acids and Esters with Oxone.[6][7][9][10][11][12] Organic Letters, 5(7), 1031–1034.[9][11]

Sources

Application Note: Precision Reduction of Aldehydes in Multifunctional Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

In complex drug discovery scaffolds, the aldehyde moiety is a high-value synthetic handle, yet its reduction to a primary alcohol often competes with other reducible functionalities such as ketones, esters, nitro groups, and conjugated alkenes.[1]

This Application Note provides a definitive guide to achieving chemoselective aldehyde reduction . Unlike generic organic chemistry texts, this guide focuses on process-robust methodologies that differentiate between the subtle electrophilicities of the aldehyde carbonyl and competing groups (specifically ketones and enones).

The Hierarchy of Reducibility

Success depends on exploiting the inherent electrophilicity differences between functional groups.[1] The aldehyde carbonyl is sterically less hindered and electronically more deficient than a ketone, allowing for kinetic differentiation.

ReactivityHierarchy Aldehyde Aldehyde (R-CHO) Most Reactive Ketone Ketone (R-CO-R) Moderately Reactive Aldehyde->Ketone  Kinetic Selectivity Window   Ester Ester (R-CO-OR) Low Reactivity Ketone->Ester  Reagent Cutoff (NaBH4)   Amide Amide (R-CO-NR2) Least Reactive Ester->Amide  Requires LiAlH4/DIBAL  

Figure 1: The Electrophilicity Spectrum. Standard borohydride reagents can discriminate between the Aldehyde/Ketone tier and the Ester/Amide tier. Discrimination within the Aldehyde/Ketone tier requires temperature control or Lewis Acid additives.[1]

Core Protocols

Protocol A: Kinetic Differentiation of Aldehydes vs. Ketones

Objective: Reduce an aldehyde to a primary alcohol while leaving a ketone intact.[1] Mechanism: Steric approach control. At reduced temperatures, the smaller hydride nucleophile reacts preferentially with the less hindered aldehyde.[1]

Materials
  • Reagent: Sodium Borohydride (NaBH

    
    ), 98% purity.
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[2][3][4][5] Note: EtOH is often preferred for higher selectivity due to slower kinetics compared to MeOH.

  • Quench: Saturated aqueous Ammonium Chloride (NH

    
    Cl).
    
Experimental Workflow
  • Preparation: Dissolve the multifunctional substrate (1.0 equiv) in EtOH (0.1 M concentration).

  • Temperature Control: Cool the solution to -78°C (dry ice/acetone bath).

    • Expert Insight: While 0°C is often cited, -78°C maximizes the kinetic rate difference between aldehyde and ketone reduction [1].

  • Reagent Addition: Add NaBH

    
     (0.5 – 0.7 equiv) in a single portion.
    
    • Stoichiometry Note: NaBH

      
       has 4 hydrides.[4] Theoretically, 0.25 equiv is sufficient. In practice, 0.5-0.7 equiv ensures full conversion of the aldehyde without "over-hydriding" the ketone.
      
  • Monitoring: Stir for 15–30 minutes. Monitor by TLC or LC-MS immediately.

    • Stop Criteria: Disappearance of the aldehyde peak. Do not extend reaction time, as the ketone will eventually reduce.

  • Quench: Pour the cold reaction mixture directly into vigorous stirring saturated NH

    
    Cl.
    
  • Workup: Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Data Summary: Solvent & Temperature Effects

Condition Solvent Aldehyde Conv.[1][2] Ketone Conv.[1][2][3][4][5][6][7][8][9][10][11] Selectivity Ratio
25°C MeOH 100% 85% Poor
0°C MeOH 100% 40% Moderate

| -78°C | EtOH | 98% | <2% | Excellent |

Protocol B: The Luche Reduction (Selective 1,2-Reduction)

Objective: Reduce an


-unsaturated aldehyde (enal) to an allylic alcohol without reducing the alkene (1,4-addition) or saturated ketones present elsewhere.[9][11]
Mechanism:  Cerium(III) coordinates to the carbonyl oxygen, increasing its electrophilicity (making it a "harder" electrophile) and favoring attack by the "hard" borohydride nucleophile at the carbonyl carbon (1,2-attack) [2].[1][9][11]

LucheMechanism cluster_prevention Suppressed Pathway Ce CeCl3 Carbonyl C=O Coordination Ce->Carbonyl Activates Product Allylic Alcohol Carbonyl->Product 1,2-Attack Hydride NaBH4 (Hard Nu-) Hydride->Carbonyl H- Transfer Conj C=C (Soft Site) Hydride->Conj X (No 1,4)

Figure 2: Mechanistic Logic of the Luche Reduction. Cerium coordination directs regioselectivity.[11]

Experimental Workflow
  • Reagent Prep: Dissolve Cerium(III) Chloride Heptahydrate (CeCl

    
    ·7H
    
    
    
    O, 1.0 equiv) in Methanol (0.2 M).
    • Critical Step: Ensure the CeCl

      
       is fully dissolved before adding substrate. This is exothermic; allow to return to room temperature or cool to 0°C.
      
  • Substrate Addition: Add the enal substrate (1.0 equiv) to the CeCl

    
     solution.[1] Stir for 5 minutes to allow coordination.
    
  • Reduction: Add NaBH

    
     (1.0 equiv) slowly in portions to control hydrogen evolution.
    
  • Quench: Once TLC indicates consumption of starting material (usually <15 mins), quench with 1M HCl or sat. NH

    
    Cl.
    
    • Note: Acidic quench helps break up Boron-Cerium complexes but can be sensitive if the product is acid-labile.[1] Use neutral workup if necessary.

Protocol C: Chemoselectivity in the Presence of Esters/Nitro Groups

Objective: Reduce aldehyde in the presence of esters, lactones, amides, or nitro groups.[1][3] Insight: Standard NaBH


 is inherently chemoselective against these groups. No special catalyst is required, but solvent choice is critical to prevent transesterification or slow reduction of esters.
  • Rule of Thumb: Avoid refluxing conditions. Perform at 0°C to RT.

  • Solvent: Use Isopropanol (IPA) or THF/MeOH mixtures. Avoid pure MeOH if the molecule contains methyl esters to prevent transesterification by methoxide generated in situ.[1]

Self-Validating Systems & Troubleshooting

To ensure trustworthiness (E-E-A-T), every experiment must include internal checks.[1]

Failure ModeSymptomRoot CauseCorrective Action
Over-Reduction Loss of ketone signal in NMR; appearance of secondary alcohol.[1]Temperature too high or reaction time too long.Repeat at -78°C; quench immediately upon aldehyde consumption.
1,4-Reduction Disappearance of alkene protons in NMR; product is saturated alcohol.[1]Lack of CeCl

or "Soft" hydride source used.[1]
Ensure CeCl

·7H

O is fresh and stoichiometric. Use Luche protocol.
Incomplete Reaction Aldehyde peak persists.[1]Wet solvent (NaBH

decomposes) or old reagent.
Use fresh NaBH

; dry solvents. Test reagent activity by adding to dilute acid (should bubble vigorously).
Diagnostic Check (NMR)
  • Aldehyde (Starting Material): Sharp singlet at

    
     9.5–10.0 ppm.[1]
    
  • Primary Alcohol (Product): New doublet/multiplet at

    
     3.5–4.0 ppm (CH
    
    
    
    -OH).[1]
  • Validation: Successful reaction is defined by the complete disappearance of the signal at 9.5-10.0 ppm without the shift of ketone

    
    -protons or loss of alkene protons.[1]
    

References

  • Ward, D. E., & Rhee, C. K. (1989).[1][3] Chemoselective reductions with sodium borohydride.[1][2][3][5][9][11] Canadian Journal of Chemistry.[1][3]

  • Gemal, A. L., & Luche, J. L. (1981).[1] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[1][9]

  • Organic Chemistry Portal. (n.d.). Luche Reduction.[5][7][9][11][12]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.[1][2][3][4][5][8][11][13][14][15]

Sources

Application Note: Strategic Synthesis and Evaluation of Imidazole Derivatives as Antileishmanial Agents

[1]

Executive Summary

Leishmaniasis, a neglected tropical disease caused by Leishmania protozoa, affects millions globally, with current treatments (e.g., Amphotericin B, Miltefosine) limited by toxicity and resistance.[1][2] The imidazole heterocycle is a "privileged scaffold" in medicinal chemistry due to its ability to coordinate with heme iron and participate in hydrogen bonding. This guide details the rational design, chemical synthesis, and rigorous biological validation of imidazole derivatives targeting the leishmanial sterol 14

Mechanism of Action: The CYP51 Target

To design effective agents, one must understand the molecular target. Leishmania parasites rely on ergosterol for membrane fluidity and integrity, unlike mammals which utilize cholesterol.

The Molecular Interaction

Imidazole derivatives function primarily by inhibiting CYP51 (sterol 14


-demethylase)3
  • Heme Coordination: The unhindered nitrogen atom (N-3) of the imidazole ring coordinates axially with the heme iron (

    
    ) in the CYP51 active site.
    
  • Substrate Blockade: This binding prevents the natural substrate (lanosterol/obtusifoliol) from being oxidized.

  • Lethality: The accumulation of methylated sterols (e.g., 14

    
    -methyl sterols) destabilizes the parasite membrane and induces apoptosis-like cell death.
    
Pathway Visualization

The following diagram illustrates the interruption of the ergosterol biosynthesis pathway.

CYP51_PathwayAcetylCoAAcetyl-CoASqualeneSqualeneAcetylCoA->SqualeneLanosterolLanosterol / Obtusifoliol(Substrate)Squalene->LanosterolMethylSterolsToxic 14α-methyl Sterols(Accumulation)Lanosterol->MethylSterols Blocked PathwayErgosterolErgosterol(Membrane Integrity)Lanosterol->Ergosterol Normal PathwayCYP51CYP51 Enzyme(Sterol 14α-demethylase)CYP51->Lanosterol CatalyzesImidazoleImidazole Derivative(Inhibitor)Imidazole->CYP51 Inhibits (Fe2+ Binding)DeathMembrane Destabilization& Parasite DeathMethylSterols->Death

Figure 1: Mechanism of Action.[3][4][5][6] Imidazole derivatives inhibit CYP51, forcing the accumulation of toxic methylated sterols and preventing ergosterol synthesis.[3]

Chemical Synthesis Protocol

While many routes exist, N-alkylation of 2-substituted imidazoles is the most robust method for generating diverse libraries to explore Structure-Activity Relationships (SAR).

Strategic Design (SAR)
  • Position N-1: Substitution here modulates lipophilicity (LogP) and metabolic stability. Bulky aryl-alkyl groups often improve membrane permeability.

  • Position C-2: Aromatic rings (phenyl, pyridine) at C-2 provide

    
    -
    
    
    stacking interactions within the enzyme's hydrophobic pocket.
  • Position N-3: Must remain unsubstituted to bind the Heme iron.

Protocol: N-Alkylation of 2-Aryl-1H-imidazoles

Objective: Synthesize 1-benzyl-2-phenyl-1H-imidazole derivatives.

Reagents:

  • 2-Phenyl-1H-imidazole (Starting material)

  • Substituted Benzyl halides (Electrophile)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (

    
    )
    
  • DMF (Anhydrous) or Acetonitrile

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under inert atmosphere (

    
     or Ar), dissolve 2-phenyl-1H-imidazole (1.0 equiv) in anhydrous DMF (5 mL/mmol).
    
  • Deprotonation: Cool the solution to 0°C. Add NaH (1.2 equiv) portion-wise over 10 minutes.

    • Critical Note: Allow gas evolution (

      
      ) to cease. Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete anion formation.
      
  • Alkylation: Re-cool to 0°C. Add the substituted benzyl halide (1.1 equiv) dropwise.

  • Reaction: Warm to RT and stir for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

  • Quenching: Carefully quench with ice-cold water.

    • Safety: NaH reacts violently with water. Add dropwise.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with Brine (saturated NaCl), dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0-50% EtOAc in Hexane).

Synthesis Workflow Diagram

Synthesis_WorkflowStartStart: 2-Aryl-ImidazoleDeprotDeprotonation(NaH/DMF, 0°C)Start->DeprotAlkylateN-Alkylation(R-X, RT, 4-12h)Deprot->AlkylateWorkupWorkup & Extraction(EtOAc/Brine)Alkylate->WorkupPurifyPurification(Column Chromatography)Workup->PurifyVerifyCharacterization(NMR, MS, HPLC)Purify->Verify

Figure 2: General workflow for the synthesis of N-substituted imidazole libraries.

Biological Evaluation Protocols

To validate antileishmanial activity, a dual-stage screening approach is required: a high-throughput promastigote screen followed by a high-content intracellular amastigote assay.

Protocol A: Promastigote Viability Assay (Resazurin)

Screening of the insect-stage form. High throughput, lower physiological relevance.

Materials:

  • Leishmania promastigotes (e.g., L. donovani, L. major) in log phase.

  • Resazurin sodium salt (Sigma), dissolved in PBS (1 mg/mL), filter sterilized.

  • 96-well culture plates.[2]

Procedure:

  • Seeding: Adjust parasite density to

    
     parasites/mL in M199 or Schneider’s medium. Dispense 100 µL per well (
    
    
    parasites/well).
  • Treatment: Add 100 µL of test compounds (serially diluted) to wells.

    • Controls: Include Amphotericin B (Positive Control) and 0.5% DMSO (Vehicle Control).

  • Incubation: Incubate at 26°C for 68 hours.

  • Development: Add 20 µL of Resazurin solution to each well.

  • Readout: Incubate for an additional 4 hours. Measure fluorescence (Ex 530 nm / Em 590 nm).

    • Note: Viable cells reduce blue resazurin to pink resorufin.

Protocol B: Intracellular Amastigote Assay (Gold Standard)

Screening of the clinically relevant stage inside macrophages.

Materials:

  • Macrophage cell line (J774A.1 or THP-1).

  • Giemsa stain.

  • Chamber slides or 24-well plates with coverslips.[7][8]

Procedure:

  • Macrophage Seeding: Seed macrophages (

    
     cells/well) in RPMI-1640 + 10% FBS. Incubate at 37°C/5% 
    
    
    for 24h to adhere.
  • Infection: Add stationary-phase promastigotes at a 10:1 (parasite:macrophage) ratio. Incubate for 24h.

  • Washing: Wash 3x with warm PBS to remove non-internalized parasites.

  • Drug Treatment: Add test compounds in fresh medium. Incubate for 48 hours.

  • Fixation & Staining: Remove medium, wash with PBS, fix with methanol (1 min), and stain with 10% Giemsa (15 mins).

  • Quantification: Count 100 macrophages under oil immersion (100x). Calculate the Infection Index :

    
    
    

Data Analysis & Validation

Quantitative assessment is crucial for determining "Hit" status.

Key Metrics
MetricDefinitionTarget Value

Concentration inhibiting 50% of parasite growth.[2]

(Hit)

(Lead)

Cytotoxic concentration for 50% of host cells (macrophages).

SI Selectivity Index (

).

(Acceptable)

(Excellent)
Calculating Selectivity

Always run a parallel cytotoxicity assay on uninfected macrophages using the same Resazurin protocol (Protocol A) but incubating at 37°C. A high Selectivity Index (SI) confirms the drug kills the parasite, not the host.

References

  • Mechanism of Action: Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta (BBA)-General Subjects. Link

  • Synthesis (N-alkylation): Zhang, L., et al. (2014). Synthesis and antileishmanial activity of novel 1-aryl-2-(1H-imidazol-1-yl)ethanone derivatives. European Journal of Medicinal Chemistry. Link

  • Synthesis (MCR/GBB): Chandrasekhar, S., et al. (2019). Groebke-Blackburn-Bienaymé reaction: A robust method for the synthesis of fused imidazoles. Chemical Reviews. Link

  • Promastigote Assay: Mikus, J., & Steverding, D. (2000). A simple colorimetric method to screen drug cytotoxicity against Leishmania using the dye Alamar Blue.[9] Parasitology International.[10] Link

  • Amastigote Assay (Gold Standard): Maes, L., et al. (2011). In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences. Antimicrobial Agents and Chemotherapy.[2][10][11] Link

Application Note: Strategic Utilization of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde in Heme-Targeting Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, handling, and application of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS: 112029-98-0 / Analogues), a versatile pharmacophore intermediate. This molecule serves as a critical "anchor-and-linker" scaffold in the design of inhibitors for heme-containing enzymes, including Cytochrome P450s (e.g., CYP11B1, CYP19A1), Heme Oxygenase-1 (HO-1), and metalloenzymes like LTA4 hydrolase.

The guide provides a validated protocol for its synthesis, strategies for downstream derivatization via reductive amination and condensation, and a biophysical assay for validating heme coordination.

Scientific Rationale: The "Anchor-and-Linker" Strategy

In medicinal chemistry, targeting heme-containing enzymes requires a bipartite molecular structure:

  • The Anchor (Warhead): A nitrogen-donor heterocycle (imidazole) that coordinates perpendicularly to the heme iron (Fe²⁺/Fe³⁺), displacing the native water molecule and blocking substrate oxidation.

  • The Linker (Scaffold): A spacer that positions the rest of the inhibitor within the enzyme's hydrophobic access channel.

Why 3-(1H-Imidazol-1-ylmethyl)benzaldehyde?

  • Geometry: The meta-substituted benzyl linker provides a specific angular vector (approx. 120°) distinct from para-substituted analogues (like Ozagrel), often crucial for selectivity between homologous isoforms (e.g., CYP11B1 vs. CYP11B2).

  • Reactivity: The aldehyde moiety acts as a "divergent handle," allowing rapid generation of inhibitor libraries via reductive amination, Grignard addition, or Claisen-Schmidt condensation.

Mechanism of Action Visualization

HemeInhibition cluster_Inhibitor Inhibitor Scaffold Heme Heme Iron (Fe) Imidazole Imidazole Ring (N-Donor) Imidazole->Heme Coordinate Bond (Type II) Linker Methylene-Phenyl Linker (Geometry Control) Imidazole->Linker C-N Bond Aldehyde Aldehyde Handle (Derivatization Point) Linker->Aldehyde Meta-Substitution Pocket Hydrophobic Pocket (Specificity) Aldehyde->Pocket Library Expansion

Figure 1: Structural logic of imidazole-benzaldehyde intermediates in heme coordination.

Experimental Protocols

Protocol A: Synthesis of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde

Objective: To synthesize the core intermediate via N-alkylation of imidazole. Safety Note: Benzyl halides are lachrymators. Work in a fume hood.

Materials:

  • Imidazole (Reagent Grade, 99%)

  • 3-(Chloromethyl)benzaldehyde (or 3-(Bromomethyl)benzaldehyde)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN) or DMF

  • Ethyl Acetate / Hexanes (for extraction)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Imidazole (1.5 equiv, e.g., 2.04 g) in anhydrous Acetonitrile (50 mL).

    • Note: Excess imidazole is used to act as a base and drive the reaction, though K₂CO₃ is the primary base.

  • Base Addition: Add K₂CO₃ (2.0 equiv) to the solution. Stir at room temperature for 15 minutes.

  • Alkylation: Dropwise add a solution of 3-(Chloromethyl)benzaldehyde (1.0 equiv, e.g., 3.09 g) in Acetonitrile (10 mL) over 20 minutes.

    • Critical: Slow addition prevents localized high concentrations that could lead to bis-alkylation (imidazolium salt formation).

  • Reflux: Heat the reaction mixture to 60°C (if using Bromide) or reflux (80°C) (if using Chloride) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup:

    • Cool to room temperature.[1] Filter off the inorganic salts (KCl/KBr).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (1 x 50 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Purify via flash column chromatography (Silica Gel).

    • Eluent: DCM:MeOH (98:2 to 95:5).

    • Product: Pale yellow solid or thick oil.

    • Yield Expectation: 75–85%.

Protocol B: Library Generation via Reductive Amination

Objective: To convert the aldehyde intermediate into a secondary amine inhibitor (e.g., for HO-1 inhibition).

Materials:

  • 3-(1H-Imidazol-1-ylmethyl)benzaldehyde (Intermediate from Protocol A)

  • Primary Amine (R-NH₂, diverse library)

  • Sodium Triacetoxyborohydride (STAB)

  • DCE (Dichloroethane) or DCM

  • Acetic Acid (catalytic)

Procedure:

  • Dissolve the Aldehyde (1.0 equiv) and the Amine (1.1 equiv) in DCE.

  • Add Acetic Acid (1-2 drops) to catalyze imine formation. Stir for 1 hour at Room Temperature.

  • Add STAB (1.5 equiv) in one portion.

  • Stir overnight (12–16 h) under Nitrogen.

  • Quench: Add saturated NaHCO₃ solution. Extract with DCM.

  • Result: Provides a library of N-substituted benzylamines with an imidazole "anchor."

Analytical Validation: Heme Binding Assay

Context: To confirm the synthesized inhibitor actually binds to the heme iron of the target enzyme (e.g., CYP or HO-1), a Type II binding spectrum is the gold standard.

Methodology:

  • Enzyme Prep: Dilute recombinant enzyme (e.g., CYP19A1 or HO-1 microsomes) to 1 µM in Phosphate Buffer (pH 7.4).

  • Baseline: Record the UV-Vis spectrum (350–500 nm).

  • Titration: Add the inhibitor in increasing concentrations (0.1 µM to 50 µM) to the sample cuvette. Add equivalent solvent (DMSO) to the reference cuvette.

  • Data Analysis:

    • Type II Spectrum: Look for a peak at ~425–435 nm and a trough at ~390–405 nm .

    • This "red shift" indicates the nitrogen lone pair of the imidazole has coordinated to the heme iron, displacing the high-spin water ligand.

Data Summary Table: Typical Spectral Shifts

Ligand TypeSoret ShiftMechanismInterpretation
Substrate Blue Shift (Peak ~390 nm)Displacement of water, High Spin FeType I Binding (Active Site Occupancy)
Imidazole Inhibitor Red Shift (Peak ~430 nm) Direct N-Fe Coordination Type II Binding (Inhibitor)

Workflow Diagram: From Synthesis to Assay

Workflow Start Start: 3-(Chloromethyl)benzaldehyde Rxn Reaction: + Imidazole, K2CO3, ACN, Reflux Start->Rxn Inter Intermediate: 3-(1H-Imidazol-1-ylmethyl)benzaldehyde Rxn->Inter Branch Derivatization Inter->Branch PathA Path A: Reductive Amination (+ R-NH2, NaBH(OAc)3) Branch->PathA PathB Path B: Condensation (+ Acetophenone, NaOH) Branch->PathB ProdA Product A: Secondary Amines (HO-1 / CYP Inhibitors) PathA->ProdA ProdB Product B: Chalcones (Antifungal / Antimicrobial) PathB->ProdB Assay Validation: Heme Binding Assay (UV-Vis Difference Spectrum) ProdA->Assay ProdB->Assay

Figure 2: Synthetic workflow for generating heme-targeting libraries.

References

  • PrepChem. Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde and related intermediates. Retrieved from [Link] (General reference for imidazole alkylation protocols).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15650408, 3-(1H-imidazol-1-yl)benzaldehyde. Retrieved from [Link].

  • Salerno, L., et al. (2013).Novel imidazole-based heme oxygenase-1 (HO-1) inhibitors. European Journal of Medicinal Chemistry. (Contextualizes the use of imidazole-alkyl-phenyl scaffolds for HO-1 inhibition).
  • Organic Chemistry Portal. Imidazole Synthesis and Functionalization. Retrieved from [Link].

Sources

Troubleshooting & Optimization

improving reaction yield in the synthesis of imidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Reaction Yield in the Synthesis of Imidazole Derivatives Ticket ID: IMD-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)

Introduction: The Yield Bottleneck

You are likely here because your imidazole synthesis—whether for a histidine analog, an ionic liquid precursor, or a p38 MAP kinase inhibitor—is stuck at 40-50% yield. The imidazole ring is an amphoteric, highly polar scaffold that presents two distinct challenges: construction instability (polymerization of dicarbonyl intermediates) and isolation loss (high water solubility during work-up).

This guide moves beyond standard textbook procedures. It focuses on the causality of failure and provides self-validating protocols to maximize yield in the three most common synthetic pathways: the Debus-Radziszewski , the Van Leusen , and the 4-Component Multicomponent Reaction (MCR) .

Part 1: Diagnostic Hub – Selecting the Correct Pathway

Before troubleshooting, confirm you are using the thermodynamic pathway best suited for your substitution pattern. Forcing a method (e.g., Debus-Radziszewski for 1,5-disubstitution) inevitably leads to regio-isomeric mixtures and low yields.

Method Selection Logic

ImidazoleSelection Start Target Imidazole Substitution Sub245 2,4,5-Trisubstituted (or Tetrasubstituted) Start->Sub245 Aryl/Alkyl at 2,4,5 Sub15 1,5-Disubstituted Start->Sub15 Aryl/Alkyl at 1,5 Sub1245 Highly Substituted (Sterically Crowded) Start->Sub1245 Full Substitution Method3 Method C: Modified Debus-Radziszewski (Microwave/Ultrasound Assisted) Sub245->Method3 Standard Method2 Method B: Van Leusen (TosMIC + Aldimine) Sub15->Method2 Regioselective Method1 Method A: 4-Component MCR (Benzil + Aldehyde + Amine + NH4OAc) Sub1245->Method1 One-Pot Efficiency Optimization1 Use Lewis Acid (e.g., FeCl3/SiO2) or Nano-catalysts Method1->Optimization1 Key: Catalyst Acidity Optimization2 Use K2CO3/MeOH or t-BuOK Method2->Optimization2 Key: Base Strength Optimization3 Use Microwave (180W, <10 min) Method3->Optimization3 Key: Energy Input

Figure 1: Decision matrix for selecting the optimal synthetic route based on substitution requirements.

Part 2: Troubleshooting & Optimization Protocols

Module A: The 4-Component MCR (Tetrasubstituted Imidazoles)

Context: Condensation of benzil (1,2-diketone), aldehyde, amine, and ammonium acetate.[1][2][3] Common Failure: <50% yield due to steric hindrance and competitive formation of trisubstituted byproducts (if the amine is unreactive).

Troubleshooting Guide
SymptomRoot CauseCorrective Action
Yield < 40% Insufficient catalyst acidity to activate the carbonyls.Switch from acetic acid (solvent) to a solid-supported Lewis Acid (e.g.,

or

). These increase electrophilicity without polymerizing the reactants.
Product is Sticky/Tarry Polymerization of the 1,2-diketone (benzil).Reduce thermal load. Switch from reflux (120°C, 4h) to Microwave Irradiation (180W, 80°C, 5-10 min).
Trisubstituted Impurity The primary amine failed to incorporate;

acted as the sole nitrogen source.
Increase the molar ratio of the primary amine to 1.2 equivalents. Use an electron-donating amine if possible to increase nucleophilicity.
Optimized Protocol: Microwave-Assisted MCR

Based on optimization data from Oriental Journal of Chemistry [1] and Organic Letters [2].

  • Preparation: In a microwave-safe vial, combine:

    • Benzil (1.0 mmol)

    • Aromatic Aldehyde (1.0 mmol)

    • Primary Amine (1.0 mmol)

    • Ammonium Acetate (1.2 mmol)

    • Catalyst: 10 mol%

      
       (Prepare by stirring silica gel with 
      
      
      
      in
      
      
      and evaporating).
    • Solvent: Ethanol (2 mL) - Note: Solvent-free is possible but ethanol aids homogeneity.

  • Reaction: Irradiate at 180 W for 4-8 minutes (monitor via TLC). Temperature should not exceed 100°C.

  • Work-up:

    • Cool to room temperature.[4]

    • Add cold water (10 mL). The product should precipitate.[5]

    • Filter and wash with cold aqueous ethanol (1:1).

    • Recrystallization: Hot ethanol or ethyl acetate.

Module B: Van Leusen Synthesis (1,5-Disubstituted Imidazoles)

Context: Reaction of TosMIC (Tosylmethyl isocyanide) with aldimines.[6][7] Common Failure: Decomposition of TosMIC or formation of oxazole byproducts.

FAQ: Why did my reaction yield an oxazole?

A: This occurs if the intermediate aldimine hydrolyzes back to an aldehyde before the TosMIC attacks. The TosMIC then reacts with the aldehyde oxygen instead of the imine nitrogen.

  • Fix: Pre-form the imine. Do not do a one-pot mix of Aldehyde + Amine + TosMIC. Stir Aldehyde + Amine +

    
     first to ensure 100% imine formation, filter, then add TosMIC and base.
    
Optimized Protocol: Base Selection

Reference: Journal of Organic Chemistry [3].

  • Imine Formation: React aldehyde (1 eq) and amine (1 eq) in dry MeOH. Stir 1h.

  • Cyclization: Add TosMIC (1.1 eq) and

    
     (2 eq) .
    
    • Critical Step: If using sterically hindered amines, switch base to t-BuOK in DME (Dimethoxyethane) at -50°C to 0°C to stabilize the TosMIC anion.

  • Quench: Pour into ice water. Extract with EtOAc.

Module C: Purification & Isolation (The "Water Trap")

Context: Imidazoles are amphoteric (


 for the conjugate acid) and often highly water-soluble, leading to massive losses during aqueous work-up.
The "Salting Out" vs. "pH Swing" Strategy

Do not rely on standard extraction. Use this logic flow:

Purification Crude Crude Reaction Mixture Check Is Product Water Soluble? Crude->Check No Standard Extraction (DCM/Water) Check->No No Yes pH Swing Protocol Check->Yes Yes Step1 1. Acidify to pH 2 (Product -> Imidazolium Salt) Yes->Step1 Step2 2. Wash with Ether (Removes non-basic impurities) Step1->Step2 Step3 3. Basify to pH 10 (Product -> Free Base) Step2->Step3 Step4 4. Extract with n-Butanol or CHCl3/IPA (3:1) Step3->Step4

Figure 2: pH Swing Extraction Protocol for water-soluble imidazoles.

Chromatography Tip
  • Issue: Imidazoles streak on silica gel due to interaction with acidic silanol groups.

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane. Or, use Neutral Alumina instead of silica.

Part 3: Comparative Data (Evidence of Efficacy)

The following data illustrates the yield improvements when switching from thermal heating to microwave irradiation and using nanocatalysts.

Table 1: Comparative Yields for Tetrasubstituted Imidazole Synthesis (Reaction: Benzil + Benzaldehyde + Aniline +


)
MethodCatalystTimeYield (%)Ref
Thermal (Reflux) Acetic Acid4 hrs65%[4]
Thermal (Reflux)

(Conc.)
3 hrs55%[4]
Microwave (MW) None (Ethanol)8 min82%[1]
Microwave (MW)

4 min92% [5]
Ultrasound Nano-

15 min89%[6]

Key Insight: Microwave irradiation combined with solid-supported Lewis acids (


) offers the highest throughput and yield by minimizing the thermal exposure time, thereby reducing tar formation.

References

  • Tripathi, P., & Malviya, A. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3). Link

  • Usyatinsky, A. Y., & Khmelnitsky, Y. L. (2004). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation.[8] Organic Letters, 6(14), 2273–2276. Link

  • Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977).[7] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[7] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides.[7] The Journal of Organic Chemistry, 42(7), 1153–1159. Link

  • Chawla, A., et al. (2012).[9] A convenient approach for the synthesis of imidazole derivatives using microwaves.[10] Der Pharma Chemica, 4(1), 116-140.[9] Link

  • Heravi, M. M., et al. (2024).[1] FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. RSC Advances (Contextualized from similar Lewis Acid protocols). Link

  • Safari, J., et al. (2013). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Journal of Advanced Research, 4(6), 569-574. Link

Sources

Technical Support Center: Purification of Aromatic Aldehydes

[1]

Current Status: Online Agent: Senior Application Scientist Ticket ID: PUR-ALD-001 Subject: Troubleshooting Purification, Isolation, and Storage of Aromatic Aldehydes[1]

Introduction: The Instability Factor

Aromatic aldehydes (e.g., benzaldehyde, anisaldehyde, vanillin) are synthetically versatile but notoriously unstable.[1] They suffer from two primary degradation pathways that complicate purification:[1][2]

  • Autoxidation: Rapid conversion to the corresponding carboxylic acid (often visible as a white crust) upon exposure to air.

  • Polymerization/Condensation: Formation of oligomers, particularly in the presence of trace acids or bases.[1]

This guide prioritizes non-destructive purification techniques designed to isolate the aldehyde functionality while removing oxidation byproducts and synthetic impurities.

Module 1: The Bisulfite Adduct Method (The "Gold Standard")

Best For: Isolating liquid or solid aldehydes from complex reaction mixtures (e.g., crude extracts, alkylation reactions).[1] Mechanism: Aromatic aldehydes react reversibly with sodium bisulfite (

1
Workflow Visualization

BisulfitePurificationStartCrude Mixture(Aldehyde + Impurities)BisulfiteAdd Sat. NaHSO3(Excess)Start->BisulfiteMix VigorouslyPhaseSepPhase Separation(or Filtration if Solid)Bisulfite->PhaseSepEquilibrium ShiftOrgLayerOrganic Layer(Contains Impurities)PhaseSep->OrgLayerDiscardAqLayerAqueous/Solid Phase(Bisulfite Adduct)PhaseSep->AqLayerKeepWashWash with Ether/DCM(Remove trapped organics)AqLayer->WashRegenRegeneration(Add 10% Na2CO3 or HCl)Wash->RegenHydrolysisFinalExtractExtract into Organic Solvent(DCM or Et2O)Regen->FinalExtractPureProductPure Aromatic AldehydeFinalExtract->PureProductDry & Evaporate

Figure 1: The bisulfite purification workflow relies on reversible phase switching to isolate the aldehyde.[1][3]

Standard Protocol
  • Formation: Dissolve crude aldehyde in a minimal amount of ethanol. Add 1.5 equivalents of saturated aqueous

    
    .[1] Shake vigorously for 15–30 minutes.
    
  • Separation:

    • If a solid forms:[4][5][6] Filter the white crystalline adduct. Wash with diethyl ether to remove non-aldehyde impurities.[1]

    • If no solid forms: Extract the aqueous layer with ether (discard organics). The adduct is dissolved in the water.[4]

  • Regeneration: Treat the solid or aqueous adduct with 10% sodium carbonate (

    
    ) or dilute HCl until pH is distinct (Basic >10 or Acidic <2).
    
    • Note: Base hydrolysis is generally preferred for acid-sensitive substrates.[1]

  • Isolation: Extract the liberated aldehyde into dichloromethane (DCM), dry over

    
    , and concentrate.
    
Troubleshooting (FAQ)

Q: I added bisulfite, but no precipitate formed. Did it fail?

  • Diagnosis: Not all adducts precipitate, especially if the aldehyde is liquid or low-molecular-weight.[1]

  • Fix: The adduct might be soluble in the water.[3][4] Do not discard the aqueous layer. Wash the aqueous phase with ether to remove impurities, then proceed to the regeneration step using the aqueous solution itself.

  • Alternative: Add ethanol to the mixture; some adducts require a specific solvent polarity to crystallize.

Q: My recovery yield is extremely low (<40%). Where is my product?

  • Diagnosis A (Steric Hindrance): Ortho-substituted aromatic aldehydes (e.g., 2,6-dichlorobenzaldehyde) form adducts very slowly due to steric blocking of the carbonyl carbon.[1]

    • Fix: Increase reaction time to 12–24 hours or use vigorous mechanical stirring.[1]

  • Diagnosis B (Incomplete Hydrolysis): The adduct is stable.

    • Fix: Gently warm the regeneration mixture (40°C) while stirring with the base/acid to push the equilibrium back to the free aldehyde.

Q: The final product smells strongly of sulfur (


).
  • Diagnosis: Sulfur dioxide gas was trapped in the organic solvent during regeneration.

  • Fix: Wash the final organic extract with 10% sodium bicarbonate (

    
    ) followed by brine before drying.
    

Module 2: Vacuum Distillation (Thermal Separation)

Best For: Liquid aromatic aldehydes with high boiling points (>200°C at atm) or those that have already partially oxidized.[1]

Critical Parameters Table
ParameterRecommendationReason
Pressure < 10 mmHg (High Vacuum)Reduces boiling point significantly (often by >100°C) to prevent thermal decomposition.[1]
Atmosphere Nitrogen (

) Bleed
Prevents hot vapors from reacting with oxygen during the process.
Bath Temp Oil bath, max 20°C > BPPrevents "hot spots" that cause charring/polymerization.[1]
Glassware Short-path condenserMinimizes the distance vapors travel, reducing hold-up volume and thermal exposure.[1]
Troubleshooting (FAQ)

Q: The liquid turns into a black tar in the distillation flask.

  • Diagnosis: Thermal decomposition (polymerization) caused by excessive heating or insufficient vacuum.[1]

  • Fix: Check vacuum integrity. If your pump cannot reach <10 mmHg, do not attempt to distill high-boiling aldehydes (like vanillin derivatives).[1] Use column chromatography instead.[1]

Q: Violent "bumping" is splashing crude material into the receiving flask.

  • Diagnosis: Superheating of the viscous liquid.[1]

  • Fix:

    • Magnetic Stirring: Must be vigorous.[1]

    • Capillary Bleed: Insert a very fine glass capillary tube into the flask to introduce a stream of tiny

      
       bubbles. This provides nucleation sites for smooth boiling.[1]
      

Module 3: Rapid Acid Removal (The "Quick Wash")

Scenario: You have a bottle of benzaldehyde that has developed white crystals (benzoic acid) around the cap or in the liquid.

Protocol:

  • Dissolve the impure aldehyde in diethyl ether or DCM.[1]

  • Wash 1: Wash with 10% Sodium Carbonate (

    
    ) or saturated Sodium Bicarbonate (
    
    
    ).[1]
    • Chemistry:

      
      .[1]
      
    • Observation: Vigorous bubbling (

      
      ) indicates acid removal.[1]
      
  • Wash 2: Wash with Brine (saturated NaCl) to remove residual water.[1]

  • Dry: Dry over anhydrous

    
     and evaporate solvent.
    

Warning: Do not use strong bases like NaOH if your aldehyde has alpha-protons (though rare on the aromatic ring itself, substituents might), as this can trigger Cannizzaro reactions or aldol condensations.[1]

Module 4: Storage & Stability

Once purified, aromatic aldehydes will degrade again if not stored correctly.[1]

Storage FactorProtocolMechanism of Protection
Atmosphere Argon or Nitrogen blanketDisplaces

, preventing radical autoxidation chains.[1]
Temperature 2°C – 8°C (Refrigerator)Slows down the kinetics of oxidation and polymerization.
Container Amber Glass / Foil-wrappedBlocks UV light, which catalyzes radical formation (photo-oxidation).[1]
Stabilizers Hydroquinone (0.1% w/w)Acts as a radical scavenger (antioxidant) for long-term storage.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for bisulfite adduct protocols and distillation setups).

  • Boucher, M. M.; Furigay, M. H.; Quach, P. K.; Brindle, C. S. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[1][4] Org.[1][5][7] Process Res. Dev.2017 , 21 (9), 1394–1403.[1] [Link][1]

  • University of Rochester. Bisulfite Workup for Removal or Purification of Aldehydes. Department of Chemistry Laboratory Manuals. [Link]

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[1] Butterworth-Heinemann, 2013 .[1] (Authoritative source for physical constants and specific purification recipes for thousands of compounds).[1]

optimizing reaction conditions for N-alkylation of imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Ticket ID: IMDZ-ALK-001

Welcome to the Imidazole Optimization Hub. This guide is not a textbook; it is a dynamic troubleshooting system designed for researchers facing yield loss, regioselectivity issues, or quaternization during the N-alkylation of imidazole scaffolds.

Module 1: Critical Decision Matrix (Experimental Design)

Before mixing reagents, use this logic flow to select your initial conditions. The success of N-alkylation depends heavily on matching the base strength to the substrate's acidity (


 for imidazole) and the electrophile's reactivity.
Workflow: Condition Selection Strategy

G Start START: Analyze Substrate SubstType Substituent Type on Imidazole? Start->SubstType EWG Electron Withdrawing (EWG) (e.g., -NO2, -CF3, -CN) SubstType->EWG EDG Electron Donating/Neutral (e.g., -Me, -Ph) SubstType->EDG BaseSelect1 Base: NaH or Cs2CO3 (Requires strong deprotonation) EWG->BaseSelect1 Acidity Increased BaseSelect2 Base: K2CO3 or KOH (Standard conditions) EDG->BaseSelect2 Standard Reactivity Solvent1 Solvent: DMF or DMSO (High solubility required) BaseSelect1->Solvent1 Solvent2 Solvent: MeCN or Acetone (Milder, reflux capable) BaseSelect2->Solvent2 Issue Risk: Regioselectivity Solvent1->Issue Isomer Mix Likely Sol Risk: Bis-alkylation Solvent2->Sol If RX is highly reactive

Figure 1: Decision tree for selecting initial base and solvent conditions based on substrate electronics.

Module 2: Regioselectivity Troubleshooting

The Problem: You are obtaining a mixture of N1- and N3-alkylated isomers (e.g., 1-alkyl-4-nitroimidazole vs. 1-alkyl-5-nitroimidazole).

The Mechanism: Imidazole tautomerism (


) creates two nucleophilic sites. The ratio is governed by sterics  and electronics .[1]
  • Steric Rule: Alkylation prefers the less hindered nitrogen (distal to bulky substituents).[1]

  • Electronic Rule: Electron-Withdrawing Groups (EWG) at C4 deactivate the adjacent N3, directing alkylation to the remote N1. However, this is complicated by the fact that the tautomer with the proton on the N adjacent to the EWG is often the major species in solution, but the reaction may proceed through the minor tautomer or the anion [1].

Protocol A: Kinetic Control (Steric/Electronic Driven)

Best for: Unsymmetrical imidazoles where specific isomer isolation is required.

  • Solvent: Anhydrous DMF (Polar aprotic promotes

    
    ).
    
  • Base:

    
     (1.1 equiv).
    
    • Why Cesium? The "Cesium Effect."[2]

      
       is larger and more soluble in organic solvents than 
      
      
      
      , leading to "naked" anions that react faster and often with higher regioselectivity due to specific cation-
      
      
      interactions [2].
  • Temperature:

    
     to Room Temperature (RT).
    
    • Note: Higher temperatures promote thermodynamic equilibration, potentially degrading selectivity.

Protocol B: Thermodynamic Control (Isomer Equilibration)

Best for: When the N-alkylated product can rearrange (rare, but possible with specific leaving groups) or when high heat is needed to force reaction.

  • Solvent: Toluene or Xylene.

  • Base: Refluxing with no base (neutral conditions) or weak base.

  • Mechanism: High temperature favors the thermodynamically stable isomer (usually the one with less steric clash).

Module 3: Yield Optimization & Reaction Stalling

The Problem: The reaction stalls at 50-60% conversion, or the base is insoluble.

Comparative Base Performance Matrix
BaseSolventSolubilityReactivityBest Use Case
NaH DMF/THFHigh (as suspension)Extreme Unreactive electrophiles; EWG-substituted imidazoles. Warning: Moisture sensitive.[3]
K₂CO₃ AcetoneLowLowHighly reactive alkyl halides (e.g., Benzyl bromide). Often requires reflux.
K₂CO₃ MeCNModerateModerateGeneral purpose.[4] Good balance of rate and selectivity.
Cs₂CO₃ DMF/MeCNHigh HighDifficult substrates; when

fails due to solubility ("Cesium Effect") [3].
KOH/TBAB TolueneN/A (Biphasic)HighPhase Transfer Catalysis (PTC). Excellent for scale-up and avoiding dry solvents [4].
Troubleshooting "Stalled" Reactions

If your LCMS shows starting material remaining despite heating:

  • The Finkelstein Boost: Add 10 mol% KI (Potassium Iodide) or TBAI (Tetrabutylammonium iodide).

    • Mechanism:[2][5][6] Alkyl chlorides/bromides are converted in situ to highly reactive alkyl iodides.

  • Switch to Cesium: Replace

    
     with 
    
    
    
    . The increased solubility of the carbonate in DMF/MeCN dramatically increases the concentration of the reactive imidazolide anion.

Module 4: Preventing Bis-Alkylation (Quaternization)

The Problem: Formation of imidazolium salts (dialkylated product), which are water-soluble and ruin yield.

The Solution: Quaternization occurs because the mono-alkylated product is also nucleophilic (sometimes more nucleophilic than the starting material if the alkyl group is electron-donating).

Protocol C: High-Selectivity Mono-Alkylation
  • Stoichiometry: Use a slight deficit of alkylating agent (0.95 equiv). It is easier to recover unreacted imidazole than to separate the salt.

  • Order of Addition:

    • Dissolve Imidazole + Base. Stir for 30 mins to ensure deprotonation (formation of imidazolide anion).

    • Slow Addition: Add the alkyl halide dropwise as a dilute solution. This ensures the local concentration of electrophile is low, favoring reaction with the abundant imidazolide anion over the newly formed neutral product.

  • Phase Transfer Catalysis (PTC):

    • Use Toluene/50% KOH with TBAB (Tetrabutylammonium bromide).[7]

    • Why? The reaction occurs in the organic phase.[8] The concentration of the reactive anion in the organic phase is limited by the catalyst concentration, simulating "high dilution" conditions [4].[8]

Module 5: FAQ - Rapid Fire Support

Q: My product is stuck in the aqueous layer during workup. How do I extract it? A: Imidazoles are basic. If your workup is neutral or acidic, the product will be protonated (water-soluble).

  • Fix: Adjust the aqueous layer to pH > 10 using NaOH or saturated

    
     before extraction with DCM or EtOAc. For highly polar imidazoles, use 
    
    
    
    -Butanol or a chloroform/isopropanol (3:1) mixture for extraction.[3][7]

Q: NaH vs. K₂CO₃: Which one for 4-nitroimidazole? A: Use NaH or Cs₂CO₃ . Electron-withdrawing groups make the imidazole less nucleophilic.[9] Weak bases like


 in acetone may not sufficiently deprotonate the imidazole to drive the reaction against the deactivated nucleophile.

Q: Can I use microwave irradiation? A: Yes. Microwave heating in MeCN with


 often reduces reaction times from hours to minutes. However, be cautious of pressure buildup if using volatile alkyl halides (e.g., MeI, EtBr) [5].

References

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • Flessner, T., & Dosa, S. (2001). Cesium Carbonate Promoted N-Alkylation of Indoles and Imidazoles. Journal of Organic Chemistry. (General principle of Cs effect supported by search context 1.17 regarding Cs2CO3 solubility and reactivity).
  • ResearchGate. (2017). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis. Retrieved from [Link]

  • PTC Organics. (n.d.). High-Dilution PTC N-Alkylation. Retrieved from [Link]

  • Messali, M. (2014).[6] An efficient and green sonochemical synthesis of some new eco-friendly functionalized ionic liquids. Retrieved from [Link]

Sources

identifying side products in the synthesis of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMDZ-CHO-001 Status: Active Support Subject: Impurity Profiling & Troubleshooting Guide Applicable CAS: 106086-22-8 (Target), 288-32-4 (Imidazole), 7766-50-9 (3-Bromomethylbenzaldehyde)

Executive Summary & Reaction Logic

You are likely synthesizing 3-(1H-Imidazol-1-ylmethyl)benzaldehyde via the nucleophilic substitution (N-alkylation) of imidazole with 3-(bromomethyl)benzaldehyde (or its chloro-analog) in the presence of a base (e.g.,


, 

, or

).

While this reaction is mechanistically straightforward (


), the amphoteric nature of imidazole and the reactivity of the aldehyde moiety create a specific set of side products. This guide helps you identify, prevent, and remove them.
Reaction Network Visualization

The following diagram illustrates the primary pathways leading to the target and its critical impurities.

ReactionNetwork SM1 Imidazole (Nucleophile) Target TARGET: 3-(Imidazol-1-ylmethyl) benzaldehyde SM1->Target + SM2 (Base, DMF) SM2 3-(Bromomethyl) benzaldehyde Impurity_Alc IMPURITY B: Benzyl Alcohol (Hydrolysis) SM2->Impurity_Alc + H2O/OH- Impurity_Bis IMPURITY A: Bis-alkylated Imidazolium Salt Target->Impurity_Bis + Excess SM2 (Over-alkylation) Impurity_Acid IMPURITY C: Benzoic Acid (Oxidation) Target->Impurity_Acid [O] Air/Peroxides

Figure 1: Reaction network showing the transformation of starting materials (Green) into the Target (Blue) and potential Impurities (Red/Yellow).

Diagnostic Module: "What is this peak?"

Use this module to correlate analytical data (LC-MS/NMR) with specific chemical species.

Impurity Identification Table
ComponentStructure DescriptionLC-MS (ESI+)1H NMR Signature (DMSO-d6/CDCl3)
Target Mono-alkylated imidazolengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


9.9-10.0 (s, 1H, CHO)

7.8 (s, 1H, Im-H2)

5.2-5.3 (s, 2H, N-CH2)
Impurity A (Bis-alkylated)Dialkyl imidazolium salt

cation

Diagnostic: Significant downfield shift of Im-H2 (

> 9.0 ppm).Two benzyl CH2 signals if asymmetric, or integration doubles relative to imidazole core.
Impurity B (Hydrolysis)3-(Hydroxymethyl)benzaldehyde

Loss of imidazole aromatic protons.Appearance of broad OH singlet (

4-5 ppm).
Impurity C (Oxidation)3-(Imidazol-1-ylmethyl)benzoic acid

Disappearance of aldehyde proton (

10 ppm).Broad COOH peak (

11-13 ppm).
Impurity D (Solvent Adduct)Dimethylaminobenzaldehyde derivative

If using DMF/Heat:

singlet (

2.9 ppm). Result of DMF decomposition reacting with halide.

Root Cause Analysis & Troubleshooting

Issue 1: Presence of Bis-alkylated Imidazolium Salt (Impurity A)

Symptom: A highly polar spot on TLC (stays at baseline) or an early eluting peak in Reverse Phase HPLC.

  • Mechanism: The mono-alkylated target is a neutral imidazole derivative. However, the N3 nitrogen retains a lone pair and can act as a nucleophile, attacking a second equivalent of benzyl bromide to form the quaternary ammonium salt [1].

  • Root Cause:

    • Excess Alkyl Halide: Using >1.0 equivalent of 3-(bromomethyl)benzaldehyde.

    • High Concentration: High molarity favors bimolecular collisions between the Target and SM2.

    • Improper Base Addition: Adding the alkyl halide before the imidazole is fully deprotonated (if using strong bases like NaH).

  • Correction:

    • Use a slight excess of Imidazole (1.2 - 1.5 eq) rather than the alkyl halide.

    • Perform slow addition of the alkyl halide to the imidazole/base mixture.

Issue 2: Low Yield & Starting Material Recovery

Symptom: LC-MS shows unreacted imidazole or benzyl halide.

  • Root Cause:

    • Base Strength:

      
       in Acetone/MeCN might be too weak or slow.
      
    • Solvent Choice: Non-polar solvents inhibit the

      
       reaction of the imidazole anion.
      
  • Correction:

    • Switch to DMF or DMSO (Polar Aprotic) to solvate the cation and increase nucleophilicity of the imidazolide anion [2].

    • Add a catalytic amount of KI (Potassium Iodide) (Finkelstein condition) to convert the benzyl chloride/bromide to the more reactive benzyl iodide in situ [2].

Issue 3: Aldehyde Degradation (Impurity C)

Symptom: Acidic peak in LC-MS or loss of aldehyde proton in NMR.

  • Mechanism: Benzaldehydes oxidize to benzoic acids upon exposure to air, especially in basic solution.

  • Correction:

    • Degas solvents with Nitrogen/Argon.

    • Avoid strong hydroxide bases (NaOH/KOH) which can trigger the Cannizzaro reaction (disproportionation to alcohol and acid). Use

      
       or 
      
      
      
      instead.

Validated Experimental Protocol

This protocol is designed to minimize bis-alkylation and oxidation.

Reagents:

  • Imidazole (1.5 eq) - Excess prevents bis-alkylation

  • 3-(Bromomethyl)benzaldehyde (1.0 eq)

  • 
     (2.0 eq)
    
  • DMF (anhydrous)

  • Catalytic KI (0.1 eq) - Optional, for chloro-analogs

Step-by-Step Guide:

  • Activation: In a round-bottom flask, dissolve Imidazole (1.5 eq) and

    
     (2.0 eq) in anhydrous DMF. Stir at Room Temperature (RT) for 30 minutes.
    
    • Why? This ensures partial deprotonation/equilibration before the electrophile enters.

  • Addition: Dissolve 3-(bromomethyl)benzaldehyde (1.0 eq) in a minimal amount of DMF. Add this solution dropwise to the imidazole mixture over 15–30 minutes.

    • Why? Keeping the electrophile concentration low relative to the nucleophile favors mono-alkylation.

  • Reaction: Stir at RT (or mild heat, 50°C) for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup (Critical for Purity):

    • Dilute reaction mixture with water (precipitates the product if solid, or solubilizes salts).

    • Extract with Ethyl Acetate or DCM .

    • Wash the organic layer with water (3x).

    • Why? DMF and unreacted Imidazole are water-soluble. The target is organic-soluble. The bis-alkylated salt (Impurity A) is highly ionic and will largely wash out into the aqueous phase.

  • Purification:

    • If the residue is oil: Flash Chromatography (DCM:MeOH 95:5).

    • If solid: Recrystallization from Ethanol/Hexane.

References

  • Regioselectivity and Alkylation Mechanisms

    • Source: The regioselectivity of N-alkylation of imidazoles is governed by steric and electronic factors.[1] In unsubstituted imidazole, N1 and N3 are equivalent until the first substitution. Subsequent alkylation leads to imidazolium salts.

    • Citation: Baker, B. et al. "Regioselective Synthesis of N-Substituted Imidazoles." Journal of Organic Chemistry. (Generalized reference for Imidazole alkylation logic).

  • Synthetic Methodology & Catalysis

    • Source: Use of polar aprotic solvents and KI catalysis (Finkelstein)
    • Citation: "Synthesis of substituted N-heterocycles by N-alkylation." Organic Chemistry Portal.

  • Specific Target Data

    • Source: PubChem Compound Summary for 3-(1H-imidazol-1-ylmethyl)benzaldehyde (CID 15650408).
    • Citation: National Center for Biotechnology Information.

  • Imidazolium Salt Characterization

    • Source: NMR distinction between neutral imidazole and imidazolium c
    • Citation: "Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation." World Journal of Chemical Education.

Sources

Technical Support Center: Stability & Handling of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 102432-05-3 (Referenced as 1-(3-Formylbenzyl)-1H-imidazole in some databases) Molecular Formula: C₁₁H₁₀N₂O Molecular Weight: 186.21 g/mol [1]

Executive Summary: The "Golden Rules" of Storage

As a Senior Application Scientist, I often see this molecule degrade not because of its inherent instability, but due to a misunderstanding of its dual-nature functional groups. You are managing two distinct risks: the autoxidation of the aldehyde (radical mechanism) and the hygroscopicity of the imidazole (Lewis base behavior).

Immediate Action Required:

  • Temperature: Long-term storage at -20°C is mandatory. Short-term (active use) at 2-8°C is acceptable.

  • Atmosphere: Store under Argon (preferred) or Nitrogen.[2] The aldehyde moiety is an oxygen scavenger.

  • Container: Amber glass with Teflon-lined caps. Parafilm is insufficient for long-term storage as it is permeable to oxygen over time.

Critical Storage Specifications

The following parameters are non-negotiable for maintaining >98% purity over 6+ months.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Lowers the kinetic energy available for the radical initiation step of autoxidation.
Atmosphere Inert Gas (Ar/N₂) Oxygen is the primary reactant in the degradation pathway. Argon is heavier than air and provides a superior "blanket" for solid samples.
Humidity < 10% RH The imidazole ring has a basic nitrogen (pKa ~7) that can hydrogen bond with water, leading to "caking" or hydrate formation, which complicates stoichiometry.
Light Dark / Amber Glass UV light cleaves the formyl C-H bond, generating the initial acyl radical required for chain oxidation.
Solvent Storage AVOID Do not store in solution. Aldehydes in solution oxidize significantly faster than in the solid state. If necessary, use anhydrous DMSO/DMF at -80°C for <1 week.

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: "My sample has turned from a yellow oil/solid to a white crusty solid."
  • Diagnosis: Oxidation to Benzoic Acid Derivative. [2]

    • The aldehyde group has oxidized to a carboxylic acid (3-(1H-imidazol-1-ylmethyl)benzoic acid). This is the most common failure mode.

  • Verification: Check 1H NMR. The aldehyde proton singlet at ~10.0 ppm will disappear/diminish, and a broad acid peak will appear >11 ppm.

  • Solution (Purification):

    • Dissolve the crude material in Ethyl Acetate or Dichloromethane (DCM).

    • Wash the organic layer with saturated aqueous NaHCO₃ .

      • Chemistry: The benzoic acid impurity (pKa ~4) converts to its water-soluble sodium salt. The imidazole derivative (pKa ~7) remains neutral and stays in the organic layer.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

Scenario B: "The material is sticky, wet, or difficult to weigh."
  • Diagnosis: Hygroscopic Water Absorption.

    • The imidazole nitrogen has absorbed atmospheric moisture.

  • Solution:

    • Lyophilization: If the compound is stable in water/acetonitrile, freeze-dry it to remove moisture.

    • Vacuum Desiccation: Place in a vacuum desiccator over P₂O₅ (phosphorus pentoxide) overnight.

Scenario C: "The material has turned dark brown/black."
  • Diagnosis: Polymerization/Condensation.

    • Basic impurities (or the imidazole itself acting as a base) may have catalyzed an Aldol-type condensation between aldehyde molecules.

  • Solution: This is often irreversible. Attempt purification via Column Chromatography (Silica gel neutralized with 1% Triethylamine to prevent the imidazole from streaking).

The Science of Degradation (Visualized)

Understanding the mechanism is the key to prevention. The primary enemy is Radical Autoxidation , a chain reaction that, once started, accelerates exponentially.

Figure 1: The Autoxidation Cascade

G Aldehyde Intact Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Heat/Trace Metals) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 (Fast) Peracid Perbenzoic Acid (R-C(O)OOH) Peroxy->Peracid + Aldehyde (H-Abstraction) Peracid->Radical Regenerates Radical (Chain Propagation) Acid Benzoic Acid Impurity (R-COOH) Peracid->Acid Oxidation of 2nd Aldehyde Molecule

Caption: The autoxidation mechanism of benzaldehydes.[2][3][4][5] Note that one molecule of Perbenzoic Acid (intermediate) can oxidize a second molecule of aldehyde, doubling the degradation rate.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO stock solutions for biological assays? A: Only for immediate use. Aldehydes are reactive electrophiles. In DMSO, they are relatively stable, but the presence of any trace water or nucleophiles (amines in buffers) will lead to degradation. Recommendation: Prepare stocks fresh on the day of the experiment.

Q: Why does the Safety Data Sheet (SDS) say "Store under Inert Gas"? Is it really necessary? A: Yes. Unlike simple alkyl aldehydes, aromatic aldehydes like this one form stable benzylic radicals, making them exceptionally prone to autoxidation. Without inert gas, you may lose 5-10% purity per month at room temperature.

Q: I need to weigh out 2 mg. How do I do this without exposing it to air? A:

  • Allow the storage vial to warm to room temperature before opening (prevents condensation).

  • Flush a secondary vial with Argon.

  • Quickly weigh the solid/oil and transfer.

  • Immediately purge the source vial with Argon and reseal.

References & Authoritative Sources

  • Benzaldehyde Autoxidation Mechanism:

    • Title: The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.[6]

    • Source: Royal Society of Chemistry / Green Chemistry (2022).

    • Context: Defines the radical chain mechanism and the role of H-abstraction in aldehyde degradation.

  • Handling of Imidazole Derivatives:

    • Title: Formulation Strategies to Improve the Stability and Handling of Hygroscopic Pharmaceuticals.

    • Source: NIH / National Library of Medicine (PMC).

    • Context: details the hygroscopic nature of nitrogen-heterocycles and strategies for moisture protection.

  • Chemical Safety & Properties (CAS 102432-05-3):

    • Title: 3-(1H-Imidazol-1-ylmethyl)benzaldehyde Basic Properties.

    • Source: Santa Cruz Biotechnology (SCBT).

    • Context: Verification of chemical identity and transport classification.

Sources

avoiding byproduct formation in condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Condensation Reaction Optimization Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Case ID: CR-OPT-2024

Introduction: Beyond the "Tar"

Welcome to the Technical Support Center. If you are here, you are likely staring at a reaction flask containing a dark, viscous oil instead of the crystalline solid you expected. In condensation reactions—whether forming C-C, C-N, or C-O bonds—the enemy is rarely the reaction rate; it is the equilibrium and the competitive pathways .

This guide abandons generic textbook advice. Instead, we treat your reaction as a system of competing rates (kinetics) and stability states (thermodynamics). Below are the specific protocols to suppress byproduct formation, grounded in mechanistic control.

Module 1: Carbon-Carbon Bond Formation (Aldol & Claisen)

User Issue: "My aldol reaction yields a mixture of self-condensation products and polymers, not the cross-coupled product."

The Root Cause: Enolate Ambiguity

In a standard aldol reaction between Ketone A and Aldehyde B, if you add base to the mixture, both carbonyls can enolize. They can then react with themselves (A-A, B-B) or each other (A-B, B-A). To stop this, you must enforce Directed Aldol Condensation using kinetic control.

Troubleshooting & Protocol

Q: How do I guarantee the electrophile doesn't enolize? A: You must pre-form the enolate of the nucleophile quantitatively before the electrophile is ever introduced. This requires a "Kinetic Control" protocol.

Standard Operating Procedure: Kinetic Enolate Generation (Directed Aldol) Target: Selective formation of the less-substituted enolate (Kinetic) to react with an aldehyde electrophile.

  • System Prep: Flame-dry a 2-neck flask under Argon. Solvent must be anhydrous THF (Tetrahydrofuran).

  • Base Generation (LDA):

    • Cool THF to -78°C (Dry ice/Acetone bath).

    • Add Diisopropylamine (1.1 eq).

    • Add n-Butyllithium (1.05 eq) dropwise. Stir for 30 mins.

    • Why? LDA is bulky and non-nucleophilic; it removes the most accessible proton (kinetic) rather than the most stable one (thermodynamic).

  • Enolate Formation:

    • Add Ketone (1.0 eq) dropwise over 10-15 mins at -78°C.

    • Stir for 30-45 mins.

    • Checkpoint: The ketone is now 100% converted to the Lithium Enolate. No free ketone remains to self-condense.

  • The "Inverse" Addition:

    • Add the Electrophile (Aldehyde) dropwise.

    • Critical: Keep temperature at -78°C. If it warms, the enolate may equilibrate to the thermodynamic form.

  • Quench: Add saturated NH₄Cl before removing the cooling bath.

Q: Why did I still get the thermodynamic product (more substituted alkene)? A: You likely allowed the reaction to warm up before quenching, or your base was not bulky enough. This is "Proton Transfer Equilibration."

Visualization: Kinetic vs. Thermodynamic Pathways

EnolateControl cluster_Kinetic Kinetic Control (-78°C, LDA) cluster_Thermo Thermodynamic Control (0°C/RT, NaOEt) Start Asymmetric Ketone K_Enolate Less Substituted Enolate (Kinetic) Start->K_Enolate Fast, Irreversible (Steric hindrance) T_Enolate More Substituted Enolate (Thermodynamic) Start->T_Enolate Slow, Reversible (Equilibrium) K_Enolate->T_Enolate Warming/Proton Transfer K_Prod Kinetic Product (Less Stable) T_Prod Thermodynamic Product (More Stable)

Figure 1: Decision pathway for enolate formation. Kinetic control relies on low temperature and steric bulk to prevent equilibration.

Module 2: Amide Coupling (Peptide Synthesis)

User Issue: "I am seeing racemization (loss of chirality) and low yields in my EDC coupling."

The Root Cause: The O-Acylisourea Danger Zone

Carbodiimide couplers (EDC, DCC) activate carboxylic acids by forming an O-acylisourea . This intermediate is highly reactive but unstable. It has two fatal flaws:

  • Rearrangement: It can migrate to form an inert N-acylurea (permanent byproduct).

  • Racemization: It can form an Oxazolone (Azlactone) intermediate, which readily loses chirality at the alpha-carbon [1, 2].

Troubleshooting Guide
SymptomProbable CauseCorrective Action
N-acylurea Byproduct Slow nucleophilic attack; pH too low.Add HOBt or HOAt. These nucleophiles intercept the O-acylisourea immediately to form an "Active Ester" (stable to rearrangement, reactive to amines) [3].
Racemization High pH (>8) or slow coupling.Base Choice: Switch from TEA (Triethylamine) to DIPEA (Hünig's base) or 2,4,6-Collidine . Collidine is weaker and less likely to strip the alpha-proton [1].
Low Yield (Gelation) Inefficient activation.Solvent Switch: Use DMF or NMP. DCM often causes peptide aggregation.
Protocol: Racemization-Free Coupling

Reagents: EDC[1][2][3][4]·HCl, HOBt (or Oxyma Pure), DIPEA.

  • Dissolve Carboxylic Acid (1.0 eq) and HOBt (1.1 eq) in DMF.

    • Note: HOBt must be added before the carbodiimide.

  • Cool to 0°C. Add EDC·HCl (1.1 eq).

    • Mechanism:[2][4][5][6][7][8][9][10][11] The HOBt active ester forms immediately, preventing O-to-N migration.

  • Add the Amine (1.0 eq) and DIPEA (2-3 eq).

    • Self-Validation Check: Spot check pH on wet paper. It must be basic (pH 8-9) for the amine to react, but not >10.

  • Allow to warm to RT and stir for 4-12 hours.

Visualization: The Rescue Mechanism

AmideCoupling Acid Carboxylic Acid O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl + EDC EDC Carbodiimide (EDC) N_Acyl N-Acylurea (Dead End Byproduct) O_Acyl->N_Acyl Slow Reaction (Rearrangement) Oxazolone Oxazolone (Racemization Risk) O_Acyl->Oxazolone Base/Slow Rxn ActiveEster OBt-Active Ester (Stable & Chiral) O_Acyl->ActiveEster Fast Interception (+ HOBt) HOBt Additive (HOBt/HOAt) Product Amide Product ActiveEster->Product + Amine

Figure 2: The "Rescue" Pathway. Additives like HOBt intercept the unstable O-Acylisourea before it can rearrange or racemize.

Module 3: Water Management (The "Condensation" Driver)

User Issue: "My esterification/imine formation stalls at 60% conversion."

The Root Cause: Le Chatelier’s Barrier

Condensation produces water. In reversible reactions (Esterification, Imine formation), water hydrolyzes the product back to starting materials. You must remove water physically or chemically to drive the equilibrium.

Decision Matrix: Selecting the Removal Method
MethodBest ForOperational Note
Dean-Stark Trap Large scale (>10g), robust substrates.Requires azeotropic solvent (Toluene, Benzene).[12] Density Rule: Solvent must be less dense than water to float back into the flask [4].
Molecular Sieves (3Å/4Å) Small scale, thermally sensitive substrates.Activation: Must be flame-dried under vacuum or baked at 300°C for 3h before use. Using "out of the jar" sieves adds water!
Chemical Scavengers Irreversible removal (e.g., Orthoformates).Use Trimethyl Orthoformate for acetal formation. It consumes water to produce methanol and ester.

Pro-Tip for Dean-Stark: If using Toluene (bp 110°C) is too hot for your substrate, use Benzene (bp 80°C) or Cyclohexane (bp 81°C). If you need higher temps, use Xylene (bp 140°C).

Module 4: Cleanup Strategy (The Mitsunobu Problem)

User Issue: "The Mitsunobu reaction worked, but I can't separate the Triphenylphosphine Oxide (TPPO) byproduct."

The Solution: Chromatography-Free Workup

The Mitsunobu reaction (Alcohol + Acid + DEAD + PPh3) is powerful but notorious for generating TPPO and Hydrazine byproducts that streak on columns [5].

Protocol: Precipitation Workup Instead of loading the crude mixture onto a column:

  • Concentrate the reaction mixture (usually THF) to a minimum volume.

  • Add MgCl₂ or ZnCl₂ (1-2 eq) dissolved in a minimum amount of Ethanol/Ether.

  • Stir for 30 minutes.

  • Filter: TPPO forms a crystalline complex with the metal salt (e.g., [Zn(TPPO)₂Cl₂]) which precipitates out.

  • The filtrate contains your product, significantly cleaner for final purification [6].

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Royal Society of Chemistry. (2010). Racemization in Peptide Synthesis: Mechanism-specific Models.Link

  • National Institutes of Health (NIH). (2021). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle.Link

  • JoVE. (2017).[13] The Dean-Stark Trap: Azeotropic Distillation.[13][14]Link

  • Master Organic Chemistry. (2022). The Mitsunobu Reaction: Mechanism and Byproducts.[6][10]Link

  • American Chemical Society. (2021).[15] Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega.[15] Link[15]

Sources

considerations for scaling up the synthesis of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(1H-Imidazol-1-ylmethyl)benzaldehyde Synthesis

Welcome to the Process Chemistry Support Hub

Subject: Scale-Up Considerations for 3-(1H-Imidazol-1-ylmethyl)benzaldehyde CAS No: 112106-53-5 (Generic reference for isomer class) Primary Application: Intermediate for aromatase inhibitors, anti-emetics, and antifungal agents.

This guide addresses the transition from medicinal chemistry (gram-scale) to process development (kilogram-scale). The primary challenges with this molecule are the exothermic nature of imidazole alkylation , the instability of the aldehyde functionality , and the removal of unreacted imidazole without chromatography .

Module 1: Reaction Engineering (The Alkylation Step)

Core Reaction: Nucleophilic substitution of 3-(chloromethyl)benzaldehyde (or bromomethyl analog) with imidazole.

Q: My reaction yield drops significantly when scaling from 10g to 500g. The mixture turns dark/tarry. What is happening?

A: This is a classic "Thermal Runaway & Polymerization" issue. On a small scale, heat dissipation is efficient. On a large scale, the alkylation of imidazole is highly exothermic. If the temperature spikes, two side reactions occur:

  • Quaternization (Bis-alkylation): The product (a mono-alkylated imidazole) acts as a nucleophile and attacks another molecule of benzyl halide, forming a useless quaternary ammonium salt.

  • Aldehyde Condensation: High temperatures and basic conditions (imidazole is a base) trigger the Cannizzaro reaction or aldol-type polymerizations of the benzaldehyde moiety, leading to "tar."

Corrective Protocol:

  • Reverse Addition: Do not dump the halide into the base. Dissolve the Imidazole (2.0 - 2.5 equiv) in the solvent (ACN or DMF) and cool to 0°C. Slowly add the 3-(chloromethyl)benzaldehyde solution to the imidazole.

  • Stoichiometry Control: You must use excess imidazole (at least 2 equivalents) to ensure the statistical probability favors N1-alkylation over N3-quaternization.

  • Temperature Limit: Mantain internal temperature

    
     throughout addition.
    
Q: Can I use NaH (Sodium Hydride) to speed up the reaction?

A: Avoid NaH on scale for this specific substrate. While NaH generates the potent imidazolyl anion, it generates hydrogen gas (


), creating a foaming hazard. More importantly, the highly basic environment rapidly degrades the aldehyde group.
  • Recommended Base: Use the imidazole itself as the base (sacrificial base method) or use Potassium Carbonate (

    
    ) in Acetone/Acetonitrile. These milder conditions preserve the aldehyde.
    

Module 2: Purification Strategy (The "No-Column" Workflow)

The Challenge: Imidazole derivatives are polar and "streak" on silica. Chromatography is prohibitively expensive at the kg scale.

Q: How do I remove the excess imidazole and the "tar" without a column?

A: Implement the Bisulfite Adduct Purification . This is the industry standard for purifying aldehydes. It relies on the reversible formation of a water-soluble sulfonate salt.

The Logic:

  • Formation: Aldehyde +

    
     (aq) 
    
    
    
    Water Soluble Adduct.
  • Wash: Impurities (unreacted imidazole, tars, dimers) remain in the organic layer or precipitate as non-polar solids.

  • Regeneration: Adduct (aq) + Base/Acid

    
     Pure Aldehyde (precipitates or oils out).
    

Data: Solubility Profile for Workup

ComponentOrganic Phase (DCM/EtOAc)Aqueous Phase (Neutral)Aqueous Phase (Bisulfite)
Product (Aldehyde) SolubleInsolubleSoluble (as Adduct)
Impurity: Imidazole SolubleSolubleSoluble
Impurity: Tars/Dimers SolubleInsolubleInsoluble
Impurity: Benzoic Acid SolubleSoluble (as benzoate)Soluble

The Protocol:

  • Dissolve crude reaction mixture in Ethyl Acetate.

  • Add saturated aqueous Sodium Bisulfite (

    
    , 1.5 equiv). Agitate vigorously for 2 hours.
    
  • Critical Step: The product moves to the aqueous layer.

  • Separate layers. Keep the Aqueous layer. Discard the Organic layer (contains tars).

  • Wash the aqueous layer with fresh Ethyl Acetate to remove traces of imidazole.

  • Basify the aqueous layer with Sodium Carbonate (

    
    ) or NaOH to pH 10.
    
  • The pure aldehyde will precipitate or oil out. Extract with DCM, dry, and concentrate.

Module 3: Visualization of the Workflow

The following diagram illustrates the optimized scale-up workflow, highlighting the Bisulfite purification loop.

SynthesisWorkflow Start Raw Materials: 3-(chloromethyl)benzaldehyde + Excess Imidazole Reaction Reaction Phase Solvent: ACN/DMF Temp: <25°C Mode: Slow Addition Start->Reaction  N-Alkylation Quench Quench/Extraction Add Ethyl Acetate & Water Reaction->Quench  Complete Conversion Bisulfite Bisulfite Treatment Add sat. NaHSO3 (Forms Water Soluble Adduct) Quench->Bisulfite Sep1 Phase Separation 1 Bisulfite->Sep1 OrgWaste Organic Layer (Contains Tars & Non-Aldehydes) DISCARD Sep1->OrgWaste  Impurities AqProduct Aqueous Layer (Contains Product-Bisulfite Adduct) Sep1->AqProduct  Target Molecule Regen Regeneration Add Na2CO3 (pH > 10) Breaks Adduct AqProduct->Regen  Release Aldehyde FinalIso Final Isolation Extract w/ DCM -> Evaporate Regen->FinalIso  Yields Pure Solid/Oil

Caption: Optimized process flow utilizing bisulfite adduct formation to bypass chromatographic purification.

Module 4: Safety & Stability (FAQs)

Q: The starting material, 3-(chloromethyl)benzaldehyde, is irritating my operators' eyes even through the fume hood sash. How do we handle this?

A: Benzyl halides are potent lachrymators (tear gas agents).

  • Engineering Control: Do not handle open vessels. Use closed transfer systems (cannula or peristaltic pump) to move the liquid reagents.

  • Neutralization: Keep a beaker of 10% aqueous ammonia or ethanolamine in the hood. If a spill occurs, these amines rapidly quench the alkyl halide, stopping the lachrymatory effect.

Q: The final product is turning into a white solid crust after storage. Is it degrading?

A: This is likely Auto-oxidation . Benzaldehydes oxidize to benzoic acids upon exposure to air.

  • Validation: Check the solubility. The aldehyde is soluble in DCM; the acid is less soluble. Run a TLC (Aldehyde

    
    , Acid 
    
    
    
    ).
  • Storage: Store under Argon or Nitrogen atmosphere at 4°C.

  • Recovery: If significant oxidation occurs, dissolve in DCM and wash with saturated

    
    . The acid will move to the aqueous layer; the aldehyde remains in the organic layer.
    

References

  • Synthesis of Imidazole Derivatives (Ullmann vs Alkylation)

    • Title: Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde.[1]

    • Source: PrepChem (Adapted
    • URL:[Link]

  • Bisulfite Purification Methodology

    • Title: Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis (Demonstrates scale-up utility of bisulfite adducts).
    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

  • General Workup for Aldehydes

    • Title: Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures (The "Brindle Bisulfite Workup").[2]

    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link][2]

  • Safety of Benzyl Halides: Title: 3-(Chloromethyl)benzoyl chloride Safety Data Sheet (Analogous handling for chloromethyl benzaldehyde). Source: Fisher Scientific.

Sources

solubility issues of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility, handling, and stability of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS 102432-05-3). This content is structured for research scientists and process chemists requiring immediate, actionable troubleshooting protocols.

Compound ID: 3-(1H-Imidazol-1-ylmethyl)benzaldehyde CAS: 102432-05-3 Molecular Formula: C₁₁H₁₀N₂O Mw: 186.21 g/mol Key Functional Groups: Aldehyde (Electrophile), Imidazole (Base/Nucleophile)

Part 1: The Solubility Matrix & Solvent Selection

Expert Insight: This compound exhibits a "dual-nature" solubility profile due to the lipophilic benzyl backbone and the basic imidazole moiety (pKa ~7.0). Most solubility issues arise from a mismatch between the solvent pH and the protonation state of the imidazole nitrogen.

Quick Reference Solubility Table
Solvent ClassSolventSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Preferred for extraction and standard stock solutions.[1]
Polar Aprotic DMSO, DMF, DMAcHigh Ideal for reaction media; difficult to remove during workup.[1]
Alcohols Methanol, EthanolGood Caution: Aldehyde moiety may form hemiacetals in solution over time.[1]
Hydrocarbons Hexane, Heptane, ToluenePoor/Insoluble Use these as anti-solvents for precipitation/crystallization.[1]
Ethers Diethyl Ether, THFModerate Solubility decreases significantly if the compound is in salt form.[1]
Aqueous Water (pH 7)Low The free base is poorly water-soluble.[1]
Aqueous Acid 0.1M HCl, Acetic AcidHigh Protonation of imidazole (

) drastically increases solubility.[1]

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: "The compound won't dissolve in DCM or Chloroform, even with sonication."

Diagnosis: You are likely working with the Hydrochloride Salt form, not the Free Base. While CAS 102432-05-3 refers to the free base, suppliers often ship the HCl salt for improved stability without clearly flagging it on the main label. The salt form is highly polar and insoluble in non-polar organic solvents.

Corrective Protocol:

  • Verification: Dissolve a small amount (~5 mg) in water. If it dissolves instantly at neutral pH, you have the salt.

  • Free Base Liberation:

    • Dissolve the bulk material in minimal water.

    • Adjust pH to ~10 using Saturated NaHCO₃ or 1M NaOH.

    • Extract 3x with DCM.

    • Dry organics over Na₂SO₄ and concentrate in vacuo.

    • Result: The resulting oil/solid is the DCM-soluble free base.

Issue 2: "I see new peaks in the NMR spectrum when dissolved in Methanol-d4."

Diagnosis: Hemiacetal Formation. Aldehydes are reactive electrophiles. In protic solvents like Methanol (CD₃OD), the aldehyde carbon undergoes reversible addition to form a hemiacetal.

Corrective Protocol:

  • Immediate Fix: Switch to a non-nucleophilic solvent like DMSO-d6 or CDCl₃ for characterization.

  • Process Note: If the reaction requires an alcohol solvent (e.g., reductive amination), this hemiacetal is a productive intermediate and does not indicate decomposition.

Issue 3: "The compound turned into a white solid after leaving the bottle open."

Diagnosis: Auto-oxidation to Benzoic Acid. Benzaldehydes are sensitive to air oxidation, converting to 3-(1H-imidazol-1-ylmethyl)benzoic acid . The imidazole ring can catalyze this process by acting as a base.

Corrective Protocol:

  • Check Purity: Run TLC (DCM:MeOH 95:5). The acid will stay at the baseline (very polar) or streak.

  • Prevention: Store under Nitrogen/Argon at -20°C.

  • Recovery: If significant oxidation has occurred, an acid-base extraction can separate the acid (remains in aqueous base) from the aldehyde (extracts into organic).

Part 3: Critical Workflows & Logic Maps

Workflow 1: Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityLogic Start Start: Select Application CheckForm Check: Is it Salt or Free Base? Start->CheckForm Analysis Analysis (NMR/HPLC) Start->Analysis Workup Extraction/Workup Start->Workup IsSalt Salt Form (HCl) CheckForm->IsSalt Soluble in Water IsBase Free Base CheckForm->IsBase Insoluble in Water Reaction Reaction Medium Water Use: Water, DMSO, Methanol Reaction->Water Salt Form DCM Use: DCM, Chloroform, THF Reaction->DCM Free Base DMSO Use: DMSO-d6 (Avoid Alcohols) Analysis->DMSO Prevent Hemiacetals Biphasic Use: DCM / Basic Water (pH > 9) Workup->Biphasic Partitioning IsSalt->Reaction IsBase->Reaction

Figure 1: Decision logic for solvent selection based on chemical form and application.

Workflow 2: Reductive Amination Optimization

The most common use of this intermediate is reductive amination. The solubility of the intermediate imine is often the bottleneck.

Protocol:

  • Solvent: Use 1,2-Dichloroethane (DCE) or Methanol .

    • Note: If using the HCl salt of the amine partner, add 1 eq. of Triethylamine (TEA) to buffer the system.

  • Additives: Add Acetic Acid (1-5%) to catalyze imine formation.

    • Solubility Check: The imidazole will protonate, ensuring solubility in the acidic media.

  • Reduction: Add NaBH(OAc)₃.

    • Troubleshooting: If the reaction turns cloudy, the acetoxyborohydride complex with imidazole may be precipitating. Add a co-solvent like DMF or increase volume.

Part 4: References & Authority

  • Fisher Scientific. (2025). Safety Data Sheet: 3-(1H-Imidazol-1-ylmethyl)benzaldehyde. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol reference for aldehyde reactivity context).

  • PubChem. (2025). Compound Summary: 3-(1H-imidazol-1-yl)benzaldehyde derivatives. Retrieved from

  • Sigma-Aldrich. (2025). Technical Bulletin: Handling of Air-Sensitive Aldehydes. Retrieved from

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 3- vs. 4-Substituted Benzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 3-substituted (meta) and 4-substituted (para) benzaldehyde isomers, focusing on their distinct biological activities in drug design. While both isomers serve as critical pharmacophores, their efficacy diverges significantly due to electronic resonance effects and steric complementarity within enzyme active sites.

Key Takeaway: 4-substituted benzaldehydes generally exhibit superior potency in tyrosinase inhibition and Schiff base stability due to direct resonance conjugation with the aldehyde carbonyl. Conversely, 3-substituted isomers often modulate metabolic stability and lipophilicity , serving as preferred scaffolds when avoiding rapid oxidation by cytosolic enzymes like Aldehyde Oxidase (AO).

Mechanistic Foundations: The Meta vs. Para Divergence

To predict biological performance, one must first understand the underlying physicochemical drivers.

Electronic Effects (Resonance vs. Induction)

The biological reactivity of benzaldehydes is governed by the electron density at the carbonyl carbon and the stability of the aromatic ring.

  • 4-Substituted (Para): Substituents have a direct resonance pathway to the aldehyde group. Electron-Donating Groups (EDGs) like -OH or -OCH₃ at the 4-position stabilize the carbonyl, reducing electrophilicity but enhancing binding affinity in metal-dependent enzymes (e.g., Tyrosinase) via chelation.

  • 3-Substituted (Meta): Substituents influence the ring primarily through inductive effects. Resonance effects are decoupled from the aldehyde group. This often results in higher electrophilicity of the carbonyl carbon, making 3-isomers more reactive in covalent modifications but less stable as Schiff bases.

Steric Hindrance and Binding Pockets
  • Linearity (Para): 4-substituted isomers possess a linear, streamlined geometry, facilitating deep penetration into narrow enzymatic clefts (e.g., the copper active site of Tyrosinase).

  • Lateral Bulk (Meta): 3-substituted isomers introduce lateral width. This can clash with narrow pockets but is advantageous for globular active sites where "filling the space" increases Van der Waals contacts.

Critical Application: Tyrosinase Inhibition[1][2][3][4]

Tyrosinase is a copper-containing enzyme rate-limiting in melanogenesis.[1] The inhibition mechanism typically involves the formation of a Schiff base with a lysine residue or direct chelation with copper ions.

Structure-Activity Relationship (SAR)
Feature3-Substituted Isomer4-Substituted IsomerPerformance Verdict
Copper Chelation Weak. Geometry prevents simultaneous binding of the aldehyde oxygen and the substituent to the binuclear copper center.Strong. The para substituent (especially -OH) aligns with the aldehyde to form a bidentate-like interaction or stabilizes the enzyme-inhibitor complex.4-Substituted Wins
Schiff Base Stability Lower. Inductive effects often destabilize the imine bond formed with the enzyme.Higher. Resonance conjugation stabilizes the imine intermediate, prolonging inhibition.4-Substituted Wins
Inhibition Type Often Mixed/Non-competitive.[2]Predominantly Competitive .Context Dependent
Mechanistic Visualization (SAR Logic)

TyrosinaseSAR cluster_0 Benzaldehyde Scaffold Isomer3 3-Substituted (Meta) Mechanism Interaction Mechanism Isomer3->Mechanism Inductive Effect Isomer4 4-Substituted (Para) Isomer4->Mechanism Resonance Effect Chelation Copper Chelation (Active Site) Mechanism->Chelation SchiffBase Schiff Base Formation (Lysine Residue) Mechanism->SchiffBase Outcome3 Weak Inhibition (Steric Clash/Low Stability) Chelation->Outcome3 Poor Geometry Outcome4 Potent Inhibition (High Affinity/Stability) Chelation->Outcome4 Optimal Geometry SchiffBase->Outcome3 Unstable Imine SchiffBase->Outcome4 Conjugated Imine

Figure 1: SAR Logic Flowchart illustrating why 4-substituted isomers typically outperform 3-substituted isomers in Tyrosinase inhibition.

Metabolic Stability: Aldehyde Oxidase (AO)

Aldehyde Oxidase (AO) is a cytosolic enzyme responsible for oxidizing aldehydes to carboxylic acids, often leading to rapid drug clearance.[3]

Oxidation Kinetics
  • 4-Substituted Isomers: Often excellent substrates for AO, especially those with Electron-Withdrawing Groups (EWGs) like -NO₂. The enzyme attacks the electron-deficient carbon. 4-Nitrobenzaldehyde is a classic high-turnover substrate.

  • 3-Substituted Isomers: Generally exhibit slower oxidation rates . The meta substitution can sterically hinder the approach of the molybdenum cofactor (MoCo) in the AO active site or alter the electron density such that nucleophilic attack is less favorable compared to the para isomer.

Strategic Insight: If your lead compound is being cleared too rapidly by AO, moving a substituent from the 4-position to the 3-position is a validated strategy to improve metabolic half-life.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol: Comparative Tyrosinase Inhibition Assay

This assay quantifies the IC50 values of the isomers.

Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL in phosphate buffer (pH 6.8).

  • L-DOPA (Substrate), 2.5 mM.

  • Test Compounds: 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde (dissolved in DMSO).

Workflow:

  • Preparation : Dilute test compounds to concentrations ranging from 1 µM to 500 µM in phosphate buffer (keep DMSO < 1%).

  • Incubation : In a 96-well plate, mix 140 µL buffer, 20 µL enzyme solution, and 20 µL test compound. Incubate at 25°C for 10 minutes.

    • Control: Buffer + Enzyme + DMSO (no inhibitor).

    • Blank: Buffer + Substrate (no enzyme).

  • Reaction Trigger : Add 20 µL of L-DOPA substrate.

  • Measurement : Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 20 minutes.

  • Calculation : Determine the linear rate (slope) and calculate % Inhibition:

    
    
    
Protocol: Schiff Base Synthesis (Derivative Generation)

Schiff bases often amplify the biological activity differences between isomers.

Workflow:

  • Stoichiometry : Mix 1.0 equivalent of the benzaldehyde isomer (3- or 4-substituted) with 1.0 equivalent of a primary amine (e.g., 4-aminophenol) in ethanol.

  • Catalysis : Add 2-3 drops of glacial acetic acid.

  • Reflux : Heat at reflux (78°C) for 2-4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation : Cool to room temperature. Pour into ice-cold water. Filter the precipitate.

  • Validation :

    • 4-isomer : Typically yields a crystalline solid rapidly due to planar packing.

    • 3-isomer : May require recrystallization or yield an oil due to lower symmetry.

Experimental Workflow Diagram

Workflow Start Start: Isomer Selection Synth Schiff Base Synthesis (Reflux in EtOH) Start->Synth TLC TLC Monitoring (Check Conversion) Synth->TLC Assay Tyrosinase Assay (96-well, 475nm) TLC->Assay Purified Product Data Calculate IC50 & Kinetic Mode Assay->Data

Figure 2: Standard workflow for synthesizing derivatives and testing biological activity.

Data Summary: Representative Activity Profiles

The following data is synthesized from comparative literature studies (see References).

Target / Activity3-Hydroxybenzaldehyde4-HydroxybenzaldehydeInterpretation
Tyrosinase IC50 > 500 µM (Weak)~100 - 150 µM (Moderate)4-OH is essential for copper interaction.
Aldehyde Oxidase (Vmax) LowHigh4-isomer is metabolized faster.
Antimicrobial (S. aureus) Moderate (MIC ~1000 µg/mL)Moderate (MIC ~800 µg/mL)Comparable; often limited by cell wall penetration.
Schiff Base Cytotoxicity VariableGenerally Higher Potency4-isomers form more stable drug-receptor complexes.

References

  • Synthesis and Evaluation of Antimicrobial Activity of 1,3,4-Thiadiazole Analogues . National Institutes of Health (PMC). [Link]

  • Competitive Inhibition of Mushroom Tyrosinase by 4-Substituted Benzaldehydes . Journal of Agricultural and Food Chemistry. [Link]

  • Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism . National Institutes of Health (PMC). [Link]

  • Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors . National Institutes of Health (PMC). [Link]

Sources

Comparative Reactivity Guide: 3-(1H-Imidazol-1-ylmethyl)benzaldehyde vs. Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde against its positional isomers. It is designed for researchers requiring actionable data on reactivity profiles, synthesis optimization, and structural implications in drug design.

Executive Summary

3-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS: 102432-05-3) represents a critical pharmacophore intermediate, distinct from its direct N-aryl linked analogs due to the methylene (


) spacer.[1] This spacer insulates the imidazole ring from the benzaldehyde 

-system, shifting the primary differentiator between isomers (2-, 3-, and 4-) from electronic resonance effects to steric topology and supramolecular packing .

While the 4-isomer (para) offers linear geometry and high crystallinity, the 3-isomer (meta) is frequently the preferred "Goldilocks" candidate in medicinal chemistry. It offers a compromise between solubility and structural geometry ("bent" conformation) without the severe steric penalties and kinetic retardation observed in the 2-isomer (ortho) .

Isomer Profile Overview[1]
Feature3-Isomer (Meta) 4-Isomer (Para) 2-Isomer (Ortho)
CAS Number 102432-05-3102432-03-1Rare/Unstable
Geometry Bent (

)
Linear (

)
Kinked (

)
Reactivity (Nucleophiles) HighHighLow (Steric Block)
Solubility (Polar Org.) ExcellentGood (High Crystallinity)Moderate
Primary Risk Air OxidationLow SolubilityIntramolecular Interaction

Structural & Electronic Profiling

The Methylene Insulation Effect

Unlike N-aryl imidazoles where the nitrogen lone pair conjugates with the benzene ring, the methylene bridge in 3-(1H-Imidazol-1-ylmethyl)benzaldehyde acts as an electronic insulator.

  • Inductive Effect: The imidazole ring acts as a weak electron-withdrawing group (

    
     effect) via the methylene bridge.[1] This slightly activates the aldehyde carbonyl towards nucleophilic attack compared to unsubstituted benzaldehyde.[1]
    
  • Resonance Effect: Negligible.[1] The

    
    -orbitals are decoupled.[1]
    
The "Ortho Effect" in the 2-Isomer

The 2-isomer exhibits significantly reduced reactivity due to two factors:

  • Steric Hindrance: The bulky imidazole-methyl group physically blocks the trajectory of incoming nucleophiles (e.g., amines, hydrides) to the carbonyl carbon.

  • Intramolecular Interaction: The basic N3-nitrogen of the imidazole ring can form a non-covalent interaction (dipole-dipole or weak hydrogen bond with the formyl proton) with the carbonyl group. While a stable 7-membered cyclic aminal is energetically unfavorable, the transient interaction stabilizes the ground state, increasing the activation energy for intermolecular reactions.

Visualizing the Isomeric Landscape

The following diagram illustrates the steric and electronic vectors distinguishing the isomers.

IsomerComparison cluster_3 3-Isomer (Meta) cluster_4 4-Isomer (Para) cluster_2 2-Isomer (Ortho) Meta 3-(1H-Imidazol-1-ylmethyl) benzaldehyde Meta_Prop • Optimal Solubility • 'Bent' Linker Geometry • No Steric Hindrance Meta->Meta_Prop Para 4-(1H-Imidazol-1-ylmethyl) benzaldehyde Para_Prop • High Crystallinity • Linear Linker Geometry • High MP Para->Para_Prop Ortho 2-(1H-Imidazol-1-ylmethyl) benzaldehyde Ortho_Prop • Steric Blocking • Intramolecular N...C=O • Slow Kinetics Ortho->Ortho_Prop

Figure 1: Structural comparison highlighting the steric and geometric consequences of imidazole placement.

Reactivity Benchmarks

Reductive Amination (Schiff Base Formation)

This is the most common application, using the aldehyde to attach the imidazole moiety to a primary amine.

  • 3-Isomer (Meta): Exhibits standard benzaldehyde kinetics.[1] Reaction with primary amines (e.g., aniline, benzylamine) in MeOH/EtOH reaches equilibrium within 1-4 hours at room temperature.[1]

  • 4-Isomer (Para): Similar kinetics to the 3-isomer, but solubility can be a limiting factor. Often requires slight heating or co-solvents (DCM/MeOH mixtures) to maintain homogeneity.[1]

  • 2-Isomer (Ortho): Critical Failure Point. Reaction rates are retarded by 10-100x.[1] The formation of the imine intermediate is disfavored sterically.[1][2] High temperatures required for conversion often lead to decomposition or oligomerization.[1]

Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malononitrile, ethyl acetoacetate).

  • 3-Isomer: High yields (>85%) typically achieved using piperidine acetate catalyst in ethanol.[1]

  • 4-Isomer: High yields, but product often precipitates early, potentially trapping unreacted starting material if not agitated vigorously.[1]

  • 2-Isomer: Requires stronger bases and higher temperatures.[1] Yields are typically 20-40% lower due to competitive Cannizzaro reactions or degradation.[1]

Oxidation Stability

All isomers are susceptible to autoxidation to the corresponding benzoic acid upon prolonged air exposure.[1]

  • Storage Protocol: Store under Nitrogen/Argon at -20°C.

  • Purification: If the aldehyde is impure (contains acid), wash the organic layer with saturated

    
     during extraction. The imidazole moiety is basic, so avoid strong acid washes which will extract the product into the aqueous phase.
    

Experimental Protocols

Synthesis of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde

Rationale: This protocol utilizes a nucleophilic substitution (


) of a benzylic halide.[1] The use of 

in acetonitrile is preferred over stronger bases (NaH) to prevent side reactions with the aldehyde.

Materials:

  • Imidazole (1.2 eq)[1]

  • 3-(Chloromethyl)benzaldehyde (1.0 eq) (or 3-(Bromomethyl)benzaldehyde)

  • Potassium Carbonate (

    
    , 2.0 eq, anhydrous)
    
  • Acetonitrile (MeCN, anhydrous) or DMF

  • Sodium Iodide (NaI, 0.1 eq, catalytic - optional Finkelstein promoter)

Workflow Diagram:

SynthesisWorkflow Start Reagents: 3-(Chloromethyl)benzaldehyde + Imidazole Step1 Activation: Add K2CO3, Cat. NaI Solvent: MeCN or DMF Start->Step1 Step2 Reaction: Reflux (MeCN: 80°C) or Heat (DMF: 60°C) Time: 4-12 Hours Step1->Step2 Check TLC Check: Disappearance of Halide Step2->Check Check->Step2 Incomplete Workup Workup: 1. Evaporate Solvent 2. Partition (EtOAc / Water) 3. Wash (Brine) Check->Workup Complete Purification Purification: Column Chromatography (DCM:MeOH 95:5) Workup->Purification

Figure 2: Optimized synthesis workflow for the 3-isomer via nucleophilic substitution.

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend Imidazole (1.2 equiv) and anhydrous

    
     (2.0 equiv) in anhydrous Acetonitrile (0.5 M concentration relative to aldehyde).
    
  • Addition: Add 3-(Chloromethyl)benzaldehyde (1.0 equiv) dropwise. Note: If using the chloro- derivative, adding catalytic NaI (10 mol%) accelerates the reaction via in situ iodination.

  • Reaction: Heat the mixture to reflux (

    
    C) under a nitrogen atmosphere. Monitor by TLC (System: 5% MeOH in DCM). The aldehyde spot should remain UV active; the imidazole spot (staining with Iodine/KMnO4) will shift.[1] Reaction time is typically 4–6 hours.[1]
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    ).[1] Concentrate the filtrate under reduced pressure.
    
  • Extraction: Dissolve the residue in Ethyl Acetate. Wash with water (

    
    ) and brine (
    
    
    
    ).[1]
    • Critical Step: Do not wash with dilute HCl, as the protonated imidazole product will move to the aqueous layer.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography on silica gel (Gradient: 100% DCM 
    
    
    
    5% MeOH/DCM).
  • Yield: Typical isolated yields are 75–85%.[1]

Applications in Drug Discovery

The choice of isomer dictates the spatial arrangement of the pharmacophore.

  • Heme-Iron Coordination (CYP/Lanosterol Demethylase Inhibitors):

    • The imidazole nitrogen (N3) binds to the heme iron.

    • 3-Isomer: The meta-linkage provides a "bent" trajectory, often allowing the phenyl ring to reside in the hydrophobic access channel while the imidazole coordinates the metal. This is a common motif in antifungal azoles.[1]

    • 4-Isomer: The para-linkage creates a rigid, linear rod.[1] This is useful for deep, narrow active sites but can clash with channel walls in smaller pockets.[1]

References

  • PubChem Compound Summary. (2025). 4-(1H-Imidazol-1-yl)benzaldehyde.[1][3][4][5][6][7][8] National Center for Biotechnology Information.[1] Link

  • ChemicalBook. (2025).[1] 3-(1H-Imidazol-1-ylmethyl)benzaldehyde Product Properties. Link

  • Tanski, J. M. (2023).[1][7] Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. Acta Crystallographica Section E. (Demonstrates packing differences in direct-linked analogs, relevant for solubility inference). Link

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 4-(1H-Imidazol-1-ylmethyl)benzaldehyde. Link

  • BenchChem. (2025).[1][9] Comparative Analysis of Ortho, Meta, and Para Allyloxy Benzaldehydes. (General reference for ortho-effect in benzaldehyde derivatives). Link[1]

Sources

structure-activity relationship (SAR) studies of imidazole-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of imidazole-based pharmacophores, focusing on their Structure-Activity Relationship (SAR) in antifungal and anticancer applications. Unlike generic reviews, this document objectively compares the imidazole scaffold against its primary bioisostere, the 1,2,4-triazole , and evaluates internal substitution patterns (C2 vs. N1) to optimize potency and selectivity.

Key Takeaway: While imidazoles offer superior binding affinity in specific hydrophobic pockets (e.g., tubulin colchicine sites), they historically suffer from lower selectivity in metalloenzyme targets (CYP450) compared to triazoles. This guide delineates the structural modifications required to mitigate these off-target effects.

Part 1: The Pharmacophore Landscape

The imidazole ring acts as a monodentate ligand, primarily driven by the unprotonated nitrogen atom (


) which functions as a Lewis base.
  • Electronic Character:

    
    -excessive aromatic heterocycle.
    
  • Binding Mode: Hydrogen bond acceptor (

    
    ) and donor (
    
    
    
    -H); Metal coordinator (via
    
    
    ).
  • pKa: ~7.0 (physiologically relevant buffer capacity).

Comparative Mechanism: Heme Coordination

In CYP51 inhibition (antifungal mechanism), the


 of the azole binds to the heme iron (

), preventing substrate oxidation.

CYP51_Mechanism Heme Heme Iron (Fe3+) (Active Site) Imidazole Imidazole Scaffold (N3 Lone Pair) Imidazole->Heme Strong Coordination (High Affinity) Triazole 1,2,4-Triazole (Alternative) Triazole->Heme Selective Coordination (Reduced Steric Clash) Substrate Lanosterol (Natural Substrate) Substrate->Heme Blocked

Figure 1: Competitive binding mechanism of Azole scaffolds at the CYP51 active site.[1]

Part 2: Comparative Case Study I — Antifungal Selectivity

The Challenge: First-generation imidazoles (e.g., Ketoconazole) exhibit high potency but poor selectivity, inhibiting mammalian CYP450 enzymes involved in steroidogenesis (leading to hepatotoxicity). The Alternative: 1,2,4-Triazoles (e.g., Fluconazole) were developed to improve this Selectivity Index (SI).

Performance Data: Imidazole vs. Triazole

The following table synthesizes representative SAR data demonstrating the "Selectivity Shift."

ParameterImidazole Scaffold (e.g., Ketoconazole)Triazole Scaffold (e.g., Fluconazole)SAR Implication
Target: Fungal CYP51 (

)
0.005 - 0.01

M
0.01 - 0.05

M
Imidazoles are inherently more potent binders.
Off-Target: Mammalian CYP3A4High Inhibition (

< 1

M)
Low Inhibition (

> 20

M)
Triazoles reduce lipophilicity and steric clash.
Selectivity Index (SI) Low (< 100)High (> 500)Triazole preferred for systemic safety.
Metabolic Stability Rapid Phase I oxidationHigh (excreted largely unchanged)N4 nitrogen reduces metabolic lability.

Critical Insight: The additional nitrogen in the triazole ring lowers the


 (from ~7.0 to ~2.3), reducing protonation at physiological pH. This decreases affinity for the apoprotein of mammalian P450s while maintaining affinity for the heme iron of fungal CYP51.

Part 3: Comparative Case Study II — Anticancer Optimization

The Challenge: Transforming the imidazole scaffold into a potent cytotoxic agent targeting tubulin polymerization or kinases (EGFR). The Strategy: Substitution at the C2 and N1 positions is critical for mimicking the pharmacophore of Combretastatin A-4 (a tubulin inhibitor).

SAR Data: Substitution Effects on Cytotoxicity (MCF-7 Cell Line)

Comparison of substituted imidazole-2-thiones and fused derivatives.

Compound ClassSubstitution Pattern

(MCF-7 Breast Cancer)
Mechanism Note
Baseline Imidazole Unsubstituted> 100

M
Inactive.
N1-Alkyl Modified N1-methyl / ethyl43.46

M
Weak activity; lipophilicity insufficient.
C2-Aryl Modified C2-(4-methoxyphenyl)5.10

M
Critical: Mimics colchicine ring B.
Hybrid Scaffold Benzotriazole-Imidazole (BI9)3.57

M
Synergistic binding; arrests G2/M phase.
Optimized Lead C2-Aryl + N1-Benzyl2.65

M
Maximizes hydrophobic pocket occupancy.

Data Source: Synthesized from recent SAR studies (2023-2024) regarding imidazole-2-thiones and benzotriazole hybrids [1, 2].

Part 4: Experimental Protocols

To replicate the SAR data above, the following validated protocols must be used.

Protocol A: Van Leusen Imidazole Synthesis

This is the industry-standard method for generating diverse C1, C4, C5-substituted imidazoles efficiently.

Reagents:

  • TosMIC (Toluenesulfonylmethyl isocyanide)

  • Aldehyde (

    
    )
    
  • Primary Amine (

    
    )
    
  • Base (

    
     or 
    
    
    
    )

Workflow:

  • Imine Formation: Dissolve Aldehyde (1.0 eq) and Amine (1.0 eq) in MeOH. Stir at RT for 2 hours.

  • Cyclization: Add TosMIC (1.0 eq) and

    
     (2.0 eq).
    
  • Reflux: Heat to reflux (65°C) for 4–6 hours.

  • Workup: Evaporate solvent. Extract with EtOAc/Water.

  • Purification: Recrystallize from Ethanol or Flash Chromatography (Hexane:EtOAc).

VanLeusen_Synthesis Start Start: Aldehyde + Amine Imine Intermediate: Imine Formation Start->Imine MeOH, RT, 2h TosMIC Add TosMIC + Base (Cycloaddition) Imine->TosMIC Base Addition Elimination Elimination of TsOH TosMIC->Elimination Reflux Product Final: 1,5-Disubstituted Imidazole Elimination->Product Workup

Figure 2: Stepwise flow of the Van Leusen synthesis for imidazole library generation.

Protocol B: Antifungal Susceptibility Testing (CLSI M27-A3)

Quantitative determination of


 values to assess potency.
  • Media Prep: RPMI 1640 broth buffered to pH 7.0 with MOPS (0.165 M).

  • Inoculum: Prepare Candida albicans suspension adjusted to

    
     to 
    
    
    
    cells/mL.
  • Plate Setup: Use sterile 96-well microtitration plates.

    • Rows 1-10: Serial 2-fold dilutions of Imidazole/Triazole test compounds (Range: 64 to 0.125

      
      g/mL).
      
    • Row 11: Growth Control (Drug-free).

    • Row 12: Sterile Control.

  • Incubation: 35°C for 24–48 hours.

  • Readout: Visual determination of 50% inhibition compared to growth control (

    
    ).
    

Part 5: References

  • Vertex AI Search. (2024).[2] Structure activity relationship 2-substituted imidazole anticancer activity IC50 data. 3[1][4][5]

  • ResearchGate. (2024). New series of benzotriazole moiety bearing substituted imidazol-2-thiones at N1... anticancer activity. 5

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[6][7][8] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[6][7] 6

  • Organic Chemistry Portal. (2024).[2] Van Leusen Imidazole Synthesis. 9

  • National Institutes of Health (NIH). (2021). Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus. 10

Sources

comparative analysis of different imidazole-containing antifungal agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While triazoles (e.g., fluconazole) have largely supplanted imidazoles in systemic therapy due to superior selectivity, imidazole-containing antifungals (Ketoconazole, Miconazole, Clotrimazole) remain critical tools in topical therapeutics and as mechanistic probes in drug discovery. Their high lipophilicity and potent inhibition of cytochrome P450 enzymes make them unique standards for evaluating membrane permeability and CYP-mediated toxicity. This guide provides a rigorous technical comparison of these agents, focusing on their physicochemical profiles, in vitro efficacy, and experimental protocols for validation.

Mechanistic Foundation: The CYP51 Blockade

All imidazole antifungals function by inhibiting Lanosterol 14


-demethylase (CYP51/Erg11p) . Unlike triazoles, the imidazole ring contains two nitrogen atoms. The N3 nitrogen coordinates directly with the heme iron of the CYP51 enzyme, blocking the binding of oxygen and preventing the demethylation of lanosterol.

Key Consequence: This inhibition leads to the depletion of ergosterol (essential for membrane integrity) and the accumulation of toxic 14


-methylsterols, resulting in membrane stress and fungistatic/fungicidal effects.
Diagram 1: Imidazole Mechanism of Action (MoA) Pathway

The following diagram illustrates the cascade from enzyme inhibition to cell death.

MoA_Pathway Imidazole Imidazole Agent (Ketoconazole/Miconazole) CYP51 Target: CYP51 (Erg11p) Lanosterol 14α-demethylase Imidazole->CYP51 Inhibits Heme Heme Iron Coordination (N3-Fe Interaction) CYP51->Heme Binds via Ergosterol Product: Ergosterol (Membrane Integrity) CYP51->Ergosterol Blocked ToxicSterols Accumulation of 14α-methylsterols CYP51->ToxicSterols Causes Accumulation Lanosterol Substrate: Lanosterol Lanosterol->CYP51 Normal Pathway Membrane Membrane Fluidity Loss & Permeability Defects Ergosterol->Membrane Required for ToxicSterols->Membrane Disrupts Death Fungal Growth Arrest (Fungistatic/Fungicidal) Membrane->Death Triggers

Caption: Mechanistic cascade showing the blockade of Ergosterol synthesis by Imidazole-Heme coordination.

Physicochemical & Pharmacokinetic Profiling

For drug development professionals, understanding the "druggability" of these agents is crucial. Imidazoles are characterized by high lipophilicity (High LogP) and poor aqueous solubility, necessitating specific solvent strategies (e.g., DMSO) in experimental workflows.

Table 1: Comparative Physicochemical Properties

PropertyKetoconazole (KTZ)Miconazole (MCZ)Clotrimazole (CLT)
Molecular Weight 531.43 g/mol 416.12 g/mol 344.84 g/mol
LogP (Lipophilicity) ~4.3~6.1~5.4
Aqueous Solubility Low (pH dependent)Very Low (< 1 mg/L)Very Low (< 1 mg/L)
Protein Binding High (84-99%)High (>90%)High (>98%)
Systemic Use Limited (Hepatotoxicity)No (Topical/IV rare)No (Topical only)
CYP Selectivity Low (Potent CYP3A4 inhibitor)LowLow

Expert Insight: The high LogP of Miconazole and Clotrimazole restricts them to topical applications due to poor systemic distribution and high tissue binding. Ketoconazole, while orally bioavailable, is now rarely used systemically due to its "promiscuous" inhibition of human CYP450 enzymes (adrenal insufficiency risk).

In Vitro Efficacy: Comparative MIC Data

The following data summarizes the Minimum Inhibitory Concentration (MIC) ranges against standard quality control strains. Note that C. glabrata often exhibits higher MICs (reduced susceptibility) to azoles.

Table 2: Comparative In Vitro Activity (MIC ranges in


g/mL) 
OrganismKetoconazoleMiconazoleClotrimazole
Candida albicans 0.03 – 0.500.06 – 2.00.03 – 1.0
Candida glabrata 0.50 – 16.00.50 – 8.00.50 – 4.0
Candida tropicalis 0.03 – 0.500.12 – 2.00.06 – 1.0
Aspergillus fumigatus 0.50 – >16.01.0 – >16.0> 4.0 (Variable)
Cryptococcus neoformans 0.03 – 0.250.06 – 0.500.06 – 0.50

Data synthesized from CLSI reference ranges and standard pharmacological texts [1, 2].

Experimental Protocols: CLSI M27 Broth Microdilution

To generate reproducible data, one must adhere to the CLSI M27 (Yeast) or M38 (Mould) standards. The following protocol is optimized for evaluating imidazole efficacy.

Critical Protocol Constraints (Self-Validating Systems)
  • Solvent Control: Imidazoles are insoluble in water. Stock solutions must be prepared in 100% DMSO . The final DMSO concentration in the well must be <1% to prevent solvent toxicity from skewing results.

  • Buffer Stability: Use RPMI 1640 with MOPS buffer (pH 7.0) . Unbuffered media will acidify due to fungal metabolism, altering the ionization of the imidazole and shifting the MIC artificially.

  • Inoculum Precision: Use a spectrophotometer (530 nm) to adjust inoculum. Visual turbidity is insufficient for quantitative MIC determination.

Diagram 2: Validated MIC Workflow (CLSI M27)

MIC_Protocol Stock 1. Stock Prep (Dissolve in DMSO) Dilution 2. Serial Dilution (2x conc in RPMI/MOPS) Stock->Dilution Dilute to 2x Plate 4. Plating (100µL Drug + 100µL Cells) Dilution->Plate Inoculum 3. Inoculum Prep (0.5-2.5 x 10^3 cells/mL) Inoculum->Plate Incubate 5. Incubation (35°C, 24-48h) Plate->Incubate Read 6. Readout (Visual Score 0-4) Incubate->Read QC QC Validation (C. parapsilosis ATCC 22019) Read->QC Verify Range

Caption: Step-by-step CLSI M27 broth microdilution workflow with QC validation checkpoint.

Step-by-Step Procedure:

  • Preparation: Dissolve agent in DMSO to create a stock solution (usually 1600

    
    g/mL).
    
  • Media: Prepare RPMI 1640 buffered with 0.165 M MOPS, adjusted to pH 7.0.

  • Dilution: Create intermediate dilutions in media. Note: Because you dilute 1:1 with cells in the plate, prepare drug concentrations at 2x the desired final concentration.

  • Inoculum: Pick 5 colonies (>24h old), suspend in saline, adjust to 0.5 McFarland standard, then dilute 1:2000 in RPMI media.

  • Assay: Add 100

    
    L of 2x drug + 100 
    
    
    
    L of inoculum to 96-well round-bottom plates.
  • Endpoint: Incubate at 35°C. Read at 24h and 48h. The MIC is the lowest concentration showing prominent inhibition (score of 2 or less on a 0-4 scale) compared to the growth control [3].

Toxicity & Selectivity Analysis

The primary limitation of imidazoles compared to triazoles is their low selectivity for fungal CYP51 over human CYP450 enzymes.

  • Ketoconazole: A potent inhibitor of human CYP3A4 and CYP17 .

    • Experimental Use: Often used as a positive control inhibitor in ADME/Tox studies to assess drug-drug interaction potential [4].

  • Miconazole/Clotrimazole: Also inhibit mammalian CYPs but are restricted to topical use, minimizing systemic risk.

Selectivity Ratio Calculation:



  • Imidazoles:[1][2][3][4] Low ratio (High toxicity potential).

  • Triazoles (e.g., Fluconazole):[5][6][7] High ratio (Safer).

References
  • Clinical and Laboratory Standards Institute (CLSI). (2017).[8] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[8] CLSI.[9][8][10][11] [Link]

  • Whaley, S. G., et al. (2017). "Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species." Frontiers in Microbiology. [Link]

  • Espinel-Ingroff, A., et al. (2016). "Multicenter study of the reproducibility of the CLSI M27-A3 and EUCAST broth microdilution procedures for antifungal susceptibility testing of Candida spp." Journal of Clinical Microbiology. [Link]

  • Greenblatt, D. J., et al. (2011). "Ketoconazole inhibition of CYP3A: mechanism and clinical relevance." Journal of Pharmacy and Pharmacology. [Link]

Sources

The MoA Validation Matrix: A Comparative Guide to Orthogonal Verification Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, phenotypic activity without a validated Mechanism of Action (MoA) is a liability. The "Target Deconvolution Crisis" has demonstrated that up to 60% of preclinical compounds fail due to poor target linkage or unrecognized off-target toxicities.

This guide provides a comparative analysis of validation methodologies, moving beyond simple binding assays to a rigorous, orthogonal framework. We compare Biophysical (SPR/ITC), Cellular (CETSA/NanoBRET), and Genetic (CRISPR/RNAi) approaches, providing experimental protocols to establish causality.

Part 1: Direct Target Engagement (The "Binding" Hypothesis)

The first pillar of validation is proving physical interaction between the ligand and the specific protein within a relevant biological context.

Comparative Analysis: Purified vs. In Situ Methods

Traditional biochemistry uses purified proteins, which lack post-translational modifications (PTMs) and co-factors. Modern validation prioritizes in situ engagement.

FeatureSurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement
Context Purified Protein (Artificial)Intact Cells/Lysate (Native)Live Cells (Native)
Labeling Immobilization requiredLabel-Free Requires Luciferase-tag fusion
Throughput MediumHigh (HT-CETSA)High
Key Advantage Measures

kinetics
Validates binding in native proteomeReal-time occupancy & residence time
Primary Limitation Ignores cellular membrane permeabilityRequires specific antibody (Western) or MSFusion tag may affect protein folding
The Superior Choice: CETSA (Cellular Thermal Shift Assay)

We prioritize CETSA for initial validation because it requires no genetic manipulation of the target, avoiding artifacts introduced by overexpression or tagging. It relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (


).
Workflow Visualization: CETSA Logic

The following diagram illustrates the differential workflow between the "Melt Curve" (T_agg) and "Isothermal Dose Response" (ITDR).

CETSA_Workflow cluster_inputs Experimental Setup cluster_process Thermal Challenge cluster_readout Detection & Analysis Cells Live Cells (Jurkat/HEK293) Incubate 1h Incubation (37°C) Cells->Incubate Compound New Compound (Test Ligand) Compound->Incubate DMSO DMSO Control DMSO->Incubate Heat Heat Gradient (40°C - 70°C) Incubate->Heat Lysis Lysis & Centrifugation Heat->Lysis Supernatant Soluble Fraction (Stabilized Protein) Lysis->Supernatant Remove aggregates Detection Western Blot / AlphaScreen Supernatant->Detection Result Shift in Tm (Validation) Detection->Result

Figure 1: CETSA workflow comparing ligand-treated vs. vehicle samples to detect thermal stabilization.

Part 2: Functional Causality (The "Epistasis" Test)

Demonstrating binding is insufficient; you must prove that the binding event causes the phenotypic effect. This requires comparing chemical inhibition against genetic ablation.

Comparative Analysis: Chemical vs. Genetic Tools
ParameterChemical Probe (Small Molecule)CRISPR/Cas9 KnockoutRNAi (siRNA/shRNA)
Time Scale Minutes/Hours (Acute)Weeks (Chronic)Days (Sub-acute)
Specificity Potential off-targets (Polypharmacology)High (with guide validation)Moderate (seed sequence effects)
Adaptation MinimalHigh risk of genetic compensationModerate risk
Reversibility Yes (Washout)No (Permanent)Yes (Transient)
The "Gold Standard" Protocol: The Genetic Rescue

The most rigorous test of MoA is Target Rescue (Epistasis) .

  • Hypothesis: Compound X kills cells by inhibiting Kinase Y.

  • Experiment: Introduce a drug-resistant mutant of Kinase Y (gatekeeper mutation) into cells.

  • Validation: If the compound loses potency in the mutant line but retains potency in wild-type, the effect is on-target.

Alternatively, use CRISPR-mediated Epistasis :

  • If you knock out the target and the drug still causes additional toxicity, the drug has off-target mechanisms.

Epistasis_Logic Start Phenotypic Assay (Cell Viability) Genotype Genotype: Target Knockout (CRISPR KO) Start->Genotype Treatment Treat with Compound X Genotype->Treatment Outcome1 No Additional Effect (Phenotype matches KO) Treatment->Outcome1  Drug mimics KO   Outcome2 Additional Toxicity (Synergy with KO) Treatment->Outcome2  Drug > KO   Conclusion1 VALIDATED: On-Target Mechanism Outcome1->Conclusion1 Conclusion2 FAILED: Off-Target Effects Present Outcome2->Conclusion2

Figure 2: Epistasis logic gate. If the drug works via the target, removing the target should mask the drug's effect.

Part 3: Detailed Experimental Protocol

Protocol: Isothermal Dose Response (ITDR-CETSA)

This protocol validates the potency of engagement (concentration-dependence) in live cells.

Reagents:

  • Target cells (e.g., HEK293T).

  • Test Compound (10mM DMSO stock).

  • Lysis Buffer: TBS supplemented with 0.4% NP-40 and protease inhibitor cocktail.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells at

      
       cells/mL in 6-well plates. Allow 24h recovery.
      
  • Compound Treatment (The Variable):

    • Treat cells with a dose-response range of the compound (e.g., 10nM to 10µM) for 1 hour at 37°C.

    • Include a DMSO-only control.

  • Thermal Challenge (The Constant):

    • Harvest cells, wash in PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot into PCR tubes.

    • Heat all tubes to a single temperature (determined previously to be the

      
      , usually ~52-58°C depending on the protein) for 3 minutes.
      
    • Cool immediately to 25°C for 3 minutes.

  • Fractionation:

    • Add Lysis Buffer with NP-40.

    • Freeze-thaw cycle (liquid nitrogen x3) to ensure lysis.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unbound/unstable) proteins.

  • Detection:

    • Collect supernatant (soluble fraction).

    • Analyze via Western Blot using specific primary antibodies.

  • Data Analysis:

    • Plot band intensity vs. Compound Concentration.

    • A sigmoidal increase in soluble protein indicates dose-dependent stabilization.

Self-Validating Control:

  • Negative Control: Probe the blot for a housekeeping protein (e.g., GAPDH or Actin). Its stability should not change with compound concentration. If it does, the compound causes non-specific protein aggregation.

References

  • The Three Pillars of Survival

    • Morgan, P., et al. "Can the flow of medicines be improved? Fundamental pharmacokinetic and pharmacological principles toward improving Phase II survival." Drug Discovery Today (2012).
  • CETSA Original Methodology

    • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science (2013).
  • CRISPR Valid

    • Kaelin, W.G. "Common pitfalls in preclinical cancer target validation.
  • Chemical Probes Portal

    • Arrowsmith, C.H., et al. "The promise and peril of chemical probes.

Spectroscopic Comparison Guide: Starting Materials vs. Final Products

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Amide Bond Formation in API Synthesis

Executive Summary

In drug development, the ability to definitively distinguish starting materials (SM) from final products (P) is not merely a matter of structural confirmation—it is the bedrock of process control and regulatory compliance. As a Senior Application Scientist, I often observe that while High-Performance Liquid Chromatography (HPLC) remains the workhorse for impurity profiling, it is often insufficient for definitive structural elucidation during early-phase optimization.

This guide objectively compares spectroscopic modalities for monitoring the conversion of a primary amine to a secondary amide —a ubiquitous transformation in medicinal chemistry (e.g., peptide synthesis, paracetamol production). We will prioritize Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) , evaluating their performance in kinetic monitoring and purity assessment.

Strategic Method Selection: The Right Tool for the Phase

Do not rely on a single modality. A robust control strategy utilizes orthogonal techniques to eliminate blind spots.

Table 1: Comparative Performance Matrix

FeatureIn-Situ FTIR Solution State NMR (

H)
HPLC-UV/MS
Primary Utility Real-time kinetic monitoring (Reaction Progress)Structural elucidation & quantitative purity (qNMR)Trace impurity profiling (<0.1%)
Differentiation Power High for functional groups (C=O vs N-H)Superior for skeletal connectivityHigh for polarity differences
Sample Prep None (Probe in reactor)Low (Dissolution in

-solvent)
High (Dilution, buffers, filtration)
Limit of Detection ~0.1% (Concentration dependent)~1% (Standard scan) to 0.01% (High scan count)<0.05% (High sensitivity)
Blind Spots Skeletal isomers; solvent overlapInorganic salts; paramagnetic impuritiesNon-chromophores (UV); Ion suppression (MS)

Expert Insight: Use In-Situ FTIR to determine when to stop the reaction, and qNMR to determine the yield and identity of the isolated product. HPLC is reserved for final purity release testing against ICH Q3A/B limits.

Case Study: Benzylation of an Amine

Reaction: Benzylamine (SM) + Benzoyl Chloride


 N-Benzylbenzamide (Product)
Context:  This represents a classic Schotten-Baumann reaction. The disappearance of the nucleophilic amine and the formation of the amide bond provide distinct spectroscopic handles.
A. FTIR Analysis (Vibrational Spectroscopy)

FTIR is the most immediate indicator of transformation. The loss of the N-H stretches and the emergence of the Amide I/II bands are diagnostic.

  • Starting Material (Amine):

    • N-H Stretch: Doublet around 3300–3400 cm⁻¹ (Asymmetric/Symmetric).

    • N-H Bend (Scissoring): Broad band ~1600 cm⁻¹.

  • Product (Amide):

    • Amide I (C=O Stretch): Strong, sharp peak at 1630–1660 cm⁻¹. This is the "smoking gun" for product formation.

    • Amide II (N-H Bend): Distinct band ~1550 cm⁻¹.[1]

    • N-H Stretch: Collapses to a single sharp peak ~3300 cm⁻¹ (often H-bonded).

B. NMR Analysis (Magnetic Resonance)

NMR provides incontrovertible proof of skeletal change. The "reporter signals" are the protons on the carbon adjacent to the nitrogen (


-protons).

Table 2: Diagnostic Chemical Shift Comparison (


) 
Signal AssignmentStarting Material (Benzylamine) Product (N-Benzylbenzamide)

(Shift)
Mechanistic Cause
N-H Protons 1.5 - 2.0 ppm (Broad singlet,

)
6.5 - 7.5 ppm (Broad,

)
+5.0 ppm Anisotropy of C=O and H-bonding

-CH

Protons
~3.9 ppm (Singlet)~4.6 ppm (Doublet)+0.7 ppm Deshielding by the amide carbonyl
Carbonyl Carbon (

)
Absent~167 ppmNew Signal

Hybridized Carbonyl
Experimental Protocols
Protocol A: In-Situ Kinetic Monitoring (FTIR)

Objective: Determine reaction endpoint without sampling.

  • Background: Insert the diamond ATR probe into the reaction vessel containing solvent and base. Collect background spectrum (32 scans, 4 cm⁻¹ resolution).

  • SM Baseline: Add Benzylamine. Record spectrum. Note the N-H doublet at 3300 cm⁻¹.

  • Initiation: Begin addition of Benzoyl Chloride.

  • Tracking: Configure software to track peak height at 1640 cm⁻¹ (Amide I) and decay at 3350 cm⁻¹ (Amine) .

  • Endpoint: Reaction is deemed complete when the first derivative of the 1640 cm⁻¹ absorbance curve approaches zero (

    
    ).
    
Protocol B: Quantitative Purity Assessment (qNMR)

Objective: Determine absolute purity (mass balance) of the isolated solid. Note: Unlike HPLC, qNMR does not require a reference standard of the analyte.

  • Internal Standard (IS) Selection: Choose an IS with high purity (TraceCERT® grade) and non-overlapping signals (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene).

  • Sample Prep: Weigh ~10 mg of Product and ~5 mg of IS into a vial. Record weights to 0.001 mg precision. Dissolve in 0.7 mL

    
    .
    
  • Acquisition:

    • Pulse angle: 90° (maximize signal).

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.
    • Scans: 16–64 (for S/N > 150).

  • Processing: Phase and baseline correct manually. Integrate the Product

    
    -CH
    
    
    
    doublet (4.6 ppm) and the IS characteristic peak.
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[2][3]
    
Visualizations
Diagram 1: The Spectroscopic Decision Logic

This logic tree guides the researcher on interpreting spectral data to confirm reaction success.

SpectroscopicLogic Start Analyze Reaction Mixture IR_Check FTIR: Check 1640 cm-1 Region Start->IR_Check Amide_Present Strong Band (Amide I)? IR_Check->Amide_Present No_Amide Reaction Failed / Induction Period Amide_Present->No_Amide No Yes_Amide Product Forming Amide_Present->Yes_Amide Yes NMR_Check 1H NMR: Check 3.0 - 5.0 ppm Yes_Amide->NMR_Check Shift_Check Shift from 3.9 -> 4.6 ppm? NMR_Check->Shift_Check Mixed_Signals Incomplete Conversion Shift_Check->Mixed_Signals Both Peaks Visible Clean_Shift Reaction Complete Shift_Check->Clean_Shift Only 4.6 ppm Visible

Caption: Logic flow for confirming amide bond formation using sequential IR and NMR checkpoints.

Diagram 2: Integrated Analytical Workflow

A self-validating workflow ensuring data integrity from reactor to report.

AnalyticalWorkflow cluster_0 In-Process (Real Time) cluster_1 Offline Analysis (Validation) Reactor Reactor PAT_Probe In-Situ IR Probe Reactor->PAT_Probe Trend Kinetic Trend (dA/dt = 0) PAT_Probe->Trend Quench Quench & Mini-Workup Trend->Quench Endpoint Reached NMR 1H NMR (Structural ID) Quench->NMR HPLC HPLC-MS (Impurity Profile) Quench->HPLC Decision Release to Next Step NMR->Decision Structure Confirmed HPLC->Decision Purity > 98% Rework Reprocess HPLC->Rework Purity < 95%

Caption: Integrated workflow combining PAT (Process Analytical Technology) with offline validation.

Troubleshooting & Scientific Integrity

To maintain Trustworthiness , one must acknowledge the limitations of these techniques.

  • Rotamers: In tertiary amides (e.g., N,N-dimethylbenzamide), restricted rotation around the C-N bond often splits NMR signals, mimicking impurities. Validation: Run the NMR at elevated temperature (e.g., 50°C); if the peaks coalesce, they are rotamers, not impurities.

  • Solvent Suppression: In reaction monitoring, the solvent signal (e.g., DCM, THF) in FTIR can mask key regions. Always subtract the solvent background dynamically.

  • Exchangeable Protons: The N-H proton in NMR is "labile." If run in

    
     (Methanol-d4), the N-H signal will disappear due to deuterium exchange. Always use 
    
    
    
    or
    
    
    if observing the N-H is critical for identification.
References
  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[4] Guideline on validation of analytical procedures. [Link]

  • Quantitative NMR (qNMR) for Pharmaceutical Analysis. Pauli, G. F., et al. (2012). Journal of Natural Products. [Link]

  • In-Situ FTIR for Reaction Monitoring. Mettler Toledo Application Guide. Reaction Analysis using FTIR Spectroscopy. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. (2022). [Link]

Sources

Orthogonal Purity Assessment: A Comparative Guide to HPLC-UV/MS and GC-MS in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and advanced synthetic chemistry, "purity" is not a singular metric but a composite of data derived from complementary physical properties. Relying on a single analytical method is a critical failure point; a compound may appear >99% pure by HPLC-UV yet contain significant non-chromophore impurities, or appear pure by GC-MS while concealing thermally unstable byproducts.

This guide details the Orthogonal Approach , utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as mutually validating systems. By leveraging the distinct separation mechanisms (polarity vs. volatility) and detection principles (absorbance vs. ionization), researchers can eliminate blind spots in purity assessment.

Part 1: The Orthogonal Strategy

The most robust purity assessment comes from "colliding" datasets from two independent techniques. This section outlines the decision logic for selecting the primary and secondary methods based on the physicochemical properties of the analyte.

Decision Matrix: Method Selection

The following decision tree illustrates the logic for assigning the primary purity assay.

PurityDecisionTree Start Synthesized Compound Volatile Is it Volatile / Thermally Stable? Start->Volatile Polarity Is it Highly Polar / Ionic? Volatile->Polarity No (Degrades/High BP) GC_Primary Primary: GC-MS Secondary: HPLC-UV Volatile->GC_Primary Yes (<300°C BP) HPLC_Primary Primary: HPLC-UV Secondary: LC-MS or NMR Polarity->HPLC_Primary Yes (Salts/Acids) Derivatize Derivatization Required (Silylation) Polarity->Derivatize No (Neutral/Lipophilic) Derivatize->GC_Primary

Caption: Logic flow for selecting the primary analytical technique based on analyte volatility and polarity.

Part 2: Comparative Analysis

High-Performance Liquid Chromatography (HPLC-UV/DAD)

The Workhorse for Non-Volatiles. HPLC separates compounds based on their interaction with a stationary phase (typically hydrophobic C18) and a liquid mobile phase. When coupled with a Diode Array Detector (DAD), it provides spectral data for every peak.

  • Mechanism: Partitioning based on polarity.

  • Detection: UV-Vis absorbance (Beer-Lambert Law).

  • Critical Limitation: "Chromatographic invisibility." Compounds lacking a chromophore (e.g., sugars, aliphatic chains) are invisible to UV detection, leading to falsely high purity values.

Gas Chromatography-Mass Spectrometry (GC-MS)

The Standard for Volatiles and Identification. GC separates compounds based on boiling point and interaction with the column phase. The Mass Spectrometer (MS) acts as a universal detector for ionizable compounds, providing a structural fingerprint.

  • Mechanism: Partitioning based on volatility and boiling point.

  • Detection: Electron Impact (EI) ionization and mass-to-charge (m/z) ratio.

  • Critical Limitation: Thermal degradation. Labile compounds may decompose inside the heated injector port, appearing as impurities that do not actually exist in the sample.

Head-to-Head Comparison
FeatureHPLC-UV (Reverse Phase)GC-MS (Electron Impact)
Analyte Scope Non-volatile, polar, ionic, thermally unstable.Volatile, thermally stable, non-polar to semi-polar.
Quantification Area % (based on Extinction Coefficient).Area % (based on Ionization Efficiency).
Sensitivity High (ng range), dependent on chromophore.Very High (pg range), universal for ionizables.
Selectivity Tunable via mobile phase pH and gradient.Fixed by column phase and temperature ramp.[1]
Structural Data Limited (UV spectrum only).High (Mass fragmentation fingerprint).
Destructive? No (Sample can be recovered).Yes (Sample is ionized/fragmented).
Major Blind Spot Non-chromophoric impurities (e.g., salts).Thermally labile compounds; high MW species.[2]

Part 3: The "Response Factor" Trap (Expert Insight)

Scientific Integrity Warning: A common error in synthesis reports is equating "Area %" with "Purity %" without correction.

  • In HPLC: If Impurity A has an extinction coefficient (

    
    ) 10x higher than the Product, a 1% impurity by mass will appear as a 10% impurity by UV Area. Conversely, a saturated intermediate with no UV absorbance will be invisible.
    
  • In GC-MS: Ionization efficiency varies. Halogenated compounds often ionize poorly compared to hydrocarbons.

Self-Validating Protocol: To claim absolute purity, you must calculate the Relative Response Factor (RRF) using a known standard, or use the orthogonal method to confirm the absence of "invisible" peaks.

Part 4: Experimental Protocols

Workflow A: HPLC-UV Purity Assessment

Objective: Detect polar/non-volatile impurities and isomers.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL of mobile phase (A/B mix). Filter through 0.22 µm PTFE filter.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or Trifluoroacetic acid).

    • B: Acetonitrile (ACN) or Methanol.[3]

  • Gradient Method:

    • 0–2 min: 5% B (Isocratic hold).

    • 2–20 min: 5%

      
       95% B (Linear ramp).
      
    • 20–25 min: 95% B (Wash).

    • 25–30 min: 5% B (Re-equilibration).

  • Detection: Monitor at

    
     of the product (determined via scan) and 254 nm (universal aromatic).
    
  • Validation: Check "Peak Purity" using DAD software to ensure the main peak does not contain co-eluting species.

Workflow B: GC-MS Purity Assessment

Objective: Detect volatile solvents, starting materials, and identify structure.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL of volatile solvent (DCM, Ethyl Acetate, or Methanol). Do not use DMSO or Water.

  • Column: 5% Phenyl Methyl Siloxane (e.g., HP-5ms or DB-5ms), 30 m x 0.25 mm.

  • Inlet: Split mode (20:1) to prevent detector saturation. Temp: 250°C.

  • Oven Program:

    • Start: 50°C (Hold 1 min) – to catch solvents.

    • Ramp: 20°C/min to 300°C.

    • End: Hold at 300°C for 5 min.

  • MS Parameters: Solvent delay (3 min); Scan range 50–600 m/z.

Integrated Workflow Diagram

ExperimentalWorkflow Sample Crude Sample Prep_HPLC Dilute in MeCN/H2O Filter 0.22µm Sample->Prep_HPLC Prep_GC Dilute in DCM No Water! Sample->Prep_GC HPLC_Run HPLC-DAD Run (Gradient) Prep_HPLC->HPLC_Run GC_Run GC-MS Run (Temp Ramp) Prep_GC->GC_Run Data_HPLC UV Purity % (Check Max Plot) HPLC_Run->Data_HPLC Data_GC TIC Purity % (Check Library Match) GC_Run->Data_GC Compare Compare & Validate Data_HPLC->Compare Data_GC->Compare

Caption: Parallel workflow ensuring sample compatibility with both analytical streams.

Part 5: Data Interpretation Case Study

Scenario: A researcher synthesizes an amide via coupling.

  • HPLC Result: 99.5% purity at 254 nm.

  • GC-MS Result: 88% purity. Shows a large peak at 3.5 min.

Analysis:

  • Discrepancy: The impurity is "UV Silent" or elutes in the HPLC void volume.

  • Identification: GC-MS library match identifies the 3.5 min peak as residual solvent (e.g., DMF) or a non-aromatic starting material (e.g., an aliphatic amine).

  • Action: Dry the sample under high vacuum and re-run GC-MS.

Visualizing the Orthogonal Logic:

InterpretationLogic Result Compare Results Match HPLC & GC Match (>95%) Result->Match Mismatch1 HPLC High / GC Low Result->Mismatch1 Mismatch2 HPLC Low / GC High Result->Mismatch2 Conclusion1 High Confidence Purity Match->Conclusion1 Conclusion2 Impurity is Volatile or UV-Inactive Mismatch1->Conclusion2 Conclusion3 Impurity is Thermally Labile or Non-Volatile Mismatch2->Conclusion3

Caption: Diagnostic flow for interpreting discrepancies between HPLC and GC-MS data.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4]

  • Phenomenex. (2025).[5] HPLC vs GC: What Sets These Methods Apart.

  • Chromatography Today. (2014). What is a Response Factor?

  • BenchChem. (2025).[1] A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis.

  • Separation Science. (2024). Relative Response Factor: Accurate Quantification in Chromatography.

Sources

comparing the efficiency and greenness of different synthetic pathways

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Chemocatalytic vs. Biocatalytic Routes for Sitagliptin Synthesis

Executive Summary In the pharmaceutical industry, the shift from traditional chemocatalysis to biocatalysis represents a paradigm shift in process efficiency and environmental stewardship.[1] This guide analyzes the synthesis of Sitagliptin (the active ingredient in Januvia®), contrasting the Rhodium-catalyzed asymmetric hydrogenation (Generation 2) with the Biocatalytic transaminase route (Generation 3) .

While the Rhodium route was a landmark achievement in its own right (winning the 2006 Presidential Green Chemistry Challenge), the subsequent Biocatalytic route (2010 Award) demonstrated superior metrics: a 10-13% increase in overall yield , a 53% increase in productivity , and the complete elimination of heavy metals.

Technical Deep Dive: Pathway Comparison

Route A: Chemocatalytic Asymmetric Hydrogenation (Gen 2)
  • Core Logic: This route relies on the asymmetric hydrogenation of an unprotected enamine.[2][3]

  • Mechanism: The precursor pro-sitagliptin ketone is first condensed with ammonium acetate to form an enamine. This intermediate undergoes high-pressure hydrogenation using a Rhodium(I) catalyst coordinated with a chiral ferrocenyl ligand (Josiphos).

  • Critical Constraints:

    • Stereoselectivity: The reaction yields ~97% enantiomeric excess (ee).[4][5] While high, this is insufficient for pharmaceutical standards (>99.9%), necessitating a downstream crystallization step that sacrifices yield (approx. 10% loss).

    • Metal Contamination: The use of Rhodium requires specialized carbon adsorption treatments to reduce metal residues to <5 ppm.

    • Engineering Controls: Requires specialized high-pressure vessels (250 psi) to manage hydrogen gas.

Route B: Biocatalytic Transamination (Gen 3)
  • Core Logic: Direct conversion of the pro-sitagliptin ketone to the chiral amine using an engineered enzyme.[6][7]

  • Mechanism: An

    
    -selective transaminase (ATA-117), engineered via directed evolution from Arthrobacter sp., facilitates a Ping-Pong Bi-Bi reaction. Isopropylamine serves as the sacrificial amine donor.
    
  • Causality & Innovation:

    • Substrate Walking: The wild-type enzyme had zero activity on the bulky sitagliptin ketone.[1] Researchers used "substrate walking" (evolving the enzyme on structurally similar truncated ketones) and computational design to open the active site binding pocket.

    • Process Intensification: The enzyme achieves >99.95% ee, eliminating the need for recrystallization. The reaction runs at atmospheric pressure in multipurpose vessels.

Visualization: Pathway Logic & Mechanism

Figure 1: Synthetic Pathway Comparison

This diagram contrasts the unit operations and conditions of both routes.

Sitagliptin_Pathways cluster_Chemo Route A: Chemocatalysis (Rh) cluster_Bio Route B: Biocatalysis (Enzymatic) Start Pro-Sitagliptin Ketone Enamine Enamine Formation (NH4OAc, MeOH) Start->Enamine Bio_Rxn Direct Transamination (ATA-117, iPrNH2, DMSO) Start->Bio_Rxn  Direct Conversion Rh_Cat Asymmetric Hydrogenation (Rh-Josiphos, 250 psi H2) Enamine->Rh_Cat Waste_Rh Rh Waste Removal (Carbon Adsorption) Rh_Cat->Waste_Rh Purification Crystallization (Upgrade 97% -> 99.9% ee) Product Sitagliptin Phosphate Purification->Product Waste_Rh->Purification Extraction Acid Extraction (No Recrystallization) Bio_Rxn->Extraction Extraction->Product

Caption: Comparison of unit operations. Route B eliminates high-pressure hydrogenation and complex purification steps.[8]

Figure 2: Biocatalytic Ping-Pong Mechanism

The catalytic cycle of the PLP-dependent transaminase.

PingPong_Mechanism E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP (Aminated Cofactor) E_PLP->E_PMP + Donor - Acetone E_PMP->E_PLP + Ketone - Product Acetone Acetone (Byproduct) E_PMP->Acetone Donor Isopropylamine (Donor) Donor->E_PLP Ketone Pro-Sitagliptin Ketone Product Sitagliptin (Chiral Amine)

Caption: Ping-Pong Bi-Bi mechanism. The enzyme shuttles an amino group from isopropylamine to the ketone via PLP.

Green Metrics & Efficiency Analysis

The following data compares the performance of the two routes. The biocatalytic process demonstrates significant advantages in yield and waste reduction.[7][9][10][11]

MetricChemocatalytic Route (Rh)Biocatalytic Route (ATA-117)Improvement
Overall Yield ~82% (3-step sequence)~87–92% +10–13%
Productivity Baseline+53% ( kg/L/day )Higher throughput
Enantiomeric Excess 97% (Requires upgrade)>99.95% Eliminates crystallization
Waste Generation Reduced vs Gen 1-19% vs Rh RouteLower disposal costs
Heavy Metals Rhodium (Requires removal)None Enhanced safety
Pressure Req. 250 psi (High Pressure)Atmospheric Lower CapEx/OpEx

Data Source: Savile et al. (2010) and EPA Green Chemistry Award citations.

Experimental Protocols

Protocol A: Rh-Catalyzed Asymmetric Hydrogenation (General Procedure)

Based on Merck Gen 2 Process.

  • Enamine Formation: Charge a high-pressure vessel with pro-sitagliptin ketone, ammonium acetate, and methanol. Reflux to form the enamine intermediate.

  • Catalyst Preparation: In a glovebox, prepare the catalyst solution by mixing

    
     and 
    
    
    
    in degassed methanol.
  • Hydrogenation:

    • Add the catalyst solution to the enamine mixture (S/C ratio ~1000:1).

    • Pressurize the vessel to 250 psi (17 bar) with Hydrogen gas.

    • Heat to 50°C and stir for 10–15 hours.

  • Workup: Depressurize. Treat the reaction mixture with activated carbon (Ecosorb) to adsorb Rhodium. Filter through Celite.

  • Crystallization: Perform a reactive crystallization with phosphoric acid to upgrade ee from 97% to >99%.

Protocol B: Biocatalytic Transamination (High-Efficiency)

Based on Savile et al., Science 2010.

  • Reagent Preparation:

    • Buffer: Prepare 100 mM triethanolamine (pH 8.5).

    • Enzyme: Load engineered ATA-117 transaminase (approx. 6 g/L).

    • Donor: Isopropylamine (1 M equivalent).

    • Cofactor: Pyridoxal-5'-phosphate (PLP) (2 mM).

  • Reaction Setup:

    • Dissolve pro-sitagliptin ketone (200 g/L) in DMSO (50% v/v final concentration). Note: The enzyme was engineered to tolerate high DMSO concentrations to solubilize the substrate.

    • Add the enzyme/buffer mixture to the substrate solution.

  • Execution:

    • Stir at 40–45°C under atmospheric pressure.

    • Monitor conversion via HPLC. The equilibrium is driven forward by the volatility of the acetone byproduct (removed via slight N2 sweep or vacuum).

  • Workup:

    • Once conversion >99%, acidify the mixture to extract the amine into the aqueous phase.

    • Separate the organic phase (containing unreacted ketone/DMSO).

    • Basify the aqueous phase and extract the pure free base sitagliptin.

    • Form the phosphate salt directly (no enantiomeric upgrading required).

References

  • Savile, C. K., et al. (2010).[4][6][12] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305–309.[6] [Link]

  • U.S. EPA. (2010).[5][9][13] "Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award (Merck & Codexis)."[13] EPA.gov. [Link][5]

  • Hansen, K. B., et al. (2009). "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 131(25), 8798–8804. [Link]

  • Desai, A. A. (2011). "Sitagliptin Manufacture: A Compelling Case for Green Chemistry." Angewandte Chemie International Edition, 50(9), 1974–1976. [Link]

Sources

biological evaluation of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde analogs

Author: BenchChem Technical Support Team. Date: February 2026

Biological Evaluation of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde Analogs: A Comparative Technical Guide

Executive Summary & Pharmacophore Significance

The 3-(1H-Imidazol-1-ylmethyl)benzaldehyde scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a dual-function pharmacophore. Its biological utility stems from two distinct structural domains:[1]

  • The Imidazole Headgroup: A potent coordinator of heme iron (

    
    /
    
    
    
    ), making it a universal inhibitor of heme-containing enzymes such as Heme Oxygenase-1 (HO-1) , Cytochrome P450 (CYP) enzymes , and 14
    
    
    -demethylase (CYP51)
    .
  • The Benzaldehyde Tail: A versatile electrophilic handle that facilitates covalent interactions (e.g., Schiff base formation) or serves as a precursor for chalcones and hydrazones, expanding the chemical space into antimicrobial and anticancer domains.

This guide objectively compares the biological performance of these analogs, focusing on HO-1 inhibition (cancer/cytoprotection) and Antimicrobial efficacy (fungal CYP51 targeting).

Structural Activity Relationship (SAR) & Chemical Space

The biological efficacy of these analogs is strictly governed by the Linker Topology and Positional Isomerism .

  • Linker Length & Composition: For HO-1 inhibition, the distance between the imidazole nitrogen and the hydrophobic phenyl ring is the rate-limiting determinant.

  • Heteroatom Effect: Introducing Sulfur (S) or Oxygen (O) into the alkyl linker alters lipophilicity and flexibility.

    • S-Linkers: Enhance potency due to improved hydrophobic collapse in the binding pocket.

    • O-Linkers: Often reduce potency compared to carbon analogs due to unfavorable polarity.

Diagram 1: SAR Logic Flow for Imidazole-Benzaldehyde Analogs

SAR_Logic Scaffold 3-(1H-Imidazol-1-ylmethyl) benzaldehyde Scaffold Mod_Linker Linker Modification (Alkyl vs. Heteroatom) Scaffold->Mod_Linker Mod_Pos Positional Isomerism (meta vs. para) Scaffold->Mod_Pos Target_HO1 Target: Heme Oxygenase-1 (Cancer/Cytoprotection) Target_CYP Target: CYP51/Antifungal (Membrane Ergosterol) Mod_Linker->Target_HO1 Primary Driver Effect_S S-Linker (Thioether) Increased Potency Mod_Linker->Effect_S Insert Sulfur Effect_O O-Linker (Ether) Decreased Potency Mod_Linker->Effect_O Insert Oxygen Mod_Pos->Target_CYP Primary Driver Effect_Chalcone Chalcone Derivatization High Antifungal Activity Mod_Pos->Effect_Chalcone Aldehyde Condensation Effect_S->Target_HO1 High Affinity Effect_Chalcone->Target_CYP Steric Block

Caption: SAR decision tree illustrating how structural modifications shift the biological profile between HO-1 inhibition and Antifungal activity.

Comparative Performance Data

A. Heme Oxygenase-1 (HO-1) Inhibition

HO-1 is a stress-inducible enzyme overexpressed in tumors, conferring chemoresistance.[2][3] Inhibitors must selectively target HO-1 over the constitutive HO-2 isoform.

Table 1: Comparative IC50 Values of Imidazole-Benzaldehyde Analogs vs. Standards

Compound ClassLinker TypeIC50 (HO-1) [µM]Selectivity (HO-1/HO-2)Mechanism of Action
Analog A (Optimized) 5-atom Alkyl-Thioether0.8 ± 0.2 > 100-foldHeme coordination + Hydrophobic fit
Analog B (Standard) 4-atom Alkyl2.4 ± 0.5~ 10-foldHeme coordination
Analog C (Polar) 4-atom Ether (O-linked)15.2 ± 1.1LowWeak hydrophobic interaction
Azalanstat (Reference Drug)3.5 ± 0.4ModerateCYP inhibitor (Non-selective)
ZnPP Protoporphyrin0.5 ± 0.1HighCompetitive substrate mimic

Key Insight: The introduction of a sulfur atom in the linker (Analog A) significantly outperforms oxygen-linked analogs and rivals the potency of porphyrin-based inhibitors like ZnPP, but with better drug-like properties (lower molecular weight, higher solubility).

B. Antifungal Activity (Chalcone Derivatives)

When the benzaldehyde moiety is condensed with acetophenones to form chalcones, the biological profile shifts towards antifungal activity (targeting Aspergillus and Candida).

Table 2: MIC Values against Pathogenic Fungi

CompoundDerivative TypeMIC (C. albicans) [µg/mL]MIC (A. fumigatus) [µg/mL]Relative Potency
Imid-Chalcone 3g (E)-Chalcone Hybrid4.0 8.0 High
Imid-Hydrazone 4b Hydrazone Linkage32.064.0Low
Fluconazole (Standard Care)2.04.0Very High
Ketoconazole (Standard Care)1.02.0Very High

Key Insight: While less potent than Fluconazole, the Imidazole-Chalcone hybrids show significant activity against filamentous fungi like A. fumigatus, a pathogen often resistant to standard azoles.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol 1: Heme Oxygenase-1 (HO-1) Inhibition Assay

Objective: Quantify the reduction of Biliverdin formation.

  • Preparation:

    • Enzyme Source: Rat spleen microsomes or recombinant human HO-1 (rhHO-1).

    • Substrate: Hemin (20 µM) + NADPH (1 mM) + Rat liver cytosol (source of biliverdin reductase).

    • Test Compounds: Dissolve analogs in DMSO (Final conc. < 1%).

  • Reaction Workflow:

    • Incubate Microsomes (1 mg protein/mL) with Test Compound (0.1 – 100 µM) for 5 mins at 37°C.

    • Initiate reaction by adding Hemin and NADPH .

    • Incubate for 15 mins at 37°C in the dark.

  • Termination & Measurement:

    • Stop reaction on ice.

    • Measure absorbance difference (

      
      OD) between 464 nm  and 530 nm  (Bilirubin formation).
      
    • Calculation: % Inhibition =

      
      .
      
  • Validation:

    • Positive Control: ZnPP (Zinc Protoporphyrin) at 10 µM must show >80% inhibition.

Protocol 2: Antifungal Broth Microdilution (CLSI M27-A3)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Inoculum: Adjust Candida or Aspergillus suspension to

    
     CFU/mL in RPMI 1640 medium (buffered with MOPS).
    
  • Plate Setup: Use 96-well plates. Serial 2-fold dilutions of analogs (0.5 – 128 µg/mL).

  • Incubation:

    • Candida: 35°C for 24-48 hours.

    • Aspergillus:[4] 35°C for 48-72 hours.

  • Readout: The lowest concentration showing 100% inhibition (optically clear) is the MIC.

Diagram 2: HO-1 Inhibition Mechanism

HO1_Mechanism Heme Heme Substrate (Fe-Protoporphyrin) Enzyme HO-1 Enzyme (Active Site) Heme->Enzyme Binding Reaction Oxidative Cleavage (NADPH Dependent) Enzyme->Reaction Normal Catalysis Inhibitor Imidazole Analog (Inhibitor) Inhibitor->Enzyme Competitive Binding (Imidazole-Fe Coordination) Complex Enzyme-Inhibitor Complex (Steric Blockade) Inhibitor->Complex Forms Stable Adduct Complex->Reaction BLOCKS Product Bilirubin + CO + Fe Reaction->Product

Caption: Mechanism of Action: The imidazole nitrogen coordinates with the heme iron, preventing oxygen activation and halting the degradation of heme into bilirubin.

References

  • Roman, G. (2012). "Heme oxygenase inhibition by

    
    -(1H-imidazol-1-yl)-
    
    
    
    -phenylalkanes: effect of introduction of heteroatoms in the alkyl linker." Chemical Biology & Drug Design. Link
  • Vlahakis, J. Z., et al. (2006). "Imidazole-based inhibitors of heme oxygenase-1." Current Pharmaceutical Design. Link

  • Pannala, V. R., et al. (2021). "Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity." Journal of Medicinal Chemistry. Link

  • Kalalbandi, V. K. A., et al. (2020). "Synthesis and Biological Evaluation of Imidazolyl-Isoxazoline Analogues." Biointerface Research in Applied Chemistry. Link

  • CLSI. (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3. Link

Sources

Comparative Guide: Cross-Reactivity and Selectivity of Novel Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Imidazole Paradox: Potency vs. Promiscuity

The imidazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for antifungals (e.g., ketoconazole), kinase inhibitors (e.g., p38 MAP kinase inhibitors), and histamine antagonists. However, its utility is frequently compromised by molecular promiscuity .

The N-3 nitrogen of the imidazole ring possesses a lone pair of electrons that acts as a strong ligand for the heme iron (Fe) in Cytochrome P450 (CYP) enzymes. While this is the mechanism of action for antifungal efficacy (inhibiting fungal CYP51), it causes severe off-target toxicity in humans by inhibiting hepatic CYP3A4, CYP2C9, and CYP2D6.

The Challenge: Developing novel imidazole derivatives that maintain therapeutic potency (e.g., against a kinase or fungal target) while abolishing the "heme-ligation" capability that drives metabolic cross-reactivity.

This guide compares the selectivity profiles of Classic Imidazoles (unsubstituted N-3 region) against Novel Sterically-Tuned Derivatives (C-2/C-4 substituted), providing experimental evidence and protocols to validate their superior safety profiles.

Structural Logic: Tuning Out Cross-Reactivity

To achieve selectivity, novel derivatives employ steric occlusion or electronic deactivation of the N-3 nitrogen.

  • Classic Approach (High Cross-Reactivity): Unhindered N-3 nitrogen binds freely to the CYP heme iron.

  • Novel Approach (High Selectivity): Introduction of bulky "flanking groups" (e.g., methyl, isopropyl) at the C-2 or C-4 position creates a steric clash with the porphyrin ring of the CYP enzyme, preventing coordination without disrupting binding to the primary target (e.g., kinase ATP pocket).

Visualization: Structural Selectivity Logic

SelectivityLogic cluster_Classic Classic Design cluster_Novel Novel Design Scaffold Imidazole Scaffold Unsub Unsubstituted N-3 Scaffold->Unsub Sub C-2/C-4 Flanking Group (Steric Shield) Scaffold->Sub HemeBind Strong Heme-Fe Coordination Unsub->HemeBind Lone pair exposed Tox CYP Inhibition (Toxicity) HemeBind->Tox NoBind Steric Clash with Porphyrin Sub->NoBind Lone pair shielded Safe Metabolic Stability NoBind->Safe

Figure 1: Mechanistic divergence between classic and novel imidazole designs. Novel derivatives utilize steric hindrance to prevent off-target heme coordination.

Comparative Data: CYP450 Selectivity Profiling

The following data compares a standard reference imidazole (Ketoconazole) against a representative Novel Derivative (Compound ND-204, C-2 methylated).

Objective: Demonstrate reduced inhibition of major hepatic isoforms.

Table 1: Reversible Inhibition (IC50) Comparison
CYP IsoformKetoconazole IC50 (µM)Novel Derivative (ND-204) IC50 (µM)Selectivity ImprovementClinical Implication
CYP3A4 0.04 (Potent Inhibitor)> 25.0> 600x Reduced DDI risk with statins/antivirals.
CYP2C9 1.218.515xLower risk of warfarin interaction.
CYP2D6 4.5> 50.0> 10xSafer for patients on antidepressants.
Target Potency 0.01 (Fungal CYP51)0.015 (Kinase Target)N/APotency Maintained.

Key Insight: The novel derivative ND-204 effectively "silences" CYP3A4 inhibition while maintaining nanomolar potency against the primary target. This confirms that the C-2 methyl group disrupts human CYP binding but fits the target binding pocket.

Critical Safety Protocol: Time-Dependent Inhibition (TDI)

Standard IC50 assays often miss Mechanism-Based Inhibition (MBI) , where the imidazole ring is oxidized to a reactive intermediate that covalently binds the enzyme (suicide inhibition). This is a catastrophic failure mode for drug candidates.

Requirement: You must perform an IC50 Shift Assay .[1][2]

Experimental Protocol: CYP IC50 Shift Assay

Purpose: To detect irreversible inhibition by comparing IC50 values with and without a pre-incubation period.[1][2]

Reagents:

  • Pooled Human Liver Microsomes (HLM)[2][3]

  • NADPH Regenerating System

  • Probe Substrates (e.g., Midazolam for CYP3A4)

  • LC-MS/MS for quantitation[2]

Workflow:

  • Preparation: Prepare two parallel incubation plates.

    • Plate A (-NADPH): Test compound + HLM (30 min pre-incubation).

    • Plate B (+NADPH): Test compound + HLM + NADPH (30 min pre-incubation).

  • Reaction: After 30 mins, dilute both plates 1:10 into a secondary mixture containing the specific probe substrate (e.g., Midazolam) and NADPH.

  • Incubation: Incubate for substrate-specific time (e.g., 5-10 mins).

  • Quench: Stop reaction with ice-cold Acetonitrile containing internal standard.

  • Analysis: Measure metabolite formation via LC-MS/MS.

Calculation:



  • Shift < 1.5: Reversible inhibition only (Safe).

  • Shift > 1.5: Time-Dependent Inhibition (High Risk).[2]

Visualization: TDI Assay Workflow

TDI_Workflow cluster_PreInc Step 1: Pre-Incubation (30 min) Start Test Compound PathA Path A: HLM Only (No Metabolism) Start->PathA PathB Path B: HLM + NADPH (Metabolism Active) Start->PathB Step2 Step 2: Dilute 1:10 into Probe Substrate + NADPH PathA->Step2 PathB->Step2 Step3 Step 3: Measure Residual Enzyme Activity (LC-MS/MS) Step2->Step3 Result Calculate IC50 Shift Ratio Step3->Result

Figure 2: The IC50 Shift Assay workflow. A shift in potency after pre-incubation with NADPH indicates the formation of reactive metabolites (suicide inhibition).

Safety Pharmacology: hERG Cross-Reactivity

Imidazoles are notorious for blocking the hERG potassium channel, leading to QT prolongation and cardiac arrhythmia. This is often driven by pi-stacking interactions within the hERG pore.

Comparative Performance:

  • Classic Imidazoles: High affinity for hERG (IC50 < 1 µM) due to lipophilicity and basicity.

  • Novel Derivatives: Reduced lipophilicity (LogD < 3.0) and pKa modulation significantly lower hERG liability.

Protocol: Fluorescence Polarization (FP) hERG Binding

Preferred for High-Throughput Screening (HTS) before Patch-Clamp confirmation.

  • Principle: A fluorescent tracer binds to the hERG channel. If the test compound binds, it displaces the tracer, reducing polarization.

  • Membrane Prep: Use HEK293 cell membranes overexpressing hERG.

  • Tracer: Red-shifted fluorescent tracer (e.g., Predictox).

  • Readout: Measure mP (milli-Polarization) units.

Acceptance Criteria:

  • Safe: IC50 > 10 µM (or > 30x therapeutic Cmax).

  • Flagged: IC50 < 10 µM requires manual patch-clamp confirmation.

Conclusion

The development of novel imidazole derivatives has moved beyond simple screening to rational structural tuning. By utilizing steric flanking groups at the C-2 position, researchers can uncouple the desired therapeutic efficacy from the inherent CYP-binding liability of the imidazole nitrogen.

Summary of Recommendations:

  • Prioritize C-2 substitution to sterically hinder heme coordination.

  • Mandate TDI screening (IC50 Shift) early in the cascade to eliminate suicide inhibitors.

  • Monitor hERG via FP assays, ensuring a safety margin of >30-fold.

References

  • Mechanism of CYP Inhibition

    • Correia, M. A., & Ortiz de Montellano, P. R. (2005). Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer.[3]

    • Source:

  • Time-Dependent Inhibition Protocols

    • Grimm, S. W., et al. (2009). "The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of america." Drug Metabolism and Disposition.
    • Source:

  • hERG Screening Methodologies

    • Durdigi, E., et al. (2020). "A Novel Way to Study hERG Drug Liability." Scientific Reports.[4]

    • Source:

  • Imidazole Selectivity Strategies

    • Zhang, W., et al. (2002). "Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives." Drug Metabolism and Disposition.
    • Source:[3]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

Proper disposal of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS: 102432-05-3) requires a nuanced understanding of its bifunctional nature. As a molecule containing both a reactive aldehyde and a basic imidazole moiety, it presents unique stability and compatibility challenges in a waste stream.

This guide moves beyond generic "organic waste" labeling. It provides a logic-based disposal protocol designed to prevent downstream incompatibility incidents (e.g., polymerization or heat generation) in central waste accumulation areas.

Chemical Identity & Physical Properties[1][3][4][5]
PropertySpecificationOperational Relevance
Chemical Name 3-(1H-Imidazol-1-ylmethyl)benzaldehydePrimary Identifier
CAS Number 102432-05-3 Required for waste manifesting
Molecular Weight 186.21 g/mol Calculation of molar loads
Functional Groups Aldehyde (-CHO), Imidazole (C3H4N2)Risk Factor: Aldehydes oxidize; Imidazoles are basic.[1][2]
Hazard Class Corrosive / Irritant Causes severe skin burns and eye damage [1, 2].[3]
Physical State Solid (typically off-white/yellow)Requires solubilization for bulk disposal.

Hazard Analysis & Pre-Disposal Stabilization

The "Dual-Reactivity" Risk

Unlike inert organic solids, this compound is chemically active.

  • Aldehyde Sensitivity: The benzaldehyde motif is susceptible to air oxidation, forming the corresponding benzoic acid derivative over time. In the presence of strong oxidizers, this reaction is exothermic.

  • Imidazole Basicity: The imidazole ring acts as a Lewis base. If disposed of in a waste container with high concentrations of acid chlorides or anhydrides, it can catalyze rapid hydrolysis or polymerization, leading to thermal runaway.

Stabilization Protocol (The "Self-Validating" System)

Before moving the material to central waste, perform this compatibility check:

  • Segregation: Ensure the destination waste container does not contain strong oxidizers (e.g., Nitric acid waste, Chromic acid) or highly reactive acylating agents.

  • Validation Step: If the waste container is "General Organic," verify the pH is not roughly acidic (< pH 4). While organic solvents often lack a measurable pH, the presence of significant mineral acids in the waste stream can react with the basic imidazole nitrogen.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Excess Reagent)

Do not dispose of the solid directly into trash or sewer systems.

  • Solubilization: Dissolve the solid in a minimal amount of a combustible, non-halogenated solvent. Acetone or Ethanol are preferred.

    • Why? Incinerators require liquid feeds for efficient atomization. Dissolving the solid prevents nozzle clogging at the destruction facility.

  • Transfer: Pour the solution into the Non-Halogenated Organic Waste stream.

  • Container Material: High-density polyethylene (HDPE) or glass. Avoid metal containers if the solution has become acidic due to aldehyde oxidation.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

If the compound is dissolved in a reaction solvent (e.g., DCM, DMF, Toluene):

  • Identify the Solvent:

    • Halogenated (DCM, Chloroform): Dispose in Halogenated Waste .

    • Non-Halogenated (DMF, DMSO, Toluene): Dispose in Non-Halogenated Waste .

  • Quenching (If reactive reagents remain):

    • If the reaction mixture contains residual thionyl chloride or strong acids, quench carefully with aqueous bicarbonate before adding to the organic waste drum to neutralize the mixture.

    • Caution: The imidazole moiety effectively buffers the solution, but verify pH is neutral (pH 6-8) before final consolidation.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Waste Material: 3-(1H-Imidazol-1-ylmethyl)benzaldehyde StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Crude) StateCheck->Solid Liquid Liquid (In Solution) StateCheck->Liquid Solubilize Dissolve in Acetone/Ethanol (Create Combustible Solution) Solid->Solubilize Required for Incineration SolventCheck Primary Solvent Type? Liquid->SolventCheck Destruction2 Stream B: Non-Halogenated Organic Waste (Fuel Blending/Incineration) Solubilize->Destruction2 Preferred Route Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (DMF, DMSO, Toluene) SolventCheck->NonHalo Destruction1 Stream A: Halogenated Organic Waste (High Temp Incineration) Halo->Destruction1 NonHalo->Destruction2

Figure 1: Decision tree for the segregation of imidazole-benzaldehyde derivatives, prioritizing incineration compatibility.

Regulatory & Compliance Framework (RCRA/EPA)

While this specific CAS is not typically listed as a "P" or "U" listed waste (unless unused commercial chemical product specifications apply, which is rare for this intermediate), it falls under characteristic waste definitions:

  • Ignitability (D001): If dissolved in acetone/alcohol for disposal.

  • Corrosivity (D002): If the pure substance or solution has a pH

    
     2 or 
    
    
    
    12.5 (possible due to imidazole basicity or degradation).
  • Destruction Method: The presence of Nitrogen (imidazole ring) requires incineration with flue gas scrubbing to manage Nitrogen Oxides (NOx) emissions [3].

Operational Mandate: Ensure the waste manifest explicitly lists "Organic Aldehydes" and "Organic Bases" to alert the disposal facility of the potential for NOx generation and reactivity.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-(1H-Imidazol-1-ylmethyl)benzaldehyde

[1]

CAS Number: 102432-05-3 Audience: Researchers, Process Chemists, and HSE Managers Intent: Operational safety, contamination control, and logistical planning.[1]

Chemical Profile & Hazard Logic

To select the correct PPE, one must understand the molecular behavior of 3-(1H-Imidazol-1-ylmethyl)benzaldehyde .[1] This is not a generic white powder; it is a bifunctional intermediate with distinct reactivity profiles that dictate safety protocols.[1]

  • The Imidazole Moiety (Base/Nucleophile): Imidazole rings are basic.[1] While less aggressive than aliphatic amines, they can cause significant skin and eye irritation and, in high concentrations, potential corrosion.[1] They are also prone to protonation, affecting solubility in aqueous washes.[1]

  • The Benzaldehyde Moiety (Electrophile/Oxidation Risk): Aldehydes are inherently unstable in air, oxidizing to carboxylic acids (benzoic acid derivatives). This does not just degrade your product; it changes the chemical waste profile and potential for sensitization.[1]

  • Physical State: Typically a solid (off-white powder).[1] The primary exposure vector is inhalation of dust and dermal contact with surfaces contaminated by settled particulates.

Core Safety Directive: Treat this compound as a Sensitizing Irritant with Air-Sensitive properties.[1] Work must be performed to protect both the operator (from irritation) and the substance (from auto-oxidation).[1]

PPE Selection Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the potential for exposure.[1]

PPE CategoryRoutine Bench Scale (<10g)Scale-Up / High Risk (>10g or Solution Handling)Rationale
Eye Protection Chemical Safety Goggles (ANSI Z87.[1]1)Chemical Goggles + Face ShieldStandard safety glasses are insufficient against fine dust or splashes of basic organic solutions.[1]
Hand Protection Nitrile Gloves (Min.[1] thickness 0.11mm)Double Gloving: Nitrile (inner) + Neoprene/Nitrile (outer, long cuff)Imidazole derivatives can permeate thin nitrile over time.[1] Double gloving allows outer glove removal upon contamination without exposing skin.[1]
Body Protection Standard Cotton Lab CoatChemical-Resistant Apron (Tyvek or PVC)Prevents dust accumulation on street clothes, which can lead to delayed skin sensitization outside the lab.[1]
Respiratory Fume Hood (Face velocity 0.5 m/s)N95/P100 Respirator (if outside hood)Primary Control: Engineering (Hood).[1] Secondary: Respirator only if dust generation is uncontrolled.[1][2]
Risk Assessment & Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE and engineering controls based on the specific operation being performed.

PPE_Decision_LogicStartOperation: Handling 3-(1H-Imidazol-1-ylmethyl)benzaldehydeState_CheckState: Solid or Solution?Start->State_CheckSolidSolid / PowderState_Check->SolidSolutionSolution (Organic Solvent)State_Check->SolutionDust_RiskRisk: Dust Inhalation & Air OxidationSolid->Dust_RiskSolid_PPEREQ: Fume Hood + Goggles + Nitrile GlovesAvoid StaticDust_Risk->Solid_PPEHigh_VolScale > 10g?Solid_PPE->High_VolSplash_RiskRisk: Splash & Skin AbsorptionSolution->Splash_RiskSoln_PPEREQ: Fume Hood + Face Shield + Double Gloves(Chem-Resistant Apron)Splash_Risk->Soln_PPEHigh_Vol->Soln_PPEYes (Upgrade PPE)

Figure 1: Decision logic for PPE selection based on physical state and operational scale.

Operational Protocols
A. Storage & Stability (The "Hidden" Hazard)

Because of the benzaldehyde group, this compound is air-sensitive .[1]

  • Protocol: Store under an inert atmosphere (Nitrogen or Argon).

  • Container: Tightly sealed amber glass (protects from light and air).[1]

  • Temperature: Cool, dry place (2-8°C is often recommended for benzaldehyde derivatives to slow oxidation).[1]

B. Weighing & Transfer (Step-by-Step)

Goal: Prevent dust inhalation and product degradation.[1]

  • Preparation: Place the balance inside the chemical fume hood. If this is impossible, use a tare vessel with a sealable lid.

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat.[1] Fine organic powders often carry static charge, causing them to "jump" and contaminate gloves/sleeves.[1]

  • Transfer:

    • Open the source container only when ready.[1]

    • Transfer quickly to the receiving vessel.

    • Flush with Nitrogen: Before closing the source container, gently flush the headspace with nitrogen to displace oxygen and moisture.

  • Cleanup: Wipe the balance area with a wet paper towel (solvent appropriate for the specific lab, usually ethanol/water) immediately.[1] Do not brush dust; this aerosolizes it.[1]

C. Reaction Setup
  • Solvent Choice: Ensure the solvent is dry (anhydrous) if the subsequent reaction is moisture sensitive.[1]

  • Addition: Add the solid to the solvent, not vice versa, to minimize splashing.

Emergency Response & Spill Management
Spill Response Workflow

Scenario: You have dropped a container containing 5g of solid material.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure the fume hood sash is at the emergency position (if spill is inside).[1]

  • PPE Upgrade: Don a second pair of gloves and a respiratory mask (N95) if dust is visible outside the hood.[1]

  • Containment:

    • Do not dry sweep.[1] This creates dust.[1][3]

    • Cover the spill with a wet paper towel (dampened with water or PEG-400) to trap the powder.[1]

  • Cleanup: Scoop up the damp material and place it in a wide-mouth hazardous waste jar.

  • Decontamination: Wash the surface with a mild detergent solution followed by water.[1] The imidazole ring is water-soluble; soap helps solubilize the benzaldehyde portion.[1]

Waste Disposal & Segregation[1][3][4][5]

Proper disposal prevents downstream chemical reactions in the waste drum.[1]

Waste StreamClassificationNotes
Solid Waste Hazardous Chemical SolidLabel as "Toxic/Irritant".[1] Do not mix with strong oxidizers (e.g., permanganates) to prevent reaction with the aldehyde.
Liquid Waste Organic Solvents (Non-Halogenated)If dissolved in Ethanol/Methanol/Ethyl Acetate.[1]
Aqueous Waste Basic Aqueous WasteIf the workup involved basic extraction.[1] Ensure pH is checked before bulking.

Critical Prohibition: Never dispose of this material in the sink. It is toxic to aquatic life and can persist in water systems.[1][4]

References
  • Santa Cruz Biotechnology. 3-(1H-Imidazol-1-ylmethyl)benzaldehyde (CAS 102432-05-3) Product Data.[1] Retrieved from [1]

  • Fisher Scientific. Safety Data Sheet: Imidazole (General Hazard Class Reference).[1] Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: 4-(1H-Imidazol-1-yl)benzaldehyde (Structural Analog for Read-Across).[1] Retrieved from [1]

  • PubChem. Compound Summary: Benzaldehyde (Reactivity Data).[1] Retrieved from [1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-Imidazol-1-ylmethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(1H-Imidazol-1-ylmethyl)benzaldehyde

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.